molecular formula C50H62N4O13 B15559173 dmDNA31

dmDNA31

Numéro de catalogue: B15559173
Poids moléculaire: 927.0 g/mol
Clé InChI: GBSDCXVMKJSZDN-SYBQGBMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DmDNA31 is a useful research compound. Its molecular formula is C50H62N4O13 and its molecular weight is 927.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C50H62N4O13

Poids moléculaire

927.0 g/mol

Nom IUPAC

[(7S,11S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17?,24-14+/t23-,25?,26+,27+,33-,41-,42+,45?,50-/m0/s1

Clé InChI

GBSDCXVMKJSZDN-SYBQGBMCSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure of Benzoxazinorifamycins: A Case Study of a 4-Substituted Piperidinyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure, synthesis, mechanism of action, and biological activity of a specific class of rifamycin (B1679328) derivatives: the benzoxazinorifamycins. While the specific request focused on a 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, the available scientific literature provides extensive data on a closely related and well-studied analog, 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin, commonly known as Rifalazil. This document will leverage the robust data on Rifalazil and other benzoxazinorifamycins to provide a detailed understanding of this chemical scaffold.

Core Structure and Chemical Properties

The fundamental structure of the requested compound belongs to the benzoxazinorifamycin family. This class of antibiotics is derived from rifamycin S and is characterized by a phenoxazine (B87303) ring fused to the ansa chain of the rifamycin core. The general structure features a piperidinyl group at the 5' position of the benzoxazino ring system. The variation in the substituent at the 4-position of the piperidine (B6355638) ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties.

The specific compound of interest, 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, would have the following key structural features:

  • Rifamycin Core: The macrocyclic ansa structure responsible for binding to bacterial RNA polymerase.

  • Benzoxazino Group: A fusion of a benzene (B151609) ring and an oxazine (B8389632) ring to the rifamycin core, which enhances the antibacterial potency.

  • Hydroxy Group: A hydroxyl substitution on the benzoxazino ring, crucial for activity.

  • Piperidino Linkage: A piperidine ring attached to the benzoxazino moiety.

  • N,N-dimethylamino Substituent: A dimethylamino group at the 4-position of the piperidine ring.

A closely related analog with extensive available data is Rifalazil , which has an isobutyl group instead of a dimethylamino group at the 4-position of the piperazine (B1678402) (a similar six-membered nitrogen-containing ring) substituent.

Chemical Formula of a related compound (3'-hydroxy-5'-(4-butyl-1-piperazinyl)benzoxazinorifamycin): C₅₁H₆₄N₄O₁₃[1]

Synthesis

The synthesis of benzoxazinorifamycins generally involves the reaction of rifamycin S with a substituted aminophenol.[2] This key reaction forms the characteristic benzoxazino ring system. Subsequent modifications can be made to introduce the desired piperidinyl substituent.

Experimental Protocol: General Synthesis of Piperazine-Substituted Benzoxazinorifamycins

This protocol is adapted from the synthesis of similar benzoxazinorifamycin analogs.[2]

Step 1: Synthesis of the Benzoxazinorifamycin Intermediate

  • Dissolve Rifamycin S in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add the corresponding 2-aminophenol (B121084) derivative to the solution.

  • The reaction is typically carried out in the presence of an oxidizing agent, such as manganese dioxide, or can proceed with aeration.

  • The reaction mixture is stirred at room temperature for several hours to overnight.

  • The formation of the benzoxazinorifamycin intermediate is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica (B1680970) gel to yield the benzoxazinorifamycin intermediate.

Step 2: Introduction of the Piperidine Moiety

  • Dissolve the benzoxazinorifamycin intermediate in a suitable solvent like DMF.

  • Add the desired 4-substituted piperazine derivative (e.g., 1-(dimethylamino)piperidine).

  • The reaction is stirred, often in the presence of air or a mild oxidizing agent, to facilitate the substitution reaction.

  • The progress of the reaction is monitored by TLC or HPLC.

  • After completion, the product is isolated by extraction and purified using column chromatography to obtain the final 4-substituted piperidinyl-benzoxazinorifamycin.

Mechanism of Action

Like all rifamycins, benzoxazinorifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This inhibition prevents the initiation of transcription, thereby halting protein synthesis and leading to bacterial cell death.

The benzoxazino moiety and its substituents enhance the binding affinity of the compound to the bacterial RNAP, including some rifampin-resistant mutant forms.[3] This results in potent bactericidal activity at low concentrations.

Below is a diagram illustrating the signaling pathway of RNAP inhibition.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA DNA RNAP RNA Polymerase DNA->RNAP Transcription Initiation mRNA mRNA transcript RNAP->mRNA Elongation RNAP->mRNA Inhibits Elongation Rifamycin Benzoxazinorifamycin Rifamycin->RNAP Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein MIC_Workflow Start Start PrepareBacterial Prepare Bacterial Inoculum Start->PrepareBacterial InoculatePlate Inoculate Microtiter Plate PrepareBacterial->InoculatePlate SerialDilution Perform Serial Dilution of Rifamycin Derivative SerialDilution->InoculatePlate Incubate Incubate Plate (37°C, 18-24h) InoculatePlate->Incubate ReadResults Read MIC (Lowest concentration with no growth) Incubate->ReadResults End End ReadResults->End

References

An In-depth Technical Guide to the Target Pathway of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic, and its targeted delivery mechanism. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Executive Summary

This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a potent rifalazil (B610480) analog with significant bactericidal activity, particularly against Staphylococcus aureus (S. aureus), including persistent and stationary-phase bacteria. Its primary molecular target is the bacterial DNA-dependent RNA polymerase. The therapeutic potential of this compound is significantly enhanced through its incorporation into an antibody-antibiotic conjugate (AAC), DSTA4637S. This conjugate enables targeted delivery of the antibiotic to sites of infection, specifically targeting intracellular reservoirs of S. aureus, a key challenge in treating persistent infections. This guide details the direct inhibitory pathway of this compound and the cellular trafficking pathway facilitated by the DSTA4637S conjugate.

The this compound Molecular Target and Mechanism of Action

The fundamental target of this compound is the β subunit of bacterial DNA-dependent RNA polymerase (RNAP) .[1] Unlike some other antibiotics that target the enzyme's active site, this compound binds to a pocket within the DNA/RNA channel.[1] This binding physically obstructs the path of the elongating RNA transcript.

This "steric-occlusion" mechanism effectively halts RNA synthesis by preventing the formation of phosphodiester bonds beyond the second or third nucleotide.[1] By inhibiting the elongation of the RNA chain, this compound prevents the transcription of bacterial genes into messenger RNA (mRNA), thereby halting the synthesis of essential proteins and leading to bacterial cell death.

cluster_0 Bacterial Cell DNA Bacterial DNA Transcription Transcription DNA->Transcription template RNAP RNA Polymerase (β subunit) RNAP->Transcription catalyzes This compound This compound This compound->RNAP binds to pocket RNA Elongating RNA Transcription->RNA synthesizes Protein Bacterial Proteins RNA->Protein translates to Block->RNA Steric Occlusion

Figure 1: Mechanism of Action of this compound.

Targeted Delivery via Antibody-Antibiotic Conjugate (AAC) DSTA4637S

To overcome the challenge of difficult-to-treat intracellular infections, this compound is utilized as a payload in the AAC DSTA4637S.[2][3][4] This advanced therapeutic consists of a human monoclonal antibody targeting S. aureus, linked to this compound via a protease-cleavable valine-citrulline (VC) linker.[2][4]

The Target Antigen: Wall Teichoic Acid (WTA)

The monoclonal antibody component of DSTA4637S specifically recognizes and binds to β-N-acetylglucosamine (β-GlcNAc) sugar modifications present on wall teichoic acid (WTA), a major component of the S. aureus cell wall.[2][4] This antigen is abundantly expressed on the bacterial surface, providing a specific target for the AAC, and is not expressed on human tissues, enhancing the safety profile.[2][4]

The Intracellular Delivery Pathway

The targeted delivery pathway of DSTA4637S involves several key steps, ensuring that the this compound payload is released where it is most effective: against intracellular bacteria.

  • Binding: DSTA4637S circulates in the bloodstream and binds to β-GlcNAc on the surface of S. aureus bacteria.[2][4][5]

  • Internalization: Host phagocytic cells (e.g., macrophages) recognize and internalize the DSTA4637S-bound bacteria through opsonization.[2][4][5][6]

  • Phagolysosome Fusion: Once inside the host cell, the phagosome containing the AAC-bacterium complex fuses with a lysosome to form a phagolysosome.[2][4][5][7]

  • Linker Cleavage: The acidic environment and the presence of lysosomal proteases, such as cathepsins, cleave the valine-citrulline linker.[2][3][4][5][7]

  • Payload Release & Action: The cleavage releases the active, unconjugated this compound antibiotic directly into the host cell's cytoplasm, where it can then act on the intracellular S. aureus, killing both active and dormant bacteria.[2][4][5][7][8]

cluster_0 Extracellular Space cluster_1 Host Phagocytic Cell AAC DSTA4637S (AAC) SA S. aureus AAC->SA 1. Binds to β-GlcNAc on WTA Phagosome Phagosome SA->Phagosome 2. Internalization (Opsonization) Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome (contains Cathepsins) Lysosome->Phagolysosome This compound Active this compound Phagolysosome->this compound 4. Linker Cleavage by Cathepsins SA_intra Intracellular S. aureus This compound->SA_intra 5. Inhibition of RNA Polymerase Death Bacterial Death SA_intra->Death

Figure 2: Targeted intracellular delivery pathway of DSTA4637S.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical evaluations of this compound and DSTA4637S.

Preclinical Data
ParameterValueOrganismReference
In vitro Spontaneous Resistance Frequency~3.9 x 10-7S. aureus[2]
Phase 1 Clinical Trial Data (DSTA4637S in Healthy Volunteers)

This first-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose study assessed the safety and pharmacokinetics of DSTA4637S.[3]

Table 4.2.1: Study Design

Parameter Description
Study Identifier NCT02596399
Participants 30 healthy male and female volunteers (18-65 years old)
Dosing Cohorts Single intravenous (IV) doses of 5, 15, 50, 100, and 150 mg/kg
Randomization 4 active : 2 placebo per cohort

| Follow-up Period | 85 days post-dosing |

Table 4.2.2: Pharmacokinetic Parameters of Unconjugated this compound

DSTA4637S Dose Mean Cmax of unconjugated this compound (ng/mL) Mean Half-life of unconjugated this compound (days)
150 mg/kg 3.86 3.9 to 4.3

Note: Systemic exposure of unconjugated this compound was consistently low across all doses.[2][3]

Table 4.2.3: Most Frequently Reported Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Number of Subjects Reporting (N=30)
Nasal Discharge Discoloration 6
Headache 5
Nausea 4

Note: All TEAEs were reversible and manageable. No serious or severe adverse events occurred.[2][3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its conjugates.

Determination of In Vitro Frequency of Spontaneous Resistance

This protocol is designed to determine the rate at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.

  • Inoculum Preparation: Prepare a culture of S. aureus and grow to a high density (~109 CFU/mL) in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Cell Enumeration: Determine the precise concentration of viable bacteria (CFU/mL) in the starting culture by performing serial dilutions and plating on antibiotic-free agar (B569324) plates.

  • Selective Plating: Plate a large, known volume of the high-density culture directly onto agar plates containing this compound at a selective concentration (typically 4x to 8x the Minimum Inhibitory Concentration).

  • Incubation: Incubate the plates at 37°C for 48-72 hours to allow for the growth of resistant colonies.

  • Colony Counting: Count the number of colonies that appear on the antibiotic-containing plates.

  • Frequency Calculation: The frequency of mutation is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Figure 3: Workflow for determining spontaneous resistance frequency.

Quantification of Unconjugated this compound in Plasma (LC-MS/MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of unconjugated this compound in plasma samples.

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., an isotopically labeled version of the drug).

    • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the sample.

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge the sample at high speed (e.g., 16,000 x g) for 20-25 minutes.

  • Analysis:

    • Transfer the supernatant to a clean autosampler vial.

    • Inject a small volume (e.g., 0.5-5 µL) into the LC-MS/MS system.

  • Liquid Chromatography:

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry:

    • Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

    • Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound spiked into blank plasma.

    • Calculate the concentration of this compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of DSTA4637S Conjugate and Total Antibody (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the DSTA4637S conjugate and the total anti-S. aureus antibody in serum.

  • Plate Coating: Coat microtiter plates with a capture reagent.

    • For Total Antibody: Use the target antigen, recombinant β-GlcNAc-WTA.

    • For Conjugated Antibody (ADC): Use a mouse anti-dmDNA31 monoclonal antibody.

  • Blocking: Block non-specific binding sites on the plate using a blocking buffer (e.g., 5% BSA in PBST).

  • Sample Incubation: Add diluted serum samples and standards to the wells and incubate to allow the antibody/conjugate to bind to the capture reagent.

  • Washing: Wash the plates multiple times with a wash buffer (e.g., PBST) to remove unbound components.

  • Detection:

    • Add a detection antibody. A common choice is a horseradish peroxidase (HRP)-labeled anti-human IgG Fc antibody.

    • Incubate to allow the detection antibody to bind to the captured DSTA4637S.

  • Washing: Perform another series of washes to remove the unbound detection antibody.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The enzyme converts the substrate, producing a colored product.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Quantification: Determine the concentration in samples by comparing their absorbance values to a standard curve generated with known concentrations of DSTA4637S.

References

dmDNA31 for Staphylococcus aureus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dmDNA31, a novel rifamycin-class antibiotic, and its application in Staphylococcus aureus research. The document details its mechanism of action, particularly in the context of the antibody-antibiotic conjugate (AAC) DSTA4637S, summarizes available quantitative data on its antimicrobial activity, and provides detailed experimental protocols for its study.

Core Concepts: Mechanism of Action of this compound

This compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a potent rifalazil (B610480) analog, also referred to as rifalog. Its primary antibacterial activity stems from the inhibition of bacterial DNA-dependent RNA polymerase.

The mechanism of action involves this compound binding to the β-subunit of the bacterial RNA polymerase within the DNA/RNA channel. This binding physically obstructs the elongation of the RNA transcript beyond two or three nucleotides, a process known as a "steric-occlusion" mechanism. By preventing the formation of phosphodiester bonds in the growing RNA backbone, this compound effectively halts bacterial protein synthesis, leading to bacterial cell death.

A significant application of this compound is as the cytotoxic payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861). This conjugate is designed to target and eliminate intracellular S. aureus, which are often shielded from conventional antibiotics. The mechanism of DSTA4637S is a multi-step process:

  • Binding: The monoclonal antibody component of DSTA4637S specifically targets and binds to the β-N-acetylglucosamine (β-GlcNAc) residues of the wall teichoic acid (WTA) on the surface of S. aureus.

  • Internalization: The DSTA4637S-bound bacterium is then recognized and internalized by host phagocytic cells, such as macrophages and neutrophils.

  • Payload Release: Within the phagolysosome of the host cell, lysosomal proteases, like cathepsins, cleave the valine-citrulline linker connecting the antibody to this compound.

  • Intracellular Killing: The released, active this compound then exerts its bactericidal effect on the intracellular S. aureus.

This targeted delivery system allows for high concentrations of the antibiotic at the site of infection, specifically within the cells harboring the bacteria, thereby minimizing systemic exposure and potential side effects.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the in vitro activity of this compound against Staphylococcus aureus is crucial for understanding its potential as a therapeutic agent. While extensive public data is limited, key findings are summarized below.

Parameter Value Organism Reference
Minimum Inhibitory Concentration (MIC)< 10 nMStaphylococcus aureus[1]

Note: Further studies are needed to establish a comprehensive profile of this compound, including MIC50, MIC90, and Minimum Bactericidal Concentration (MBC) values against a broader panel of clinical S. aureus isolates, including methicillin-sensitive (S. aureus), methicillin-resistant (S. aureus) (MRSA), and vancomycin-intermediate S. aureus (VISA) strains. Data on its efficacy against S. aureus biofilms, such as the Minimum Biofilm Eradication Concentration (MBEC), is also an area for future investigation.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound against Staphylococcus aureus.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against S. aureus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus strains (including a quality control strain, e.g., ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 50 µL per well. The concentration range should be selected to encompass the expected MIC.

    • Include a positive control well (CAMHB with bacterial inoculum, no this compound) and a negative control well (CAMHB only, no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Intracellular Bactericidal Activity Assay (Gentamicin Protection Assay)

This assay is used to evaluate the ability of this compound, particularly when delivered via an AAC like DSTA4637S, to kill S. aureus that has been internalized by host cells.

Materials:

  • Phagocytic host cells (e.g., murine macrophages like J774 or human monocytes like THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Staphylococcus aureus strain

  • This compound or DSTA4637S

  • Gentamicin (B1671437) solution

  • Sterile water or Triton X-100 for cell lysis

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell Seeding:

    • Seed the phagocytic cells into 24-well plates at a desired density and allow them to adhere and form a monolayer overnight.

  • Infection of Host Cells:

    • Prepare a mid-logarithmic phase culture of S. aureus.

    • Wash the bacteria and resuspend them in cell culture medium.

    • Infect the host cell monolayer with S. aureus at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to host cells).

    • Incubate for a set period (e.g., 1-2 hours) to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cell monolayer several times with PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100-200 µg/mL) to kill any remaining extracellular bacteria. Gentamicin does not efficiently penetrate eukaryotic cells.

    • Incubate for 1-2 hours.

  • Treatment with this compound/DSTA4637S:

    • Wash the cells again to remove the high concentration of gentamicin.

    • Add fresh medium containing a lower, maintenance concentration of gentamicin (e.g., 10-50 µg/mL) and the desired concentrations of this compound or DSTA4637S.

    • Incubate for the desired treatment duration (e.g., 2, 4, 8, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells thoroughly with PBS.

    • Lyse the host cells with sterile water or a solution of 0.1% Triton X-100 to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

In Vitro Transcription Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (from S. aureus or a model organism like E. coli)

  • DNA template containing a known promoter sequence

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP) or a fluorescently labeled rNTP.

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound stock solution

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing transcription buffer, the DNA template, and the rNTP mix.

    • In separate reaction tubes, add varying concentrations of this compound. Include a no-inhibitor control.

  • Enzyme Addition and Incubation:

    • Add the purified RNA polymerase to the reaction mixtures.

    • Incubate at 37°C for a defined period to allow transcription to occur.

  • Reaction Termination and Analysis:

    • Stop the reactions by adding the stop solution.

    • Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

    • Visualize and quantify the amount of transcript produced in each reaction using a phosphorimager or fluorescence scanner.

  • Interpretation:

    • A decrease in the amount of full-length transcript in the presence of this compound indicates inhibition of RNA polymerase. The concentration of this compound that inhibits transcription by 50% (IC50) can be calculated.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound research.

G cluster_extracellular Extracellular Space cluster_cell Phagocytic Host Cell DSTA4637S DSTA4637S (Antibody-dmDNA31 Conjugate) SA S. aureus DSTA4637S->SA 1. Binding to WTA This compound This compound DSTA4637S->this compound Release WTA WTA Phagocytosis Phagocytosis SA->Phagocytosis 2. Internalization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cathepsins Cathepsins Intracellular_SA Intracellular S. aureus Cathepsins->DSTA4637S 3. Linker Cleavage This compound->Intracellular_SA 4. Inhibition of RNA Polymerase Bacterial_Death Bacterial Death Intracellular_SA->Bacterial_Death

Caption: Mechanism of action of the antibody-antibiotic conjugate DSTA4637S.

G Start Start Prepare_Dilutions Prepare serial dilutions of this compound in a 96-well plate. Start->Prepare_Dilutions Prepare_Inoculum Prepare S. aureus inoculum to 0.5 McFarland standard. Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension. Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours. Inoculate->Incubate Read_Results Visually inspect for turbidity. Determine the lowest concentration with no growth. Incubate->Read_Results End MIC Determined Read_Results->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

G RNAP Bacterial RNA Polymerase (RNAP) Binding RNAP->Binding Transcription_Blocked Transcription Blocked RNAP->Transcription_Blocked Steric Occlusion DNA DNA Template DNA->Binding Transcription Initiation This compound This compound This compound->RNAP Binds to β-subunit No_Protein_Synthesis No Protein Synthesis Transcription_Blocked->No_Protein_Synthesis Bacterial_Death Bacterial Death No_Protein_Synthesis->Bacterial_Death

Caption: Inhibition of bacterial RNA polymerase by this compound.

References

dmDNA31: A Technical Guide to a Novel Rifamycin Antibiotic for Targeted Intracellular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328), is a potent, novel rifamycin-class antibiotic. While information on its initial, independent discovery and development is not extensively available in public literature, it has emerged as a critical component of the antibody-antibiotic conjugate (AAC) DSTA4637S (also known as RG7861), developed by Genentech. This technical guide provides a comprehensive overview of the history, mechanism of action, and key experimental data related to this compound, primarily within the context of its application in DSTA4637S for the targeted treatment of intracellular Staphylococcus aureus infections.

Discovery and History

The development of this compound is intrinsically linked to the broader history of rifamycin antibiotics, which began with the discovery of rifampicin (B610482) in 1965.[1] Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[1][2] Over the decades, numerous semi-synthetic derivatives have been created to improve efficacy and overcome resistance.

This compound is a more recent innovation in this class, referred to as a "rifalogue" or a rifalazil (B610480) analog.[1] Its specific history is primarily documented through its incorporation into the DSTA4637S program at Genentech. The development of DSTA4637S was driven by the need for novel therapies to eliminate intracellular S. aureus, which can persist within host cells, leading to recurrent infections and treatment failure with conventional antibiotics.[3][4] The selection of this compound as the payload for this AAC was based on its potent bactericidal activity against S. aureus.[4][5] The anti-S. aureus antibody component of the conjugate was discovered in collaboration with Symphogen, and the linker technology was licensed from Seattle Genetics.[6]

Mechanism of Action

As a rifamycin derivative, this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[2][4] It binds to the β-subunit of this essential enzyme, physically blocking the elongation of the RNA transcript and thereby preventing protein synthesis, which ultimately leads to bacterial cell death.[1][2]

Signaling Pathway in the Context of DSTA4637S

The therapeutic efficacy of this compound is realized through its targeted delivery via the DSTA4637S conjugate. This process involves a multi-step signaling and cellular uptake pathway:

  • Binding: The monoclonal antibody component of DSTA4637S specifically binds to the wall teichoic acid (WTA) on the surface of S. aureus.[7]

  • Internalization: The DSTA4637S-opsonized bacteria are then internalized by host phagocytic cells.[4][]

  • Lysosomal Fusion: Inside the host cell, the phagosome containing the bacteria and AAC fuses with a lysosome.[4][]

  • Payload Release: Within the acidic environment of the phagolysosome, lysosomal proteases, such as cathepsins, cleave the valine-citrulline linker of DSTA4637S.[4][5][]

  • Bactericidal Action: This cleavage releases the active this compound antibiotic inside the host cell, where it can effectively kill the intracellular S. aureus.[4][]

DSTA4637S_Mechanism cluster_Phagocyte Phagocytic Host Cell DSTA4637S DSTA4637S (AAC) Complex DSTA4637S-S. aureus Complex DSTA4637S->Complex Binds to WTA SA S. aureus SA->Complex Phagocyte Phagocytic Host Cell Phagosome Phagosome Complex->Phagosome Internalization Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound Active this compound Phagolysosome->this compound Linker Cleavage (Cathepsins) Death Bacterial Death This compound->Death Inhibits RNA Polymerase MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate start->serial_dilution add_inoculum Inoculate Wells with Bacteria prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results end MIC Determined read_results->end ac_dmDNA31_Quantification start Start with Plasma Sample capture Affinity Capture of AAC with Protein A Resin start->capture release Enzymatic Release of this compound Payload capture->release analyze LC-MS/MS Analysis of Released this compound release->analyze quantify Quantification against Standard Curve analyze->quantify end ac-dmDNA31 Concentration Determined quantify->end

References

The Biological Activity of dmDNA31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328), is a potent, novel antibiotic belonging to the rifamycin class.[1][2][3] It has demonstrated significant bactericidal activity, particularly against Staphylococcus aureus (S. aureus).[1][2] This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and its application as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S.

Core Mechanism of Action

The primary mode of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase.[1][4] By binding to the β subunit of the RNA polymerase within the DNA/RNA channel, this compound sterically occludes the path of the elongating RNA transcript.[4] This physical blockage prevents the synthesis of RNA beyond a length of two to three nucleotides, thereby halting the production of essential bacterial proteins and leading to cell death.[4]

This compound as a Payload in Antibody-Antibiotic Conjugates (AACs)

The most prominent application of this compound is as the cytotoxic component of the AAC DSTA4637S (also known as RG7861). This conjugate is engineered to specifically target and eliminate intracellular S. aureus, which are often shielded from conventional antibiotics.[1][3][5]

The AAC consists of a humanized monoclonal antibody that targets β-N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid of S. aureus.[1][4] This antibody is connected to this compound via a protease-cleavable valine-citrulline (VC) linker.[1]

Signaling Pathway and Cellular Mechanism of DSTA4637S

The mechanism of action for the DSTA4637S antibody-antibiotic conjugate is a multi-step process designed for targeted intracellular delivery of this compound.

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Phagocyte) DSTA4637S DSTA4637S (AAC) S_aureus S. aureus DSTA4637S->S_aureus Binding to β-GlcNAc-WTA Bound_Complex DSTA4637S-S. aureus Complex S_aureus->Bound_Complex Phagocytosis Phagocytosis Bound_Complex->Phagocytosis Phagolysosome Phagolysosome Formation Phagocytosis->Phagolysosome Linker_Cleavage Cathepsin-mediated Linker Cleavage Phagolysosome->Linker_Cleavage dmDNA31_Release Active this compound Released Linker_Cleavage->dmDNA31_Release Bacterial_Death Intracellular Bacterial Death dmDNA31_Release->Bacterial_Death PK_Workflow Dosing Administer DSTA4637S (Single IV Dose) Sampling Collect Plasma/Serum Samples at Predetermined Timepoints Dosing->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep LC_MS LC-MS/MS Analysis (for unconjugated this compound) Sample_Prep->LC_MS ELISA ELISA (for total antibody) Sample_Prep->ELISA Data_Analysis Pharmacokinetic Modeling and Parameter Calculation LC_MS->Data_Analysis ELISA->Data_Analysis Logical_Relationship cluster_components Components of DSTA4637S cluster_functions Biological Functions Antibody Anti-S. aureus Monoclonal Antibody Targeting Specificity for S. aureus Antibody->Targeting Linker Protease-Cleavable Linker (VC) Stability Stability in Circulation Linker->Stability Release Intracellular Payload Release Linker->Release Payload This compound (Antibiotic) Efficacy Bactericidal Activity Payload->Efficacy Targeting->Release Release->Efficacy

References

dmDNA31: A Technical Guide to a Potent Rifamycin-Class Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328), is a novel, potent rifamycin-class antibiotic. It has garnered significant attention as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S, developed to combat intracellular Staphylococcus aureus infections. This document provides a comprehensive technical overview of the known properties of this compound, including its physicochemical characteristics, mechanism of action, in vitro activity, and relevant experimental protocols. While much of the detailed data remains proprietary, this guide consolidates publicly available information to serve as a valuable resource for the scientific community.

Physicochemical Properties

This compound is a complex macrocyclic antibiotic derived from the rifamycin family. Its intricate structure contributes to its potent antibacterial activity. The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₀H₆₂N₄O₁₃[1]
Molecular Weight 927.05 g/mol [1]
CAS Number 845625-44-7[1]
Appearance Purple to black solid[1]
Solubility Soluble in DMSO (25 mg/mL with sonication)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Note: Detailed information regarding the stability of this compound in various aqueous solutions and at different pH levels is not publicly available. However, studies on other rifamycin derivatives suggest that stability is generally higher in neutral to slightly alkaline conditions, with degradation occurring in acidic environments[2][3][4][5].

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting a fundamental process in bacterial cells: transcription.[1][6]

Signaling Pathway: Inhibition of Bacterial Transcription

This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Transcription Transcription Initiation RNAP->Transcription Inhibits mRNA mRNA Synthesis Transcription->mRNA Leads to Protein Bacterial Protein Synthesis mRNA->Protein Leads to CellDeath Bacterial Cell Death Protein->CellDeath Absence leads to

Caption: Mechanism of action of this compound.

The primary target of this compound is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP). By binding to this essential enzyme, this compound physically obstructs the path of the elongating RNA molecule, thereby preventing transcription and subsequent protein synthesis. This ultimately leads to bacterial cell death.[6]

In Vitro Activity & Resistance

This compound has demonstrated potent bactericidal activity, particularly against Staphylococcus aureus.

ParameterValueOrganismSource
Minimum Inhibitory Concentration (MIC) <10 nMS. aureus
Frequency of Spontaneous Resistance ~3.9 x 10⁻⁷S. aureus[6]

Note: Comprehensive MIC data for this compound against a wide range of bacterial strains are not publicly available. The provided MIC is for S. aureus as reported in the context of the DSTA4637S conjugate development. The frequency of spontaneous resistance is noted to be similar to that of rifampin.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary. However, based on standard methodologies for rifamycin-class antibiotics, the following sections outline plausible approaches for key experiments.

Synthesis of this compound

A specific synthesis protocol for 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin is not publicly documented. However, the synthesis of novel rifamycin derivatives typically involves the modification of the rifamycin core structure. General synthetic strategies often start from rifamycin S or rifamycin SV and introduce new functional groups through chemical reactions.

Logical Workflow: General Synthesis of Rifamycin Derivatives

Start Rifamycin S or SV Core Reaction1 Reaction with an aminomethylating agent Start->Reaction1 Intermediate1 3-iminomethyl rifamycin SV intermediate Reaction1->Intermediate1 Reaction2 Reaction with 4-dimethylaminopiperidine and subsequent cyclization Intermediate1->Reaction2 Product This compound Reaction2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: A plausible synthetic workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution MIC Assay

Prep_Stock Prepare this compound stock solution in DMSO Serial_Dilution Perform 2-fold serial dilutions of this compound in Mueller-Hinton broth in a 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results

Caption: Workflow for MIC determination of this compound.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Conclusion

This compound is a highly potent rifamycin-class antibiotic with significant potential, particularly as a payload in targeted therapies like antibody-antibiotic conjugates. While its primary application to date has been in the context of DSTA4637S for treating intracellular S. aureus, its intrinsic antibacterial properties warrant further investigation. This technical guide provides a foundational understanding of this compound based on the currently available public data. Further research and disclosure of proprietary information will be necessary to fully elucidate the therapeutic potential of this promising antibiotic.

References

dmDNA31: A Rifamycin-Class Antibiotic for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Application of dmDNA31 in Antibody-Antibiotic Conjugates

Executive Summary

This compound, chemically identified as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328), is a potent, semi-synthetic rifamycin-class antibiotic. As a rifalazil (B610480) analog, also referred to as rifalog, it exhibits significant bactericidal activity, particularly against challenging pathogens such as intracellular Staphylococcus aureus. Its primary application is as a cytotoxic payload in antibody-antibiotic conjugates (AACs), a novel therapeutic approach designed to deliver antibiotics directly to the site of infection, thereby enhancing efficacy and minimizing off-target effects. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in the investigational AAC DSTA4637S, available quantitative data, and an outline of the experimental methodologies used in its study.

Introduction to this compound

This compound is a derivative of the rifamycin class of antibiotics, which are well-established inhibitors of bacterial RNA synthesis.[1] It has been specifically developed for its potent bactericidal activity against persistent and stationary-phase S. aureus and its ability to be retained within macrophages.[2] These characteristics make it an ideal candidate for targeting intracellular bacteria that are often shielded from conventional antibiotic therapies.[3]

The most prominent application of this compound is as the cytotoxic payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861).[4] DSTA4637S is an investigational therapy designed to combat serious S. aureus infections, including those caused by methicillin-resistant S. aureus (MRSA).[4]

Mechanism of Action

The antibacterial activity of this compound is consistent with that of other rifamycins.[2] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[3][5]

Steric-Occlusion Mechanism

This compound binds to a pocket within the β subunit of the bacterial RNA polymerase, located in the DNA/RNA channel but away from the enzyme's active site.[2] This binding physically obstructs the elongation of the nascent RNA chain, a mechanism known as "steric-occlusion".[1][2] The blockage prevents the formation of phosphodiester bonds beyond the second or third nucleotide, effectively halting transcription and subsequent protein synthesis, which is lethal to the bacterium.[2]

Signaling Pathway of this compound Action

The following diagram illustrates the molecular interactions involved in the mechanism of action of this compound.

cluster_transcription Transcription Initiation & Early Elongation This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β subunit RNA Nascent RNA Transcript (2-3 nucleotides) RNAP->RNA Initiates Transcription RNAP->RNA Blocks Elongation (Steric Occlusion) DNA Bacterial DNA Template DNA->RNAP Binding Protein Bacterial Proteins RNA->Protein Synthesis Prevented CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound.

Application in Antibody-Antibiotic Conjugates: DSTA4637S

DSTA4637S is a Thiomab™ antibody-antibiotic conjugate that consists of a human IgG1 monoclonal antibody linked to this compound via a protease-cleavable valine-citrulline (VC) linker.[3] The antibody component of DSTA4637S specifically targets the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid, a major component of the S. aureus cell wall.[3]

Targeted Delivery and Intracellular Release

The mechanism of DSTA4637S involves a multi-step process to deliver this compound to its intracellular target:

  • Binding: DSTA4637S binds to the surface of S. aureus.[6]

  • Phagocytosis: The DSTA4637S-bacteria complex is internalized by host phagocytic cells.[6]

  • Lysosomal Fusion: The phagosome containing the complex fuses with a lysosome.[6]

  • Linker Cleavage: Intracellular cathepsins within the phagolysosome cleave the VC linker.[6]

  • Payload Release: The active this compound is released inside the host cell.[6]

  • Bacterial Killing: The released this compound kills the intracellular S. aureus.[6]

DSTA4637S Workflow

The following diagram illustrates the workflow of DSTA4637S from administration to bacterial killing.

DSTA4637S DSTA4637S Administration (IV) Binding Binding to S. aureus (via β-WTA) DSTA4637S->Binding Internalization Internalization by Phagocytic Host Cell Binding->Internalization Fusion Phagosome-Lysosome Fusion Internalization->Fusion Cleavage Linker Cleavage by Cathepsins Fusion->Cleavage Release Release of this compound Cleavage->Release Killing Killing of Intracellular S. aureus Release->Killing

Caption: Workflow of the antibody-antibiotic conjugate DSTA4637S.

Quantitative Data

The majority of publicly available quantitative data for this compound comes from the Phase 1 clinical trial of DSTA4637S in healthy volunteers.

Pharmacokinetics of DSTA4637S and Unconjugated this compound

A Phase 1, single-ascending-dose study in healthy volunteers provided key pharmacokinetic parameters for DSTA4637S and the released, unconjugated this compound.[2]

AnalyteDose (mg/kg)Mean Cmax (ng/mL)Mean Half-life (days)
Unconjugated this compound 1503.863.9 - 4.3
Table 1: Pharmacokinetic parameters of unconjugated this compound in healthy volunteers after a single intravenous dose of DSTA4637S.

Systemic exposure to unconjugated this compound was found to be low, with the mean maximum plasma concentration (Cmax) being approximately 10,000-fold lower than that of the DSTA4637S conjugate. This indicates that the majority of the antibiotic remains conjugated in circulation, minimizing systemic exposure and potential off-target effects.

In Vitro Resistance Frequency

The in vitro frequency of spontaneous resistance to this compound is a critical parameter for assessing its long-term viability.

AntibioticFrequency of Spontaneous Resistance
This compound ~3.9 x 10-7
Rifampin ~7.7 x 10-7
Table 2: In vitro frequency of spontaneous resistance in S. aureus.

The frequency of spontaneous resistance to this compound is comparable to that of rifampin, another member of the rifamycin class.

Experimental Protocols

Detailed, step-by-step proprietary protocols for the synthesis of this compound and the manufacturing of DSTA4637S are not publicly available. However, the principles and general methodologies employed in the research and clinical evaluation of these compounds can be outlined based on published studies.

Synthesis of this compound

The synthesis of this compound, 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, involves the chemical modification of a rifamycin precursor. While the exact protocol is proprietary, the synthesis of similar rifamycin derivatives generally involves reacting rifamycin S or a related compound with appropriate reagents to introduce the desired side chains.

Conjugation of this compound to the Monoclonal Antibody

The creation of DSTA4637S involves the conjugation of this compound to a human IgG1 monoclonal antibody via a maleimido-caproyl-valine-citrulline-para-aminobenzyl (mc-vc-PAB) linker. This process typically involves:

  • Antibody Engineering: The monoclonal antibody is engineered to have available cysteine residues for conjugation, a technology known as Thiomab™.

  • Linker-Payload Synthesis: The this compound is attached to the mc-vc-PAB linker.

  • Conjugation Reaction: The linker-payload is then reacted with the engineered antibody, forming a stable covalent bond at the cysteine residues.

  • Purification: The resulting AAC is purified to remove any unconjugated antibody, linker, or payload.

The average drug-to-antibody ratio (DAR) for DSTA4637S is approximately two molecules of this compound per antibody.[3]

Bioanalytical and Immunogenicity Assays

The pharmacokinetic analysis of DSTA4637S in clinical trials required the measurement of three different analytes.[2]

  • DSTA4637S Conjugate: Measured in plasma using a method involving affinity capture with Protein A resin, followed by enzymatic release of this compound and subsequent analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]

  • DSTA4637S Total Antibody: Determined in serum using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Unconjugated this compound: Measured in plasma using an LC-MS/MS method.[2]

The following diagram provides a logical workflow for the bioanalytical assessment of DSTA4637S.

Sample Patient Sample (Plasma/Serum) Analyte1 DSTA4637S Conjugate Sample->Analyte1 Analyte2 Total Antibody Sample->Analyte2 Analyte3 Unconjugated this compound Sample->Analyte3 Method1 Affinity Capture + LC-MS/MS Analyte1->Method1 Method2 ELISA Analyte2->Method2 Method3 LC-MS/MS Analyte3->Method3 Result Pharmacokinetic Profile Method1->Result Method2->Result Method3->Result

Caption: Logical workflow for the bioanalytical assessment of DSTA4637S.

Conclusion

This compound represents a significant advancement in the field of antibiotics, particularly in the context of targeted therapies. Its potent bactericidal activity against difficult-to-treat intracellular pathogens, combined with its application as a payload in the antibody-antibiotic conjugate DSTA4637S, highlights a promising strategy to combat antimicrobial resistance. While detailed proprietary protocols for its synthesis and conjugation are not publicly available, the existing data from preclinical and Phase 1 clinical studies provide a strong foundation for its continued development as a novel therapeutic for serious S. aureus infections. The targeted delivery approach of DSTA4637S, enabled by the potent payload this compound, has the potential to improve patient outcomes and address the urgent need for new and effective antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for dmDNA31 in Antibody-Antibiotic Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dmDNA31, a potent rifamycin-class antibiotic, in the development of Antibody-Antibiotic Conjugates (AACs). These AACs are designed to target and eliminate intracellular bacteria, such as Staphylococcus aureus, which are often shielded from conventional antibiotic therapies.

Application Notes

Introduction to this compound-based AACs

Antibody-Antibiotic Conjugates represent a promising therapeutic strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains and intracellular pathogens.[1][2][3] This technology leverages the specificity of monoclonal antibodies (mAbs) to deliver highly potent antibiotic payloads directly to the site of infection, minimizing systemic exposure and associated off-target toxicity.[2][4]

The this compound-based AAC, exemplified by DSTA4637S (also known as TAC), is a state-of-the-art therapeutic designed to eradicate intracellular Staphylococcus aureus.[1][2][5] This AAC is composed of three key components:

  • A Monoclonal Antibody: A human IgG1 THIOMAB™ that specifically targets the Wall Teichoic Acid (WTA) on the surface of S. aureus.[2][6]

  • The Antibiotic Payload: this compound (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin), a novel rifamycin-class antibiotic with potent bactericidal activity against S. aureus, including dormant and persistent bacteria.[1][2][7]

  • A Cleavable Linker: A protease-cleavable valine-citrulline (VC) linker that connects the antibody and the antibiotic.[1][2][6] This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins, within host cells.[1][5][6]

Mechanism of Action

The mechanism of action of this compound-based AACs is a multi-step process that facilitates the targeted delivery of the antibiotic to intracellular bacteria:

  • Binding: The AAC circulates in the bloodstream and binds specifically to S. aureus via the anti-WTA antibody.[1][5][6]

  • Opsonization and Phagocytosis: The binding of the AAC to the bacteria opsonizes them, promoting their recognition and internalization by host phagocytic cells (e.g., macrophages and neutrophils).[1][2][4]

  • Phagolysosomal Trafficking: Once inside the host cell, the AAC-bacterium complex is trafficked to the phagolysosome.[1][5][6]

  • Linker Cleavage and Payload Release: The acidic environment and the presence of lysosomal proteases, such as cathepsins, within the phagolysosome cleave the VC linker.[1][5][6]

  • Bacterial Eradication: This cleavage releases the active this compound antibiotic directly at the site of the intracellular bacteria, leading to their rapid and efficient eradication.[1][5][6]

This targeted delivery mechanism allows this compound to reach concentrations within the phagolysosome that are sufficient to kill intracellular S. aureus, a feat that is challenging for many standard-of-care antibiotics like vancomycin.[1]

AAC_Mechanism_of_Action AAC This compound AAC Bacterium S. aureus AAC->Bacterium 1. Binding to S. aureus WTA Phagocyte Phagocytic Host Cell Bacterium->Phagocyte 2. Opsonization Phagosome Phagosome Phagocyte->Phagosome 3. Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome 4. Fusion Lysosome Lysosome (Cathepsins) Lysosome->Phagolysosome Released_this compound Released this compound Phagolysosome->Released_this compound 5. Linker Cleavage Killed_Bacterium Killed S. aureus Released_this compound->Killed_Bacterium 6. Bacterial Killing

Mechanism of action for a this compound-based AAC.

Data Presentation

Pharmacokinetic Parameters of DSTA4637S

The following tables summarize the pharmacokinetic (PK) parameters of DSTA4637S and its components, as reported in preclinical and clinical studies. The three key analytes measured are:

  • Total Antibody (TAb): Measures all antibody species, regardless of conjugation status.

  • Antibody-Conjugated this compound (ac-dmDNA31): Measures the concentration of this compound that is still attached to the antibody.

  • Unconjugated this compound: Measures the free this compound antibiotic in circulation.

Table 1: Pharmacokinetic Parameters of DSTA4637A in Non-Infected Mice (Single IV Dose) [6][8]

AnalyteDose (mg/kg)Cmax (nM)AUC0-inf (day·nM)Clearance (mL/day/kg)t1/2λz (day)
Total Antibody 569866905.1116.9
253497364704.6916.4
506911659005.1918.0
ac-dmDNA31 5739216015.85.28
2540581608010.63.74
5078692819012.13.98

Table 2: Pharmacokinetic Parameters of DSTA4637S in Healthy Human Volunteers (Single IV Dose) [5]

AnalyteDose (mg/kg)Cmax (µg/mL)AUC0-inf (day·µg/mL)t1/2 (days)
DSTA4637S Conjugate 5114112010.4
15367400011.2
5012001410011.8
10025303090012.5
15036504800013.5
Unconjugated this compound 1500.00386-3.9 - 4.3

Note: The exposure to unconjugated this compound in circulation is very low, approximately 10,000-fold lower than the conjugated form, indicating good linker stability in the bloodstream.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound-based AACs using THIOMAB™ technology.

AAC_Workflow cluster_synthesis AAC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Anti-WTA THIOMAB™ Reduction 1. Partial Reduction of Disulfide Bonds (e.g., TCEP) Ab->Reduction Reduced_Ab Reduced THIOMAB™ (Free Thiols) Reduction->Reduced_Ab Conjugation 2. Conjugation (Thiol-Maleimide Reaction) Reduced_Ab->Conjugation DrugLinker This compound-VC-Maleimide DrugLinker->Conjugation Crude_AAC Crude this compound-AAC Conjugation->Crude_AAC Purification 3. Purification (e.g., Size Exclusion or Ion Exchange Chromatography) Crude_AAC->Purification Pure_AAC Purified this compound-AAC Purification->Pure_AAC DAR 4a. DAR Determination (HIC, RP-HPLC, LC-MS) Pure_AAC->DAR Stability 4b. Stability Assessment (Plasma Incubation) Pure_AAC->Stability Potency 4c. In Vitro / In Vivo Potency Assays Pure_AAC->Potency Final_Product Characterized This compound-AAC DAR->Final_Product Stability->Final_Product Potency->Final_Product

Experimental workflow for this compound-AAC synthesis and characterization.

Protocol 1: Conjugation of this compound-VC-Maleimide to Anti-WTA THIOMAB™

This protocol is based on general methods for site-specific antibody conjugation to engineered cysteine residues.[1][9][] The this compound payload is functionalized with a maleimide (B117702) group via the VC linker.

  • Materials:

    • Anti-WTA THIOMAB™ antibody in a suitable buffer (e.g., PBS).

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mM).

    • This compound-VC-Maleimide dissolved in a water-miscible organic solvent like DMSO.

    • Conjugation Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5).

    • Quenching solution (e.g., L-cysteine).

    • Purification columns (e.g., PD-10 desalting columns).

  • Procedure:

    • Antibody Preparation:

      • Exchange the antibody buffer to the Conjugation Buffer using a PD-10 desalting column.

      • Adjust the antibody concentration to 5-10 mg/mL.

    • Partial Antibody Reduction:

      • Add a defined molar excess of TCEP solution to the antibody solution (e.g., 2.2 equivalents per antibody).

      • Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds, exposing the engineered cysteine thiols.[4]

      • Cool the solution to room temperature.

    • Conjugation Reaction:

      • Slowly add the this compound-VC-Maleimide solution to the reduced antibody solution with gentle mixing. A slight molar excess of the drug-linker over available thiol groups is typically used (e.g., 1.1 to 1.5-fold).

      • Incubate the reaction for 1-2 hours at room temperature or on ice. The reaction pH should be maintained between 6.5 and 7.5 to ensure specific reaction of the maleimide with thiols.[11]

    • Quenching:

      • Add a 20-fold molar excess of L-cysteine (relative to the drug-linker) to cap any unreacted maleimide groups.[12]

      • Incubate for 30 minutes.

Protocol 2: Purification of the this compound-AAC

Purification is essential to remove unconjugated drug-linker, quenching agent, and any aggregated protein.

  • Materials:

    • Crude AAC reaction mixture.

    • Purification Buffer (e.g., PBS, pH 7.4).

    • Size Exclusion Chromatography (SEC) or Cation Exchange Chromatography (CEX) system.

  • Procedure (using SEC):

    • Equilibrate the SEC column (e.g., Sephadex G25) with Purification Buffer.[12]

    • Load the crude AAC mixture onto the column.

    • Elute the AAC with Purification Buffer. The AAC will elute in the initial high molecular weight fractions, while smaller molecules (unreacted drug-linker, cysteine) will be retained longer.

    • Collect the protein-containing fractions.

    • Pool the fractions containing the purified AAC and concentrate using centrifugal filtration if necessary.

    • Sterile filter the final product through a 0.22 µm filter.

Protocol 3: Characterization of the this compound-AAC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis.[5][]

  • Principle: Each conjugated this compound molecule increases the hydrophobicity of the antibody. HIC separates the different drug-loaded species (DAR0, DAR2, etc.) based on this property.

  • Procedure:

    • Sample Preparation: Dilute the purified AAC to approximately 1 mg/mL in the HIC mobile phase A.

    • HIC Analysis:

      • Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR).

      • Use a gradient elution from high salt (Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer) to low salt (Mobile Phase B: e.g., sodium phosphate buffer).

      • Monitor the elution profile at 280 nm.

    • Data Analysis:

      • Integrate the peak areas corresponding to each DAR species.

      • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)[]

      • For DSTA4637S, the target average DAR is approximately 2.[5]

B. Stability Assessment

The stability of the linker is crucial for the safety and efficacy of the AAC. This can be assessed by incubating the AAC in plasma.

  • Procedure:

    • Spike the purified AAC into human or mouse plasma at a defined concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

    • Analyze the samples using an appropriate method (e.g., LC-MS) to quantify the amount of intact AAC (ac-dmDNA31) and released, unconjugated this compound.

    • Plot the concentration of intact AAC over time to determine the stability and calculate the in vitro half-life.

References

Application Notes and Protocols for dmDNA31 Antibody-Antibiotic Conjugate (AAC) Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from superficial skin ailments to life-threatening conditions like bacteremia and endocarditis.[1] The rise of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the development of innovative therapeutic strategies.[1] A key challenge in treating S. aureus infections is its ability to persist within host cells, shielding it from many conventional antibiotics.[2][3]

To address this, a novel approach is the use of antibody-antibiotic conjugates (AACs). DSTA4637A is one such AAC, comprising a monoclonal antibody targeting the S. aureus wall teichoic acid (WTA) conjugated to dmDNA31, a potent rifamycin-class antibiotic.[2][4][5] this compound, specifically 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, functions by inhibiting bacterial DNA-dependent RNA polymerase.[2][6] This application note provides a detailed experimental design for the preclinical evaluation of the anti-S. aureus efficacy of a this compound-based AAC, herein referred to as this compound-AAC.

Mechanism of Action of this compound-AAC

The this compound-AAC employs a targeted delivery strategy to eliminate intracellular S. aureus. The mechanism unfolds in a stepwise manner:

  • Binding: The monoclonal antibody component of the AAC specifically recognizes and binds to the β-N-acetylglucosamine (β-GlcNAc) moieties of the wall teichoic acid on the surface of S. aureus.[2]

  • Internalization: Host phagocytic cells, such as macrophages and neutrophils, recognize the AAC-bound bacteria and internalize them through phagocytosis.[2][3][5]

  • Payload Release: Within the phagolysosome of the host cell, lysosomal cathepsins cleave the linker connecting the antibody to this compound.[2][3][5]

  • Bacterial Killing: The released this compound can then exert its bactericidal activity by inhibiting the bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular S. aureus.[2][3][6]

This targeted intracellular delivery mechanism is designed to protect the host from systemic exposure to the potent antibiotic and overcome the challenge of difficult-to-treat intracellular bacterial reservoirs.[2]

Mechanism of Action of this compound-AAC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Phagocyte) SA S. aureus Phagosome Phagosome with AAC-S. aureus complex SA->Phagosome 2. Phagocytosis AAC This compound-AAC AAC->SA 1. Binding to WTA Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome (contains Cathepsins) Lysosome->Phagolysosome Fusion Released_this compound Released this compound Phagolysosome->Released_this compound 3. Linker Cleavage Bacterial_Death Bacterial Death Released_this compound->Bacterial_Death 4. Inhibition of RNA Polymerase Preclinical Evaluation Workflow for this compound-AAC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision MIC MIC Determination (unconjugated this compound) Intra_Killing Intracellular Killing Assay (this compound-AAC) MIC->Intra_Killing Toxicity Cytotoxicity Assay (e.g., on THP-1 cells) Intra_Killing->Toxicity PK Pharmacokinetics Study in Mice Toxicity->PK Efficacy Systemic Infection Model (Survival & Bacterial Load) PK->Efficacy Analysis Efficacy and Safety Data Analysis Efficacy->Analysis Go_NoGo Go/No-Go Decision for Further Development Analysis->Go_NoGo Hypothesized S. aureus Response to this compound This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits Transcription Transcription Inhibition RNAP->Transcription Replication Replication Stress & DNA Damage Transcription->Replication ssDNA ssDNA Formation Replication->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Cleavage RecA->LexA SOS SOS Response Genes (DNA Repair) LexA->SOS De-repression

References

Application Notes and Protocols: Synthesis of DNA-Targeted Small Molecule Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, generalized protocol for the synthesis of a DNA-directed small molecule, here termed "Hypothetical Drug-DNA Conjugate (HDDC)." The synthesis involves the covalent conjugation of a small molecule drug (SMOL-42) to a specific DNA moiety (GUIDE-seq-07). This protocol is intended for researchers, scientists, and drug development professionals working on targeted therapeutics. The methodologies described herein, while based on a hypothetical system, are representative of common bioconjugation techniques and can be adapted for specific proprietary compounds.

Introduction

The conjugation of small molecule drugs to DNA oligonucleotides represents a promising strategy for targeted drug delivery. By attaching a potent therapeutic agent to a DNA sequence designed to bind to a specific cellular target (e.g., a protein or a specific gene locus), it is possible to increase the local concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity. This protocol details the synthesis, purification, and characterization of a model DNA-drug conjugate.

Synthesis of HDDC (SMOL-42 + GUIDE-seq-07)

Principle of Synthesis

The synthesis of the Hypothetical Drug-DNA Conjugate (HDDC) is achieved through a two-step process. First, the small molecule, SMOL-42, which contains a carboxylic acid functional group, is activated to an N-hydroxysuccinimide (NHS) ester. In the second step, the amine-modified DNA oligonucleotide, GUIDE-seq-07, is reacted with the NHS-activated SMOL-42 to form a stable amide bond, resulting in the final conjugate. The purified conjugate is then characterized to ensure identity and purity.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
SMOL-42In-house SynthesisN/A
GUIDE-seq-07 (5'-Amine-modified)Custom SynthesisN/A
N,N'-Disuccinimidyl carbonate (DSC)Sigma-Aldrich12345
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich54321
Anhydrous Dimethylformamide (DMF)Thermo FisherD1234
0.1 M Sodium Bicarbonate Buffer (pH 8.5)In-house PreparationN/A
HPLC Grade WaterThermo FisherW5432
HPLC Grade Acetonitrile (B52724)Thermo FisherA6789
Triethylammonium (B8662869) Acetate (B1210297) (TEAA) BufferIn-house PreparationN/A

Experimental Workflow Diagram

G cluster_activation Step 1: Small Molecule Activation cluster_conjugation Step 2: Conjugation to DNA cluster_purification Step 3: Purification & Analysis a SMOL-42 in Anhydrous DMF b Add DSC and DIPEA a->b c Incubate at RT for 2h b->c d Activated SMOL-42-NHS Ester c->d f Add Activated SMOL-42-NHS Ester d->f Transfer e GUIDE-seq-07 in Bicarbonate Buffer e->f g Incubate at RT for 4h f->g h Crude HDDC Product g->h i Reverse-Phase HPLC Purification h->i Inject j Lyophilization i->j k Final HDDC Conjugate j->k l LC-MS & UV-Vis Analysis k->l

Caption: Workflow for the synthesis of the Hypothetical Drug-DNA Conjugate (HDDC).

Detailed Synthesis Protocol

Step 1: Activation of SMOL-42 with DSC

  • Dissolve 10 mg of SMOL-42 in 1 mL of anhydrous DMF.

  • Add 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC).

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours under an inert atmosphere (e.g., argon or nitrogen).

  • The resulting solution contains the activated SMOL-42-NHS ester and is used directly in the next step.

Step 2: Conjugation of Activated SMOL-42 to GUIDE-seq-07

  • Dissolve 50 nmol of amine-modified GUIDE-seq-07 in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • To the GUIDE-seq-07 solution, add 20 equivalents of the activated SMOL-42-NHS ester solution from Step 1.

  • Vortex the reaction mixture gently and incubate at room temperature for 4 hours in the dark.

Step 3: Purification of HDDC

  • Purify the crude HDDC product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer to elute the conjugate.

  • Collect the fractions corresponding to the HDDC product peak.

  • Lyophilize the pooled fractions to obtain the purified HDDC as a white powder.

Characterization

The purified HDDC should be characterized by:

  • LC-MS: To confirm the molecular weight of the final conjugate.

  • UV-Vis Spectroscopy: To determine the concentration of the DNA and the drug, and to calculate the drug-to-DNA ratio.

Quantitative Data Summary

The following table summarizes the expected quantitative results from a typical synthesis run.

ParameterValueMethod
Starting Amount of GUIDE-seq-0750 nmolUV-Vis (A260)
Yield of Purified HDDC35 nmol (70%)UV-Vis (A260)
Purity of HDDC>95%RP-HPLC
Observed Molecular Weight10,450 DaLC-MS
Expected Molecular Weight10,452 DaTheoretical
Drug-to-DNA Ratio1.1 : 1.0UV-Vis Spectroscopy

Hypothetical Signaling Pathway

The HDDC is designed to target a specific transcription factor (TF-X) that is overexpressed in cancer cells. Upon binding to TF-X, the conjugate is internalized, and the small molecule drug (SMOL-42) is released, where it can then inhibit its target, a critical kinase (KIN-Y) in a pro-survival pathway.

G cluster_outside Extracellular cluster_inside Intracellular HDDC HDDC (GUIDE-seq-07 + SMOL-42) TFX Transcription Factor (TF-X) HDDC->TFX Binding Internalization Internalization TFX->Internalization SMOL42 Released SMOL-42 Internalization->SMOL42 Release KINY Kinase (KIN-Y) SMOL42->KINY Inhibition Apoptosis Apoptosis KINY->Apoptosis Blocks Survival Signal

Caption: Hypothetical signaling pathway for HDDC action.

Conclusion

This document provides a comprehensive, albeit generalized, protocol for the synthesis and characterization of a DNA-drug conjugate. The described workflow, from small molecule activation to final product analysis, serves as a robust template for researchers developing novel targeted therapies. Adherence to these methodologies will facilitate the reproducible synthesis of high-quality DNA-drug conjugates for preclinical evaluation.

Application Notes and Protocols for dmDNA31 in Intracellular Bacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 is a potent, rifamycin-class antibiotic designed for targeted delivery to eliminate intracellular bacteria, a significant challenge in treating persistent and recurrent infections. It functions as the cytotoxic payload in Antibody-Antibiotic Conjugates (AACs), such as DSTA4637S, which leverages the specificity of monoclonal antibodies to deliver this compound directly to bacteria that are subsequently internalized by host cells. This targeted approach enhances the therapeutic window of the antibiotic, minimizing systemic exposure and associated toxicities. These notes provide detailed protocols and data for the application of this compound in the study of intracellular bacterial pathogens, particularly Staphylococcus aureus.

Mechanism of Action of this compound-based AACs

DSTA4637S, an investigational AAC, is comprised of a human monoclonal antibody targeting the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid on the surface of S. aureus. This antibody is connected via a protease-cleavable valine-citrulline (VC) linker to this compound. The mechanism for delivering this compound to intracellular bacteria is a multi-step process:

  • Binding: The antibody component of the AAC binds specifically to the surface of S. aureus.

  • Phagocytosis: Host phagocytic cells, such as macrophages, recognize and internalize the AAC-bound bacteria.

  • Phagolysosomal Fusion: The phagosome containing the bacteria and AAC fuses with a lysosome.

  • Payload Release: Within the acidic and protease-rich environment of the phagolysosome, lysosomal enzymes like cathepsins cleave the VC linker.

  • Bacterial Killing: The released, active this compound exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular bacteria.[1][2]

AAC_Mechanism cluster_extracellular Extracellular Space AAC DSTA4637S (AAC) Bacteria S. aureus AAC->Bacteria 1. Binding Phagosome Phagosome Bacteria->Phagosome 2. Phagocytosis Phagocyte Phagocytic Host Cell Phagolysosome Phagolysosome (Acidic, Proteases) Phagosome->Phagolysosome This compound Active this compound Phagolysosome->this compound 4. Linker Cleavage (Cathepsins) Bacteria_killed Intracellular Bacterial Death This compound->Bacteria_killed 5. Inhibition of Bacterial RNA Polymerase

Caption: Mechanism of this compound delivery via an Antibody-Antibiotic Conjugate (AAC).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its corresponding AAC, DSTA4637A/S.

Table 1: In Vitro Activity of this compound

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)S. aureus<10 nMGenentech, Inc. (unpublished)
Frequency of Spontaneous ResistanceS. aureus~3.9 x 10⁻⁷Genentech, Inc. (unpublished)

Table 2: In Vivo Efficacy of DSTA4637A in a Mouse Bacteremia Model

Treatment GroupDoseOutcomeReference
DSTA4637A25 mg/kg and 50 mg/kg (single dose)Substantial reduction in bacterial load in kidneys, heart, and bones.[1]
DSTA4637A50 mg/kg (single dose)Superior to 3 days of vancomycin (B549263) treatment.[1]
DSTA4637A + Vancomycin15-100 mg/kg (single dose) + 110 mg/kg vancomycin (BID for 3 days)≥75% probability of reducing CFU below the limit of detection (250 CFU) in the kidney.[1]

Table 3: Cytotoxicity Data

CompoundCell LineValue (CC₅₀)Reference
This compoundMammalian cellsData not publicly available. A high therapeutic index is expected due to targeted delivery.N/A
DSTA4637AN/AWell-tolerated in rats and monkeys at doses up to 500 mg/kg and 250 mg/kg, respectively.[1]

Experimental Protocols

Protocol 1: In Vitro Intracellular Killing Assay (Gentamicin Protection Assay)

This protocol is a standard method to quantify the efficacy of an antimicrobial agent against intracellular bacteria.

Intracellular_Killing_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_quantification Quantification Host_Cells 1. Seed host cells (e.g., macrophages, endothelial cells) in 24-well plates. Infect 3. Infect host cells with S. aureus (e.g., MOI of 10) for 1-2 hours. Host_Cells->Infect Bacteria_Culture 2. Culture S. aureus to mid-log phase. Bacteria_Culture->Infect Wash1 4. Wash cells to remove extracellular bacteria. Infect->Wash1 Gentamicin (B1671437) 5. Add gentamicin to kill remaining extracellular bacteria (1 hour). Wash1->Gentamicin Wash2 6. Wash cells to remove gentamicin. Gentamicin->Wash2 Treatment 7. Add media with DSTA4637S or control compounds. Wash2->Treatment Incubate 8. Incubate for desired time (e.g., 24 hours). Treatment->Incubate Wash3 9. Wash cells to remove treatment. Incubate->Wash3 Lyse 10. Lyse host cells with a detergent (e.g., 0.1% Triton X-100). Wash3->Lyse Plate 11. Perform serial dilutions of lysate and plate on agar. Lyse->Plate Count 12. Incubate plates and count Colony Forming Units (CFU). Plate->Count

Caption: Workflow for an in vitro intracellular killing (gentamicin protection) assay.

Materials:

  • Host cell line (e.g., J774 macrophages, human umbilical vein endothelial cells - HUVECs)

  • Staphylococcus aureus strain (e.g., USA300)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates

  • Gentamicin

  • DSTA4637S or this compound

  • Phosphate Buffered Saline (PBS)

  • 0.1% Triton X-100 in PBS

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Bacterial Culture: Inoculate S. aureus into Tryptic Soy Broth (TSB) and grow to mid-logarithmic phase.

  • Infection: Wash the host cell monolayer with PBS. Infect the cells with S. aureus at a Multiplicity of Infection (MOI) of 10 in serum-free medium. Centrifuge the plates to synchronize infection and incubate for 1-2 hours.

  • Extracellular Bacteria Removal: Wash the cells three times with PBS. Add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria and incubate for 1 hour.

  • Treatment: Wash the cells three times with PBS to remove the gentamicin. Add fresh medium containing various concentrations of DSTA4637S, a control antibiotic (e.g., vancomycin), or vehicle control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours).

  • Quantification of Intracellular Bacteria:

    • Wash the cells three times with PBS.

    • Lyse the cells by adding 0.1% Triton X-100 and incubating for 10 minutes.

    • Perform serial dilutions of the cell lysate in PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of a compound on the viability of host cells.

Materials:

  • Host cell line (same as in the intracellular killing assay)

  • 96-well tissue culture plates

  • DSTA4637S or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at an appropriate density and incubate overnight.

  • Treatment: Add serial dilutions of DSTA4637S or this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the intracellular killing assay (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3: Mouse Bacteremia Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the in vivo efficacy of DSTA4637A against a systemic S. aureus infection.

InVivo_Workflow cluster_infection_phase Infection Phase cluster_treatment_phase Treatment Phase cluster_endpoint_phase Endpoint Analysis Infect_Mice 1. Intravenously infect mice (e.g., SCID mice) with a lethal dose of S. aureus (e.g., 1 x 10^7 CFU). Wait 2. Allow infection to establish (e.g., 24 hours). Infect_Mice->Wait Treat_Mice 3. Administer a single intravenous dose of DSTA4637A, vehicle control, or standard-of-care antibiotic. Wait->Treat_Mice Monitor 4. Monitor mice for clinical signs and body weight changes. Treat_Mice->Monitor Euthanize 5. Euthanize mice at a predetermined time point (e.g., Day 4 or 7 post-infection). Monitor->Euthanize Harvest 6. Aseptically harvest organs (kidneys, heart, bones). Euthanize->Harvest Homogenize 7. Homogenize tissues in PBS. Harvest->Homogenize Plate_CFU 8. Serially dilute homogenates and plate for CFU enumeration. Homogenize->Plate_CFU

Caption: General workflow for a mouse bacteremia model to test in vivo efficacy.

Materials:

  • Immunocompromised mice (e.g., SCID mice, 6-8 weeks old)

  • Staphylococcus aureus strain (e.g., USA300)

  • DSTA4637A

  • Vehicle control

  • Standard-of-care antibiotic (e.g., vancomycin)

  • Sterile PBS

  • Tissue homogenizer

Procedure:

  • Infection: Infect mice via tail vein injection with approximately 1 x 10⁷ CFU of S. aureus.[3]

  • Treatment: At 24 hours post-infection, administer a single intravenous dose of DSTA4637A (e.g., 25 or 50 mg/kg), vehicle control, or a standard-of-care antibiotic.[1]

  • Monitoring: Monitor the health of the animals daily.

  • Endpoint: At a specified time point (e.g., day 4 or 7 post-infection), euthanize the mice.

  • Bacterial Load Determination:

    • Aseptically harvest target organs (e.g., kidneys, heart, femurs).

    • Weigh the organs and homogenize them in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates.

    • Plate the dilutions on TSA plates and incubate overnight at 37°C.

    • Count the colonies and express the bacterial load as CFU per gram of tissue.

Signaling Pathways

Current research indicates that the primary mechanism of action of this compound, when delivered via an AAC, is direct bactericidal activity through the inhibition of bacterial DNA-dependent RNA polymerase. There is no substantial evidence to suggest that this compound or the DSTA4637S conjugate significantly modulates host cell signaling pathways as a primary mode of action. The therapeutic effect is attributed to the targeted killing of intracellular bacteria.

Conclusion

This compound, as the payload of the antibody-antibiotic conjugate DSTA4637S, represents a promising strategy for eradicating intracellular bacterial reservoirs. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. The targeted delivery system highlights a novel approach to overcoming the challenges associated with treating persistent bacterial infections.

References

Application Notes and Protocols for dmDNA31 Payload Delivery in Antibody-Antibody Conjugates (AACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Antibody Conjugates (AACs) and their close relatives, Antibody-Drug Conjugates (ADCs), represent a leading class of targeted therapeutics.[1][2][3] These biopharmaceuticals leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic or antimicrobial payload directly to target cells, such as cancer cells or bacteria.[3][4][5] This targeted approach aims to maximize efficacy at the site of disease while minimizing systemic, off-target toxicity.[6][7]

This document provides detailed application notes and protocols relevant to the use of DNA-damaging agents as payloads in AACs, with a specific focus on the novel payload, dmDNA31 .

This compound is a novel rifamycin-class antibiotic, which functions as a DNA-damaging agent by inhibiting bacterial DNA-dependent RNA polymerase.[5][8] It has been utilized in the development of AACs designed to combat intracellular pathogens, such as the THIOMAB™ antibody-antibiotic conjugate DSTA4637A, which targets Staphylococcus aureus.[5][8]

While this compound is a specific example, the protocols and principles outlined herein are broadly applicable to the development and evaluation of other AACs and ADCs that utilize DNA-damaging payloads. These payloads are a significant class of cytotoxic agents used in oncology, valued for their high potency and their ability to kill both dividing and non-dividing cells.[9][10] Common classes of DNA-damaging payloads include calicheamicins, pyrrolobenzodiazepines (PBDs), duocarmycins, and topoisomerase inhibitors.[1][10][]

Mechanism of Action of DNA-Damaging Payloads in AACs

The therapeutic action of an AAC armed with a DNA-damaging payload involves a multi-step process, designed to ensure the payload is released only upon reaching its intended target.

  • Targeting and Binding: The AAC circulates in the bloodstream until the antibody component recognizes and binds to a specific surface antigen on the target cell (e.g., a bacterial cell wall component or a tumor-associated antigen).[4][12]

  • Internalization: The AAC-antigen complex is then internalized by the host cell (in the case of intracellular bacteria) or the cancer cell, typically via endocytosis.[4][9]

  • Payload Release: Inside the cell, the complex is trafficked to lysosomes. The acidic environment and lysosomal proteases (e.g., Cathepsin B) cleave the linker connecting the antibody to the payload.[3][4] The choice of linker (e.g., cleavable or non-cleavable) is critical to this step.[6][13][14]

  • DNA Damage and Cell Death: Once released, the active payload can diffuse into the cytoplasm and nucleus, where it exerts its cytotoxic effect by damaging the DNA of the target cell (or intracellular bacterium).[4][] This damage can occur through various mechanisms, including double-strand breaks, alkylation, or the inhibition of key enzymes like topoisomerase I or RNA polymerase, ultimately leading to apoptosis or cell death.[4][10][]

A key feature of some DNA-damaging payloads is the bystander effect .[15] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative cells, which is particularly advantageous in treating heterogeneous tumors.[15][][17]

AAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AAC AAC (this compound Payload) TargetCell Target Cell (e.g., Host Phagocyte with Intracellular Bacteria) AAC->TargetCell 1. Binding & Opsonization Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Phagolysosome Endosome->Lysosome 3. Trafficking Payload Released this compound (Active Payload) Lysosome->Payload 4. Linker Cleavage & Payload Release Bacterium Intracellular Bacterium (e.g., S. aureus) Payload->Bacterium 5. Target Engagement DNA_Damage DNA Damage & RNA Polymerase Inhibition Bacterium->DNA_Damage 6. Mechanism of Action Apoptosis Bacterial Death DNA_Damage->Apoptosis 7. Outcome

Fig 1. Generalized mechanism of action for an AAC with a DNA-damaging payload.

Data Presentation: Comparative Metrics for AAC Evaluation

Quantitative assessment is crucial for optimizing AAC design. The following tables summarize key parameters used to evaluate and compare different AAC constructs.

Table 1: Physicochemical and In Vitro Characteristics

Parameter Description Example Value (this compound-AAC) Comparative Payloads (Range)
Drug-to-Antibody Ratio (DAR) Average number of payload molecules per antibody. ~2-4 2 - 8
In Vitro Potency (IC50/MIC) Concentration of AAC needed to inhibit 50% of cell growth or the minimum inhibitory concentration against bacteria. <10 nM (MIC for MRSA)[5] pM to low nM
Plasma Stability (% Intact) Percentage of intact AAC remaining after incubation in plasma over time (e.g., 72h). >95% >90%

| Antigen Binding Affinity (KD) | Dissociation constant, indicating the binding strength of the AAC to its target antigen. | Low nM | pM to low nM |

Table 2: In Vivo Efficacy and Safety Parameters

Parameter Description Example Metric
Tumor Growth Inhibition (TGI) Percentage reduction in tumor volume in treated vs. control groups in xenograft models. % TGI
Bacterial Clearance Reduction in bacterial load (CFU/gram of tissue) in infection models. Log10 CFU Reduction
Maximum Tolerated Dose (MTD) The highest dose that does not cause unacceptable toxicity. mg/kg
Pharmacokinetics (t1/2) The half-life of the AAC in circulation. Hours to Days

| Body Weight Change | An indicator of general toxicity in animal models. | % Change from Baseline |

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of AACs.

Protocol 1: AAC Conjugation and Characterization

Objective: To conjugate the this compound payload to the antibody via a cleavable linker and characterize the resulting AAC.

Materials:

  • Monoclonal antibody (specific to the target antigen)

  • This compound-linker intermediate (e.g., with a maleimide (B117702) group)

  • Reducing agent (e.g., TCEP)

  • Conjugation and purification buffers (e.g., PBS)

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system

Methodology:

  • Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds using a controlled amount of TCEP to expose free cysteine residues.

  • Conjugation: React the reduced antibody with the this compound-linker intermediate. The maleimide group on the linker will covalently bond with the free sulfhydryl groups on the antibody.

  • Purification: Remove unconjugated payload and other impurities using a suitable purification method, such as size exclusion or protein A chromatography.

  • DAR Measurement: Determine the average drug-to-antibody ratio using HIC-HPLC or UV-Vis spectroscopy.

  • Purity and Aggregation Analysis: Assess the purity and extent of aggregation of the final AAC product using Size Exclusion Chromatography (SEC-HPLC).

  • Confirmation: Confirm the identity and integrity of the conjugate using LC-MS analysis.

Protocol 2: In Vitro Cytotoxicity and Efficacy Assay

Objective: To determine the potency of the this compound-AAC against target cells.

Materials:

  • Target cells (e.g., cancer cell line expressing the target antigen, or host cells for intracellular bacterial assays)

  • Non-target cells (antigen-negative control)

  • This compound-AAC, unconjugated antibody, and free this compound payload

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound-AAC and control articles (unconjugated antibody, free payload). Add the treatments to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism (e.g., 72-120 hours for cytotoxic agents).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the data to untreated controls and plot the dose-response curves. Calculate the IC50 value using non-linear regression analysis.

In_Vitro_Workflow start Start seed_cells 1. Seed Target & Non-Target Cells in 96-Well Plates start->seed_cells prepare_agents 2. Prepare Serial Dilutions of AAC & Controls seed_cells->prepare_agents treat_cells 3. Add Agents to Cells and Incubate (72-120h) prepare_agents->treat_cells add_reagent 4. Add Cell Viability Reagent treat_cells->add_reagent read_plate 5. Measure Signal (Luminescence/Fluorescence) add_reagent->read_plate analyze_data 6. Analyze Data & Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Fig 2. Experimental workflow for in vitro cytotoxicity assessment of an AAC.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the this compound-AAC in a relevant animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells expressing the target antigen

  • This compound-AAC and vehicle control

  • Calipers for tumor measurement

  • Standard animal care and handling equipment

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.[18]

  • Tumor Growth Monitoring: Monitor tumor growth regularly. When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer the this compound-AAC (e.g., via intravenous injection) according to the planned dosing schedule (e.g., once weekly for 3 weeks). The control group receives the vehicle buffer.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint size, or for a set duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) at the end of the study. Analyze statistical significance between groups.

In_Vivo_Workflow start Start implant 1. Implant Tumor Cells in Immunocompromised Mice start->implant monitor_growth 2. Monitor Tumor Growth to ~150 mm³ implant->monitor_growth randomize 3. Randomize Mice into Treatment & Control Groups monitor_growth->randomize dose 4. Administer AAC or Vehicle (e.g., IV, QWx3) randomize->dose monitor_efficacy 5. Measure Tumor Volume & Body Weight 2-3x Weekly dose->monitor_efficacy endpoint 6. Continue Until Endpoint monitor_efficacy->endpoint analyze 7. Analyze TGI & Assess Toxicity endpoint->analyze end End analyze->end

Fig 3. Logical workflow for an in vivo efficacy study using a xenograft model.

Conclusion

The development of AACs with DNA-damaging payloads like this compound requires a systematic and multi-faceted evaluation process. By employing rigorous protocols for conjugation, characterization, and in vitro and in vivo testing, researchers can effectively assess the therapeutic potential of these complex biologics. The methodologies described provide a robust framework for advancing novel AAC candidates from the laboratory toward clinical application.

References

Application Notes and Protocols for the Creation of Stable dmDNA31 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of stable and effective antibody-antibiotic conjugates (AACs) is a promising strategy to combat challenging bacterial infections, particularly those involving intracellular pathogens. The dmDNA31, a potent rifamycin-class antibiotic, can be conjugated to a monoclonal antibody (mAb) to enable targeted delivery to infected cells, thereby enhancing its therapeutic index and minimizing systemic toxicity. A key example of such a conjugate is DSTA4637S, which comprises an anti-Staphylococcus aureus THIOMAB™ antibody linked to this compound.

The stability of the conjugate is paramount and is largely dictated by the choice of linker and the conjugation chemistry. Site-specific conjugation to engineered cysteine residues on the antibody, such as in THIOMABs™, coupled with a protease-cleavable linker like valine-citrulline (VC), ensures a stable construct in circulation that releases the active antibiotic payload within the target cell's lysosomal compartment.[1][2][3]

These application notes provide detailed protocols for the creation, purification, and characterization of stable this compound conjugates, focusing on the well-established cysteine-based conjugation methodology.

Section 1: Synthesis of this compound-Linker Conjugate

The this compound payload is typically conjugated to the antibody via a linker containing a maleimide (B117702) group, which reacts with the thiol group of a cysteine residue. The linker itself is often comprised of a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), and a protease-cleavable dipeptide, like valine-citrulline (VC). This design ensures stability in the bloodstream and enzymatic cleavage by cathepsins within the cell.[4][5]

Workflow for this compound-Linker Synthesis and Conjugation

G cluster_0 Linker-Payload Synthesis cluster_1 Antibody Preparation & Conjugation This compound This compound VC_PAB_Linker Val-Cit-PAB Linker This compound->VC_PAB_Linker Maleimide_Activation Maleimide Activation VC_PAB_Linker->Maleimide_Activation dmDNA31_Linker_Payload This compound-VC-PAB-Maleimide Maleimide_Activation->dmDNA31_Linker_Payload Conjugation Conjugation Reaction dmDNA31_Linker_Payload->Conjugation THIOMAB THIOMAB™ Antibody Reduction Reduction (TCEP) THIOMAB->Reduction Reoxidation Re-oxidation (DHAA) Reduction->Reoxidation Reoxidation->Conjugation Crude_Conjugate Crude this compound Conjugate Conjugation->Crude_Conjugate G Crude_Conjugate Crude this compound Conjugate HIC_Purification Hydrophobic Interaction Chromatography (HIC) Crude_Conjugate->HIC_Purification Purified_Conjugate Purified this compound Conjugate HIC_Purification->Purified_Conjugate Characterization Characterization Purified_Conjugate->Characterization DAR_Analysis DAR Analysis (HIC-HPLC) Characterization->DAR_Analysis Mass_Spec Mass Spectrometry (LC-MS) Characterization->Mass_Spec Stability_Assay Plasma Stability Assay Characterization->Stability_Assay

References

Application Notes and Protocols for dmDNA31 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 is a potent rifamycin-class antibiotic that has been investigated for its therapeutic potential, primarily as a payload in antibody-antibiotic conjugates (AACs) for the treatment of bacterial infections. To date, the principal application of this compound in in vivo animal models has been in the context of the antibody-antibiotic conjugate DSTA4637A (also known as TAC or DSTA4637S in its lyophilized form), which targets intracellular Staphylococcus aureus (S. aureus). While some rifamycin (B1679328) derivatives have been explored for their anti-cancer properties, there is currently no published evidence of this compound being evaluated in in vivo animal models for cancer therapy.[1][2][3][4] This document will focus on the established use of this compound within the DSTA4637A conjugate in preclinical animal models for infectious diseases.

Mechanism of Action: DSTA4637A

DSTA4637A is an innovative therapeutic designed to deliver this compound directly to the site of intracellular bacterial reservoirs, a common challenge in treating persistent S. aureus infections.[3][5] The conjugate consists of a human monoclonal antibody targeting a S. aureus surface antigen, a protease-cleavable valine-citrulline (VC) linker, and the this compound payload.[3]

The mechanism of action involves a multi-step process:

  • Binding: The monoclonal antibody component of DSTA4637A specifically binds to the surface of S. aureus bacteria.[4]

  • Internalization: Host phagocytic cells, such as macrophages, recognize and internalize the DSTA4637A-bound bacteria.[4]

  • Phagolysosomal Fusion: Once inside the host cell, the bacterium is enclosed within a phagosome, which then fuses with a lysosome.[4]

  • Linker Cleavage: The acidic and protease-rich environment of the phagolysosome, containing enzymes like cathepsins, cleaves the VC linker.[4]

  • Payload Release and Action: This cleavage releases the active this compound antibiotic directly inside the host cell, where it can exert its potent bactericidal activity against the intracellular S. aureus.[4]

This targeted delivery system allows for high concentrations of the antibiotic at the site of infection while minimizing systemic exposure and potential off-target effects.[1]

Signaling Pathway and Workflow Diagram

DSTA4637A_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell cluster_phagosome Phagosome cluster_lysosome Lysosome DSTA4637A DSTA4637A (Antibody-dmDNA31 Conjugate) SA S. aureus DSTA4637A->SA 1. Binding Internalized_SA Internalized DSTA4637A-S. aureus SA->Internalized_SA 2. Internalization Phagocyte Phagocyte Phagolysosome Phagolysosome (Linker Cleavage) Internalized_SA->Phagolysosome 3. Phagolysosomal Fusion Lysosome Lysosomal Enzymes (Cathepsins) This compound Released this compound Phagolysosome->this compound 4. Payload Release Bacterial_Death Intracellular Bacterial Death This compound->Bacterial_Death 5. Bactericidal Action

Caption: Mechanism of action for DSTA4637A targeting intracellular S. aureus.

Data from In Vivo Animal Models

Pharmacokinetic (PK) studies of DSTA4637A have been conducted in non-infected and S. aureus-infected mice, as well as in rats. These studies measured the systemic concentrations of three key analytes: the total antibody (TAb), the antibody-conjugated this compound (ac-dmDNA31), and the unconjugated (free) this compound.

Pharmacokinetic Parameters in Mice

In non-infected mice, DSTA4637A demonstrated a pharmacokinetic profile typical of a monoclonal antibody-based therapeutic, with a short distribution phase followed by a long elimination phase. The systemic exposure of both total antibody and conjugated this compound was dose-proportional. Importantly, the concentration of unconjugated this compound in plasma remained very low, indicating the stability of the linker in vivo.[4] Similar PK behavior was observed in infected mice, suggesting that the presence of the infection did not significantly alter the pharmacokinetics of the conjugate.[6]

Table 1: Summary of Pharmacokinetic Parameters of DSTA4637A in Non-Infected Mice (Single IV Dose)

Analyte Dose (mg/kg) Cmax (nM) AUC0-inf (day·nM) Clearance (mL/day/kg) Vss (mL/kg) t1/2λz (day)
Total Antibody 5 698 6690 5.11 122 16.9
25 3497 36470 4.69 111 16.4
50 6911 65900 5.19 139 18.0
ac-dmDNA31 5 739 2160 15.8 100 5.28
25 4058 16080 10.6 80.2 3.74
50 7869 28190 12.1 94.5 3.98

Data synthesized from published research.[6]

Pharmacokinetic Parameters in Rats

Studies in rats characterized the tissue distribution, metabolism, and elimination of DSTA4637A. When administered intravenously, the conjugate showed sustained exposure in both systemic circulation and various tissues.[2][7] The majority of this compound in the blood and tissues remained in its conjugated form.[2][7] Elimination of catabolites occurred primarily through the biliary-fecal route, with this compound and its deacetylated form being the most abundant catabolites found.[2][7]

Table 2: Summary of Pharmacokinetic Parameters of DSTA4637A in Rats (Single IV Dose)

Analyte Dose (mg/kg) Clearance (mL/day/kg) Vss (mL/kg) t1/2λz (day)
Total Antibody 1 - 50 ~11 - 13 ~70 - 77 ~4.7 - 6.2
ac-dmDNA31 1 - 50 ~23 - 25 ~73 - 86 ~2.6 - 3.3

Data represents ranges observed across different dose groups in published studies.[8]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing institutions, the published literature provides a general framework for the key in vivo experiments performed with DSTA4637A.

General Protocol for Systemic S. aureus Infection Model in Mice

This protocol outlines the general steps for evaluating the efficacy of DSTA4637A in a murine model of systemic infection.

  • Animal Model: Female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

  • Bacterial Strain: A clinically relevant strain of S. aureus (e.g., USA300).

  • Infection Procedure:

    • S. aureus is grown to a logarithmic phase in appropriate broth (e.g., Tryptic Soy Broth).

    • Bacteria are washed and resuspended in sterile saline or phosphate-buffered saline (PBS).

    • Mice are infected via intravenous (e.g., tail vein) injection with a predetermined lethal or sub-lethal dose of bacteria (e.g., 1 x 10^7 CFU/mouse).

  • Therapeutic Intervention:

    • DSTA4637A is administered intravenously as a single dose at various concentrations (e.g., 5, 25, 50 mg/kg) at a specified time point post-infection (e.g., 2 hours).

    • Control groups may include vehicle (placebo), an unconjugated antibody, or a standard-of-care antibiotic like vancomycin.

  • Efficacy Assessment:

    • Bacterial Load: At selected time points post-treatment (e.g., Day 7 and Day 14), cohorts of mice are euthanized. Target organs (e.g., heart, kidneys, bones) are aseptically harvested, homogenized, and plated on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/gram of tissue).[6]

    • Survival Studies: A separate cohort of animals is monitored daily for morbidity and mortality over a defined period (e.g., 21 days) to generate survival curves.

  • Pharmacokinetic Analysis:

    • In parallel studies (in both infected and non-infected animals), blood samples are collected at various time points after DSTA4637A administration.

    • Plasma is separated and analyzed using methods like ELISA to quantify the concentrations of total antibody, ac-dmDNA31, and unconjugated this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_endpoints Efficacy & PK Endpoints A Animal Acclimatization (e.g., BALB/c mice) C Systemic Infection (IV Injection of S. aureus) A->C B Bacterial Culture Preparation (S. aureus) B->C D Therapeutic Dosing (Single IV dose of DSTA4637A or controls) C->D E1 Bacterial Load Analysis (Kidneys, Heart, Bones) at Day 7, 14 D->E1 E2 Survival Monitoring (Daily for 21 days) D->E2 E3 PK Blood Sampling (Multiple time points) D->E3

Caption: General experimental workflow for DSTA4637A efficacy studies in mice.

Conclusion and Future Perspectives

The use of this compound in in vivo animal models has been effectively demonstrated through its incorporation into the antibody-antibiotic conjugate DSTA4637A for treating S. aureus infections. The preclinical data from mouse and rat models support its mechanism of targeted intracellular delivery and have provided essential pharmacokinetic and safety information to guide clinical development.

While the current body of research does not include the use of this compound in cancer models, the broader class of rifamycin antibiotics has shown some potential for anti-tumor and anti-angiogenic effects.[3][4] Future research could explore the potential of this compound, perhaps as a payload in an antibody-drug conjugate (ADC) targeting tumor-specific antigens, for oncological applications. However, such applications would require extensive investigation, beginning with in vitro screening followed by dedicated in vivo animal cancer model studies.

References

Application Notes and Protocols: Valine-Citrulline Linker for dmDNA31 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The valine-citrulline (vc) dipeptide linker has become a cornerstone in ADC design due to its remarkable stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[][2][3][4] This selective cleavage mechanism ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby maximizing efficacy and minimizing off-target toxicity.[][5]

This document provides detailed protocols for the application of a valine-citrulline linker in the development of an ADC with dmDNA31, a potent DNA-damaging agent.[6][7][8] DNA-damaging agents represent a significant class of ADC payloads due to their high potency and their ability to kill both dividing and non-dividing cancer cells.[6][9] The protocols outlined herein cover the synthesis of the linker-payload conjugate, its conjugation to a monoclonal antibody, and subsequent in vitro and in vivo characterization.

Mechanism of Action

The ADC, upon administration, circulates in the bloodstream where the stable valine-citrulline linker prevents premature release of the this compound payload.[][4] Once the antibody component of the ADC binds to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[][2][5] This cleavage releases the this compound payload, which can then translocate to the nucleus, interact with DNA, and induce damage, ultimately leading to cell cycle arrest and apoptosis.[10][11][12] A portion of the released, membrane-permeable payload may also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[13][][15][16][17]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC (Antibody-vc-dmDNA31) Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Released_Payload This compound Payload_Release->Released_Payload Nucleus Nucleus Released_Payload->Nucleus Bystander_Cell Neighboring Cancer Cell (Bystander Effect) Released_Payload->Bystander_Cell Diffusion DNA_Damage DNA Damage Nucleus->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_characterization Characterization & Analysis start_synthesis Starting Materials dipeptide Dipeptide Formation (vc) start_synthesis->dipeptide spacer PABC Spacer Attachment dipeptide->spacer payload_conjugation This compound Conjugation spacer->payload_conjugation maleimide Maleimide Installation payload_conjugation->maleimide purify_linker HPLC Purification maleimide->purify_linker final_linker Maleimide-vc-PABC-dmDNA31 purify_linker->final_linker conjugation Conjugation Reaction final_linker->conjugation start_conjugation Monoclonal Antibody reduction Antibody Reduction (TCEP) start_conjugation->reduction reduction->conjugation quench Quenching conjugation->quench purify_adc SEC/TFF Purification quench->purify_adc final_adc Purified ADC purify_adc->final_adc dar DAR Analysis (HIC/LC-MS) final_adc->dar purity Purity & Aggregation (SEC) final_adc->purity invitro In Vitro Cytotoxicity Assay final_adc->invitro invivo In Vivo Efficacy Studies final_adc->invivo DNA_Damage_Response cluster_nucleus Cellular Nucleus cluster_pathway Signaling Cascade This compound This compound Payload DNA_Lesion DNA Damage (e.g., Double-Strand Break) This compound->DNA_Lesion ATM_ATR ATM/ATR Kinases DNA_Lesion->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates CHK CHK1/CHK2 ATM_ATR->CHK phosphorylates p21 p21 p53->p21 induces BAX BAX p53->BAX induces Cell_Cycle_Arrest Cell Cycle Arrest CHK->Cell_Cycle_Arrest contributes to p21->Cell_Cycle_Arrest leads to Apoptosis Apoptosis BAX->Apoptosis initiates

References

Application Notes and Protocols: dmDNA31 for Persistent Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persistent bacterial infections, characterized by the presence of dormant persister cells and structured biofilm communities, pose a significant challenge to conventional antibiotic therapies. These bacterial populations exhibit phenotypic tolerance to antibiotics, leading to recurrent and chronic infections. dmDNA31, a novel rifamycin-class antibiotic, has demonstrated potent bactericidal activity against Staphylococcus aureus, including strains that are difficult to treat with standard-of-care antibiotics. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo models of persistent bacterial infections. The primary focus is on its application as the payload in the antibody-antibiotic conjugate (AAC) DSTA4637A (also known as RG7861), which targets this compound to intracellular S. aureus.

Mechanism of Action

This compound is a rifalazil (B610480) analog that functions by inhibiting bacterial DNA-dependent RNA polymerase.[1] It binds to a pocket within the β subunit of the RNA polymerase, physically obstructing the path of the elongating RNA transcript.[1] This "steric-occlusion" mechanism prevents the synthesis of RNA beyond a few nucleotides, thereby halting protein synthesis and leading to bacterial cell death.[1]

In the context of persistent infections, this compound is particularly effective as the cytotoxic payload of the AAC DSTA4637A. This conjugate is designed to deliver this compound directly to intracellular S. aureus, a key reservoir for persistent and relapsing infections.[2]

AAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell Saureus S. aureus Phagocytosis 2. Phagocytosis of AAC-Bacterium Complex Saureus->Phagocytosis AAC DSTA4637A (AAC) This compound Payload AAC->Saureus 1. Binds to Wall Teichoic Acid Phagolysosome 3. Phagolysosome Fusion Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release This compound (Active Antibiotic) Cleavage->Release Death 5. Killing of Intracellular S. aureus Release->Death

Caption: Mechanism of DSTA4637A targeting intracellular S. aureus.

Data Presentation

The following tables summarize the available quantitative data for this compound and its conjugate, DSTA4637A.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus
ParameterValueStrain/ConditionReference
Minimum Inhibitory Concentration (MIC) <10 nMS. aureus[3]
Frequency of Spontaneous Resistance ~3.9 x 10⁻⁷S. aureus[2]
Activity against Intracellular Bacteria Requires ~25x higher MIC than planktonic bacteriaS. aureus[2]
Time-Kill Kinetics Data not publicly available--
Biofilm Eradication Concentration Data not publicly available--
Table 2: In Vivo Efficacy of DSTA4637A in a Murine S. aureus Bacteremia Model
Treatment GroupDoseScheduleOutcomeReference
DSTA4637A 25 mg/kgSingle IV dose 24h post-infectionSubstantial reduction in bacterial load in kidneys, heart, and bones at Day 4.[1][2]
DSTA4637A 50 mg/kgSingle IV dose 24h post-infectionSubstantial reduction in bacterial load in kidneys, heart, and bones at Day 4. Superior to 3 days of vancomycin (B549263) treatment.[1][2]
DSTA4637A + Vancomycin 15-100 mg/kg (DSTA4637A) + 110 mg/kg (Vancomycin)Single IV dose of DSTA4637A + Vancomycin BID for 3 days≥75% probability of reducing CFU below the limit of detection (250 CFU) in the kidney at Day 4.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Generation of S. aureus Persister Cells

This protocol describes the generation of a S. aureus population enriched with persister cells by treating a stationary-phase culture with a high concentration of a bactericidal antibiotic.

Materials:

  • S. aureus strain (e.g., USA300, Newman)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • Gentamicin (B1671437) (or other suitable bactericidal antibiotic)

  • Sterile culture tubes and flasks

  • Centrifuge

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking (225 rpm).

  • Dilute the overnight culture 1:100 into a larger volume of fresh TSB.

  • Incubate at 37°C with shaking until the culture reaches the stationary phase (approx. 16-18 hours).

  • Harvest the stationary phase culture by centrifugation (e.g., 4000 x g for 10 minutes).

  • Wash the bacterial pellet three times by resuspending in an equal volume of sterile PBS and repeating the centrifugation step.

  • Resuspend the washed cells in fresh TSB to the original culture volume.

  • Add a high concentration of gentamicin (e.g., 100x MIC) to the bacterial suspension. This step selectively kills the metabolically active, non-persister cells.

  • Incubate the suspension at 37°C with shaking for 3-4 hours.

  • Harvest the persister-enriched population by centrifugation.

  • Wash the pellet three times with sterile PBS to remove residual antibiotic.

  • The final pellet, containing a high proportion of persister cells, can be resuspended in the appropriate medium for downstream experiments, such as time-kill assays.

Protocol 2: In Vitro S. aureus Biofilm Model and Treatment

This protocol details the formation of static S. aureus biofilms in a 96-well microtiter plate and their subsequent treatment and quantification.

Materials:

  • S. aureus strain

  • TSB supplemented with 1% glucose (TSBG)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • This compound or DSTA4637A treatment solutions

  • PBS, sterile

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Methanol (B129727)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of S. aureus in TSB.

    • Dilute the culture 1:100 in fresh TSBG.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile TSBG as a negative control.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in TSBG at the desired concentrations (e.g., 0.5x to 64x MIC).

    • Carefully aspirate the medium from the wells, removing planktonic cells without disturbing the biofilm.

    • Gently wash each well twice with 200 µL of sterile PBS.

    • Add 200 µL of the prepared this compound dilutions to the respective wells. Add fresh TSBG to control wells.

    • Incubate the plate at 37°C for the desired treatment duration (e.g., 24 hours).

  • Quantification (Crystal Violet Staining for Biomass):

    • Aspirate the treatment solutions from the wells and wash twice with PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear.

    • Air dry the plate completely.

    • Solubilize the bound stain by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Workflow cluster_prep Preparation cluster_formation Biofilm Formation (24-48h) cluster_treatment Treatment (24h) cluster_quant Quantification Culture Overnight S. aureus Culture Dilution Dilute 1:100 in TSBG Culture->Dilution Plate Inoculate 96-well Plate Dilution->Plate Incubate_Form Static Incubation at 37°C Plate->Incubate_Form Wash1 Wash to Remove Planktonic Cells Incubate_Form->Wash1 Treat Add this compound Solutions Wash1->Treat Incubate_Treat Incubate at 37°C Treat->Incubate_Treat Wash2 Wash Wells Incubate_Treat->Wash2 Stain Crystal Violet Stain Wash2->Stain Solubilize Solubilize Stain Stain->Solubilize Read Read Absorbance (OD 570nm) Solubilize->Read

Caption: Experimental workflow for in vitro biofilm treatment and quantification.

Protocol 3: Murine Model of Systemic S. aureus Infection (Bacteremia)

This protocol describes a model of systemic infection relevant for testing therapies like DSTA4637A that target bacteria within the bloodstream and deep-seated tissues.

Materials:

  • Female SCID or other appropriate mouse strain (6-8 weeks old)

  • S. aureus strain (e.g., USA300 NRS384)

  • Tryptic Soy Broth (TSB)

  • Sterile PBS

  • DSTA4637A solution for injection

  • Syringes and needles for intravenous (IV) injection

  • Sterile surgical tools for tissue harvesting

  • Stomacher or tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Inoculum Preparation:

    • Grow S. aureus overnight in TSB at 37°C with rotation.

    • Dilute the culture 1:100 into fresh TSB and incubate to mid-logarithmic phase (A₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

    • The final inoculum should be confirmed by serial dilution and plating on TSA plates.

  • Infection:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject each mouse intravenously (e.g., via the tail vein) with the bacterial inoculum (e.g., 100 µL, resulting in 1 x 10⁷ CFU per mouse).

  • Treatment:

    • At a specified time post-infection (e.g., 24 hours), administer DSTA4637A (e.g., 25 or 50 mg/kg) or a vehicle control via IV injection.

  • Assessment of Bacterial Burden:

    • At the study endpoint (e.g., Day 4 or Day 7 post-infection), humanely euthanize the mice.

    • Aseptically harvest target organs (e.g., kidneys, heart, bones/femurs).

    • Weigh each organ.

    • Homogenize each organ individually in a known volume of sterile PBS (e.g., 1 mL).

    • Perform serial dilutions of the tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the number of Colony Forming Units (CFU).

    • Calculate the bacterial burden as CFU per gram of tissue.

Conclusion

This compound, particularly when delivered via the DSTA4637A antibody-antibiotic conjugate, represents a promising strategy for targeting persistent S. aureus infections. Its potent bactericidal mechanism against dormant and intracellular bacteria addresses a critical unmet need in antimicrobial therapy. The protocols outlined in this document provide a framework for researchers to evaluate the efficacy of this compound and related compounds in clinically relevant models of persistent infection. Further investigation into the activity of this compound against a broader range of persister-forming pathogens and biofilm types is warranted.

References

Application Notes and Protocols for the Laboratory Use of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent rifamycin-class antibiotic. It functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby halting protein synthesis and leading to bacterial cell death[1]. Due to its powerful bactericidal activity, particularly against stationary-phase and persister Staphylococcus aureus, this compound has emerged as a critical payload in the development of antibody-antibiotic conjugates (AACs)[1].

These application notes provide an overview of this compound, its synthesis, and its primary application in the context of the antibody-antibiotic conjugate DSTA4637S. Detailed protocols for the characterization and in vitro evaluation of this compound and its conjugates are also presented.

Physicochemical Properties and In Vitro Activity of this compound

A summary of the key characteristics of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₅₀H₆₂N₄O₁₃MedChemExpress
Molecular Weight927.05 g/mol MedChemExpress
Mechanism of ActionInhibition of bacterial DNA-dependent RNA polymerase[1]
Primary TargetStaphylococcus aureus[1]

Laboratory Synthesis of this compound

The precise, step-by-step synthesis protocol for this compound is proprietary. However, based on the general synthesis of rifamycin (B1679328) analogs, a representative synthetic scheme can be proposed. The synthesis of rifalazil, a close analog of this compound, involves the modification of the rifamycin S core. A plausible synthetic route for this compound would likely start from a commercially available rifamycin derivative and involve a series of organic reactions to introduce the dimethylaminopiperidino and hydroxybenzoxazino moieties.

Disclaimer: The following is a generalized, representative protocol for the synthesis of a rifamycin analog and should be adapted and optimized by experienced synthetic chemists. It is not the specific protocol for this compound.

Representative Synthetic Protocol for a Rifamycin Analog

This protocol outlines a potential multi-step synthesis of a complex rifamycin analog.

Materials:

  • Rifamycin S

  • Appropriate solvents (e.g., dichloromethane, methanol, dimethylformamide)

  • Reagents for the introduction of the benzoxazine (B1645224) ring

  • 4-dimethylaminopiperidine

  • Protecting group reagents

  • Deprotection reagents

  • Purification media (e.g., silica (B1680970) gel for chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Modification of the Rifamycin Core: Begin with the chemical modification of the ansa chain of Rifamycin S to introduce reactive sites for subsequent additions. This may involve protection of existing functional groups.

  • Formation of the Benzoxazine Ring: React the modified rifamycin intermediate with appropriate precursors to form the benzoxazino group. This is a critical step that confers unique properties to the final molecule.

  • Introduction of the Piperidine Moiety: Couple 4-dimethylaminopiperidine to the modified rifamycin-benzoxazine intermediate. This step may require activation of the rifamycin core.

  • Deprotection: Remove any protecting groups used in the previous steps to yield the final compound.

  • Purification: Purify the crude product using column chromatography to obtain this compound of high purity.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Antibody-Antibiotic Conjugates (AACs): DSTA4637S

The primary application of this compound is as a cytotoxic payload in the AAC DSTA4637S (also known as DSTA4637A)[2][3]. DSTA4637S is designed to target and eliminate intracellular S. aureus, a pathogen that can persist within host cells and evade conventional antibiotic therapies[2][4].

Components of DSTA4637S:
ComponentDescription
Antibody A humanized IgG1 monoclonal antibody (Thiomab) that specifically targets the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid (WTA) on the surface of S. aureus[5][6].
Linker A protease-cleavable valine-citrulline (VC) linker[5][6][7].
Payload This compound, with an average drug-to-antibody ratio (DAR) of two[5][6][7].
Mechanism of Action of DSTA4637S

The targeted delivery and intracellular activation of this compound by DSTA4637S is a multi-step process.

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell DSTA4637S DSTA4637S S_aureus S. aureus DSTA4637S->S_aureus Binding to WTA Phagocytosis Phagocytosis S_aureus->Phagocytosis Internalization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Fusion Cleavage Cleavage Phagolysosome->Cleavage Cathepsin Activity dmDNA31_release Released this compound Cleavage->dmDNA31_release Bacterial_death Bacterial Death dmDNA31_release->Bacterial_death Inhibits RNA Polymerase

Caption: Mechanism of action of the DSTA4637S antibody-antibiotic conjugate.

Experimental Protocols

Protocol for In Vitro Efficacy Testing of this compound

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • S. aureus strain (e.g., USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture S. aureus in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilutions of this compound: Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for In Vitro Evaluation of DSTA4637S Efficacy

This protocol assesses the ability of DSTA4637S to kill intracellular S. aureus.

Materials:

Procedure:

  • Cell Seeding: Seed phagocytic cells in a multi-well plate and allow them to adhere.

  • Opsonization of Bacteria: Incubate S. aureus with DSTA4637S to allow for opsonization.

  • Infection of Cells: Add the opsonized bacteria to the phagocytic cells and allow for internalization.

  • Extracellular Bacteria Killing: Add gentamicin to the medium to kill any remaining extracellular bacteria.

  • Incubation with AAC: Incubate the infected cells for a defined period to allow for the intracellular release of this compound.

  • Cell Lysis and Bacterial Plating: Lyse the phagocytic cells to release the intracellular bacteria. Plate serial dilutions of the lysate on agar plates to determine the number of surviving bacteria (CFU).

  • Data Analysis: Compare the CFU counts from cells treated with DSTA4637S to untreated controls to determine the intracellular killing efficacy.

Intracellular_Killing_Assay_Workflow Start Start Seed_Cells Seed Phagocytic Cells Start->Seed_Cells Opsonize_Bacteria Opsonize S. aureus with DSTA4637S Seed_Cells->Opsonize_Bacteria Infect_Cells Infect Cells with Opsonized Bacteria Opsonize_Bacteria->Infect_Cells Kill_Extracellular Kill Extracellular Bacteria (Gentamicin) Infect_Cells->Kill_Extracellular Incubate Incubate for Intracellular Killing Kill_Extracellular->Incubate Lyse_Cells Lyse Phagocytic Cells Incubate->Lyse_Cells Plate_Lysate Plate Lysate on Agar Lyse_Cells->Plate_Lysate Count_CFU Count Colony Forming Units (CFU) Plate_Lysate->Count_CFU End End Count_CFU->End

Caption: Workflow for the intracellular S. aureus killing assay.

Pharmacokinetic Data of DSTA4637S

The pharmacokinetic properties of DSTA4637S have been evaluated in both preclinical models and human clinical trials. The following tables summarize key pharmacokinetic parameters.

Pharmacokinetics of DSTA4637S in Healthy Volunteers (Single IV Dose)
AnalyteDose (mg/kg)Cmax (µg/mL)AUC (day·µg/mL)t₁/₂ (days)
DSTA4637S conjugate51157034.3
1534422405.2
50117079405.8
1002240158006.1
1503210228005.9
Total Antibody5116212016.5
15345664018.8
5011802310020.2
10022604540021.5
15032406600021.1
Unconjugated this compound50.00030.0023.9
150.00090.0074.3
500.00310.0264.2
1000.00580.0524.3
1500.00870.0784.1

Data adapted from a Phase 1 clinical trial in healthy volunteers. Cmax: Maximum concentration, AUC: Area under the curve, t₁/₂: Half-life.

Pharmacokinetics of DSTA4637A in Rats (Single IV Dose)
AnalyteDose (mg/kg)Cmax (µg/mL)AUC (day·µg/mL)t₁/₂ (days)
Total Antibody124.91856.77
51239887.96
501200107009.27
Antibody-conjugated this compound124.91094.01
51235904.75
50120063605.56

Data adapted from preclinical studies in rats.[8]

Conclusion

This compound is a highly effective antibiotic with significant potential in the fight against difficult-to-treat bacterial infections, particularly when utilized as the payload in an antibody-antibiotic conjugate like DSTA4637S. The targeted delivery system allows for the concentration of the cytotoxic agent at the site of infection, minimizing systemic exposure and potential side effects. The protocols and data presented here provide a foundation for researchers to further explore the applications of this compound and similar compounds in the development of novel anti-infective therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing dmDNA31 Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dmDNA31 linker. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and detailed protocols to ensure the optimal performance and stability of your this compound-conjugated molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of the this compound linker.

Q1: What is the this compound linker and why is stability important?

A1: The this compound linker is a critical component of antibody-drug conjugates (ADCs), connecting a monoclonal antibody to the cytotoxic payload, this compound. It is typically a protease-cleavable linker, such as a valine-citrulline dipeptide, designed to be stable in systemic circulation and release the payload only after internalization into target cells.[1][2] Linker stability is paramount to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy.[3][4]

Q2: What are the primary causes of this compound linker instability?

A2: The main causes of instability include:

  • Premature Cleavage: Enzymatic degradation in the bloodstream by non-target proteases.[5]

  • Chemical Instability: The conjugation chemistry, such as maleimide-thiol linkage, can sometimes undergo retro-Michael reactions, leading to deconjugation.[6]

  • Aggregation: The hydrophobicity of the this compound payload and the linker itself can lead to the formation of aggregates, especially at high drug-to-antibody ratios (DAR), which can affect stability and efficacy.[7][8]

  • Manufacturing and Storage Conditions: Suboptimal conditions during conjugation, purification, and storage, such as unfavorable pH, temperature, or the presence of certain solvents, can compromise linker stability.[9][10]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect linker stability?

A3: A higher DAR increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[8][11] Aggregation can impact the conformational stability of the antibody and potentially expose the linker to premature degradation.[7][12] It is crucial to optimize the DAR to balance efficacy with stability.[13]

Q4: What are the ideal storage conditions for a this compound-conjugated ADC?

A4: Ideal storage conditions should be determined empirically for each specific ADC. However, general best practices include storage at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) in a formulation buffer that minimizes aggregation and degradation.[14] The buffer should have an optimal pH and may contain stabilizing excipients.[14] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[8]

Section 2: Troubleshooting Guides

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Question Possible Causes Troubleshooting Steps
Low average DAR despite using the correct molar ratio of drug-linker to antibody. 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[11] 2. Inactive drug-linker: The this compound-linker may have degraded due to improper storage or handling.[11] 3. Interfering buffer components: Some buffer additives can interfere with the conjugation reaction.[11] 4. Incomplete antibody reduction (for cysteine conjugation): Insufficient reducing agent or reaction time.1. Optimize reaction parameters: Systematically vary the pH (typically 6.5-7.5 for maleimide-thiol conjugation), temperature, and incubation time.[15][16] 2. Verify drug-linker activity: Use a fresh batch of the this compound-linker or verify the activity of the existing stock. 3. Perform buffer exchange: If the antibody buffer contains interfering substances (e.g., primary amines or thiols), perform a buffer exchange into a suitable conjugation buffer like PBS.[11] 4. Optimize reduction step: Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Remove excess reducing agent before adding the maleimide-linker.[15]
High levels of aggregation in the final ADC product. 1. Hydrophobicity of the payload: this compound is a hydrophobic molecule, and a high DAR increases the overall hydrophobicity of the ADC.[8][9] 2. Inappropriate buffer conditions: The pH or ionic strength of the buffer may promote aggregation.[9] 3. Harsh conjugation conditions: High temperatures or extreme pH during conjugation can denature the antibody.[11] 4. Presence of co-solvents: Organic solvents used to dissolve the drug-linker can induce aggregation if present at high concentrations.[14]1. Reduce the molar excess of the drug-linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[11] 2. Optimize the formulation buffer: Screen different buffer conditions (e.g., pH, excipients like polysorbates) to find a formulation that minimizes aggregation.[14] 3. Use milder conjugation conditions: Lower the reaction temperature and ensure the pH is within the optimal range. 4. Minimize co-solvent concentration: Keep the final concentration of organic solvents (e.g., DMSO) as low as possible (typically <10%).[14] 5. Consider solid-phase conjugation: Immobilizing the antibody on a solid support during conjugation can prevent aggregation.[9]
Premature cleavage of the this compound linker observed in plasma stability assays. 1. Linker susceptibility to plasma proteases: The specific peptide sequence of the linker may be sensitive to degradation by enzymes present in plasma.[5] 2. Instability of the conjugation chemistry: For maleimide-based conjugates, the succinimide (B58015) ring can undergo hydrolysis, which in some cases can be followed by a retro-Michael reaction, leading to deconjugation.[6]1. Analyze linker cleavage products: Use LC-MS to identify the cleavage site and fragments to understand the degradation pathway. 2. Modify linker design: If cleavage is a significant issue, consider alternative linker chemistries or modifications to the peptide sequence to enhance stability.[3] 3. Ensure complete maleimide (B117702) ring hydrolysis: After conjugation, treating the ADC to promote hydrolysis of the maleimide ring to the more stable succinamic acid can prevent the retro-Michael reaction.[16]
Inconsistent DAR values between batches. 1. Variability in starting materials: Batch-to-batch differences in the antibody or drug-linker.[11] 2. Lack of precise control over reaction parameters: Minor variations in pH, temperature, or reaction time.[11] 3. Inconsistent purification process: Differences in the purification method can result in the enrichment of different DAR species.1. Thoroughly characterize all starting materials: Ensure consistent quality of the antibody and drug-linker for each batch. 2. Standardize reaction conditions: Maintain strict control over all reaction parameters. 3. Validate the purification method: Ensure the purification process is robust and reproducible.

Section 3: Quantitative Data Summary

The following table summarizes key quantitative data related to the stability of ADCs, which can be used as a reference for your experiments with the this compound linker.

Parameter Typical Values/Observations Significance Reference
Optimal pH for Maleimide-Thiol Conjugation 6.5 - 7.5At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[15][16]
Plasma Half-life of Stable ADC Linkers Several daysA long plasma half-life indicates good stability in circulation, minimizing premature payload release.[6]
Impact of DAR on Aggregation Higher DAR often correlates with increased aggregation.High levels of aggregation can lead to reduced efficacy and potential immunogenicity.[8][11]
Effect of Co-solvent (e.g., DMSO) on Aggregation Concentrations >5-10% can significantly increase aggregation.Minimizing organic solvents in the final formulation is crucial for stability.[14]

Section 4: Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

This protocol provides a general method for assessing the stability of a this compound-conjugated ADC in plasma.

Objective: To determine the rate of drug deconjugation or ADC degradation in plasma from different species.

Materials:

  • This compound-conjugated ADC

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Protein A or other affinity capture beads

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the this compound-ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species. Prepare a control sample by diluting the ADC in PBS.

  • Time-Point Sampling: Incubate the samples at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Sample Analysis (DAR Measurement):

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[17]

  • Sample Analysis (Free Payload Measurement):

    • To measure the released this compound, precipitate the plasma proteins from the aliquots (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins.

    • Analyze the supernatant for the presence of the free this compound payload using a validated LC-MS/MS method.[18]

  • Data Analysis: Plot the percentage of intact ADC (or average DAR) and the concentration of released this compound against time. Calculate the half-life (t½) of the ADC in plasma.

Protocol 2: Enzymatic Cleavage Assay for Valine-Citrulline Linker

This protocol is for confirming that the this compound payload can be efficiently released from its valine-citrulline linker by a target enzyme (e.g., Cathepsin B).

Objective: To assess the susceptibility of the linker to enzymatic cleavage.

Materials:

  • This compound-ADC with a valine-citrulline linker

  • Cathepsin B or Papain

  • Enzyme-specific activation buffer

  • Reaction quenching solution (e.g., protease inhibitor)

  • RP-HPLC or LC-MS/MS system

Procedure:

  • Enzyme Activation: Prepare the enzyme solution according to the manufacturer's instructions in the appropriate activation buffer.

  • Incubation: Incubate the this compound-ADC with the activated enzyme at 37°C. Collect samples at various time points.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction mixture for the released this compound payload using RP-HPLC or LC-MS/MS.[19]

  • Data Analysis: Determine the rate and extent of payload release over time.

Section 5: Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results ADC This compound-ADC Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (e.g., Human, Mouse) Plasma->Incubate PBS PBS (Control) PBS->Incubate Timepoints Collect Aliquots (0, 24, 48, 96, 168h) Incubate->Timepoints DAR_Analysis DAR Analysis (LC-MS) Timepoints->DAR_Analysis Payload_Analysis Free Payload Analysis (LC-MS/MS) Timepoints->Payload_Analysis HalfLife Calculate Half-Life (t½) DAR_Analysis->HalfLife Payload_Analysis->HalfLife

Caption: Workflow for the in-vitro plasma stability assay.

logical_relationship cluster_factors Factors Affecting Stability cluster_issues Potential Issues cluster_outcomes Consequences DAR High DAR Aggregation Aggregation DAR->Aggregation Hydrophobicity Payload/Linker Hydrophobicity Hydrophobicity->Aggregation Conditions Suboptimal Conjugation/ Storage Conditions Conditions->Aggregation PrematureCleavage Premature Cleavage Conditions->PrematureCleavage Deconjugation Deconjugation Conditions->Deconjugation ReducedEfficacy Reduced Efficacy Aggregation->ReducedEfficacy PrematureCleavage->ReducedEfficacy IncreasedToxicity Increased Off-Target Toxicity PrematureCleavage->IncreasedToxicity Deconjugation->ReducedEfficacy Deconjugation->IncreasedToxicity

Caption: Key factors influencing this compound linker stability.

References

dmDNA31 Payload Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with dmDNA31 payload aggregation during your research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound payload aggregation?

This compound payload aggregation is a phenomenon where individual this compound molecules clump together to form larger, often non-functional and potentially immunogenic, complexes. This can occur during manufacturing, storage, or experimental use, and can significantly impact the therapeutic efficacy and safety of the product.[1]

Q2: What are the common causes of this compound payload aggregation?

Several factors can induce the aggregation of this compound payloads. These often relate to the solution conditions and the intrinsic properties of the this compound molecule itself. Key causes include:

  • Unfavorable Buffer Conditions: Suboptimal buffer composition, such as incorrect salt type or concentration, can lead to aggregation.[2]

  • pH Instability: If the solution's pH is near the isoelectric point of the this compound molecule, its solubility will be at its lowest, increasing the likelihood of aggregation.[2][3]

  • Hydrophobic Interactions: The payload conjugated to the this compound molecule may have hydrophobic regions that attract each other, initiating the aggregation process.[2]

  • Presence of Solvents: Certain solvents used to dissolve the payload-linker can promote aggregation.[2]

  • Temperature Stress: Changes in temperature during manufacturing or storage can disrupt the folded state of the molecule, exposing hydrophobic regions and leading to clumping.[1]

  • High Shear Forces: Mechanical stresses, such as vigorous mixing or filtration, can cause denaturation and subsequent aggregation.[4]

  • Release of Extracellular DNA (eDNA): In cell-based experiments, lysis of a subpopulation of cells can release eDNA, which can mediate the aggregation of surrounding cells and molecules.[5]

Troubleshooting Guides

Issue 1: Visible Precipitates or Cloudiness in this compound Solution
Possible Cause Troubleshooting Step Expected Outcome
pH is at or near the isoelectric point (pI) of this compound. Measure the pH of the solution. Adjust the pH to be at least 1-2 units away from the pI using an appropriate buffer.The precipitate should dissolve, and the solution should become clear.
Incorrect buffer or salt concentration. Review the recommended buffer conditions for this compound. Prepare a fresh solution with the correct buffer and salt concentration.The this compound should remain soluble and free of aggregates.
High concentration of this compound. Dilute a small aliquot of the solution to a lower concentration.If the precipitate dissolves upon dilution, the aggregation is concentration-dependent.
Temperature fluctuations. Ensure the this compound solution is stored at the recommended temperature and avoid repeated freeze-thaw cycles.Stable storage conditions should prevent further aggregation.
Issue 2: Reduced Biological Activity of this compound
Possible Cause Troubleshooting Step Expected Outcome
Formation of soluble aggregates. Analyze the sample using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect soluble aggregates.Identification of the size and distribution of aggregates.
Payload degradation or detachment. Perform analytical characterization (e.g., HPLC, Mass Spectrometry) to assess the integrity of the this compound-payload conjugate.Confirmation of the payload's stability and attachment.
Aggregation induced by experimental conditions. Review the experimental protocol for potential stressors such as high temperature, vigorous mixing, or incompatible reagents. Optimize the protocol to minimize these stressors.Improved biological activity in subsequent experiments.

Experimental Protocols

Protocol 1: Quantification of this compound Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines the methodology for quantifying the percentage of aggregated this compound in a sample.

Materials:

  • This compound sample

  • SEC column suitable for the size range of this compound monomers and aggregates

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject a known concentration of the this compound sample onto the column.

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 260 nm for DNA and 280 nm for protein components if applicable).

  • Identify the peaks corresponding to the monomeric this compound and the aggregated species based on their elution times.

  • Calculate the area under each peak.

  • Determine the percentage of aggregation using the following formula:

    % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100

Protocol 2: Prevention of Aggregation using DNase I Treatment

This protocol is relevant for in vitro cell-based assays where cell lysis might contribute to aggregation via eDNA release.[5]

Materials:

  • Cell culture with this compound treatment

  • DNase I solution (e.g., 100 µg/ml)

  • Phosphate-buffered saline (PBS)

Procedure:

  • At the start of the experiment, add DNase I solution to the cell culture medium containing the this compound payload at a final concentration of 5% v/v.[5]

  • Proceed with the standard experimental protocol.

  • At the end of the experiment, observe the cell culture for any signs of aggregation.

  • If aggregation was previously observed, the addition of DNase I should prevent or significantly reduce it.

Visualizing Aggregation Pathways and Workflows

Diagram 1: Logical Flow for Troubleshooting this compound Aggregation

A Aggregation Observed (Precipitate, Cloudiness, Reduced Activity) B Characterize Aggregates (SEC, DLS) A->B Start Troubleshooting C Investigate Root Cause B->C D Optimize Formulation (pH, Buffer, Excipients) C->D Formulation Issue E Optimize Process (Temperature, Mixing) C->E Process Issue F Implement Control Strategy D->F E->F G No Aggregation F->G Aggregation Controlled

Caption: A flowchart outlining the systematic approach to troubleshooting this compound payload aggregation.

Diagram 2: Experimental Workflow for Aggregation Analysis

A This compound Sample Preparation B Visual Inspection (Clarity, Precipitates) A->B C Size Exclusion Chromatography (SEC) (Quantify Aggregates) B->C If Clear E Data Analysis & Reporting B->E If Precipitate Present D Dynamic Light Scattering (DLS) (Determine Particle Size) C->D D->E

Caption: A standard workflow for the physical characterization of this compound payload aggregation.

References

Technical Support Center: Preventing dmDNA31 Resistance in S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving dmDNA31 and Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against S. aureus?

A1: this compound, or 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a rifamycin-class antibiotic.[1][2] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, which physically blocks the elongation of RNA transcripts and prevents the synthesis of bacterial proteins.[1] This "steric-occlusion" mechanism halts the synthesis of the second or third phosphodiester bond in the RNA backbone, effectively stopping transcription.[1] this compound has shown potent bactericidal activity against stationary-phase and persistent S. aureus.[1]

Q2: How is this compound delivered to S. aureus in experimental setups like DSTA4637S?

A2: this compound is the antibiotic payload in the antibody-antibiotic conjugate (AAC) DSTA4637S (also known as RG7861).[2] This AAC consists of a human monoclonal antibody that targets the wall teichoic acid (WTA) of S. aureus, linked to this compound via a protease-cleavable linker.[2] The antibody binds to the bacteria, and the complex is then internalized by phagocytic host cells.[2][3] Inside the cell, lysosomal enzymes cleave the linker, releasing the active this compound to kill the intracellular bacteria.[2][3][4] This targeted delivery minimizes systemic exposure and protects the host's beneficial microbiota.

Q3: What are the potential mechanisms of resistance to this compound in S. aureus?

A3: While specific resistance mechanisms to this compound have not been extensively reported, potential mechanisms can be inferred from resistance to its parent class, the rifamycins. The most common mechanism of rifamycin (B1679328) resistance in S. aureus is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug's binding site, reducing its inhibitory effect. Other general mechanisms of antibiotic resistance in S. aureus that could potentially apply include enzymatic drug modification, active drug efflux, and alterations in cell wall structure that limit drug access to its target.[5]

Q4: What strategies can be employed in the lab to prevent the development of this compound resistance during experiments?

A4: To mitigate the risk of resistance development in vitro, it is crucial to use appropriate antibiotic concentrations, adhere to strict aseptic techniques to prevent contamination, and use combination therapies where applicable.[6][7] For example, combining this compound with an antibiotic that has a different mechanism of action could create a synergistic effect and reduce the likelihood of resistance emerging.[6] Additionally, using the lowest effective concentration for the shortest necessary duration can help minimize selective pressure.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus strains.

  • Possible Cause 1: Inoculum preparation variability. The density of the bacterial suspension is critical for accurate MIC determination.

    • Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. Use a spectrophotometer to verify the optical density.

  • Possible Cause 2: Reagent instability. this compound, like many antibiotics, may be sensitive to storage conditions and freeze-thaw cycles.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions and store them at the recommended temperature, avoiding repeated freeze-thaw cycles.

  • Possible Cause 3: Variation in media. The composition of the growth medium can affect antibiotic activity.

    • Solution: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all related experiments to ensure consistency.

Problem 2: Failure to induce a stable this compound-resistant S. aureus mutant in the laboratory.

  • Possible Cause 1: Insufficient selective pressure. The concentration of this compound used for selection may be too low.

    • Solution: Gradually increase the concentration of this compound in a stepwise manner during serial passage experiments. Start with a sub-MIC concentration and incrementally increase it as the bacteria adapt.

  • Possible Cause 2: Fitness cost of resistance. The mutation conferring resistance may impose a significant fitness cost on the bacteria, causing them to be outcompeted by susceptible counterparts in the absence of the antibiotic.

    • Solution: Ensure that the selective pressure is consistently maintained. After isolating a potentially resistant mutant, confirm its stability by passaging it in an antibiotic-free medium for several generations and then re-testing its MIC.

Problem 3: Unexpectedly high tolerance of S. aureus biofilms to this compound.

  • Possible Cause 1: Reduced penetration of the antibiotic. The extracellular matrix of the biofilm can limit the diffusion of this compound.

    • Solution: Consider using this compound in combination with a biofilm-disrupting agent. Additionally, ensure that the experimental setup allows for adequate contact time between the antibiotic and the biofilm.

  • Possible Cause 2: Altered physiological state of biofilm bacteria. Bacteria within a biofilm are often in a slow-growing or dormant state, which can make them less susceptible to antibiotics that target active processes like transcription.

    • Solution: Investigate the efficacy of this compound over extended exposure times. Also, consider testing its activity against biofilms at different stages of maturity.

Data Presentation

Table 1: Hypothetical MIC Values of this compound and a Comparator Antibiotic Against Susceptible and Experimentally Derived Resistant S. aureus Strains.

Strain IDGenotypeThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)
SA_Susceptible_01Wild-type rpoB0.0080.015
SA_Resistant_01rpoB H481Y464
SA_Resistant_02rpoB S486L8128
ATCC 29213Control Strain0.0080.015

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • From a fresh overnight culture of S. aureus on a non-selective agar (B569324) plate, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of desired concentrations.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

DSTA4637S_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell DSTA4637S DSTA4637S (AAC) SA S. aureus DSTA4637S->SA Binds to WTA Phagosome Phagosome with DSTA4637S-S. aureus complex SA->Phagosome Internalization Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Fusion This compound Released this compound Phagolysosome->this compound Linker Cleavage RNAP Bacterial RNA Polymerase This compound->RNAP Inhibition BacterialDeath Bacterial Death RNAP->BacterialDeath Leads to Resistance_Workflow start Start: Susceptible S. aureus Strain serial_passage Serial Passage with Increasing this compound Concentrations start->serial_passage isolate_mutants Isolate Colonies from Highest this compound Concentration serial_passage->isolate_mutants mic_confirmation Confirm MIC of Isolates isolate_mutants->mic_confirmation stability_testing Test Stability of Resistance (Passage without this compound) mic_confirmation->stability_testing whole_genome_seq Whole Genome Sequencing of Stable Resistant Mutants stability_testing->whole_genome_seq identify_mutations Identify Mutations (e.g., in rpoB gene) whole_genome_seq->identify_mutations end End: Characterized Resistant Mutant identify_mutations->end

References

refining dmDNA31 dosage in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dmDNA31. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the successful application of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to induce DNA double-strand breaks (DSBs). By intercalating with DNA, it disrupts the replication process in rapidly dividing cells, activating the DNA Damage Response (DDR) pathway.[1][2] This ultimately leads to cell cycle arrest and programmed cell death through the intrinsic apoptosis pathway.[3][4]

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with high proliferation rates and deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations) are expected to be most sensitive to this compound. However, optimal dosage and response will vary, so it is crucial to perform a dose-response analysis for each new cell line.[5]

Q3: What is a recommended starting concentration range for a new cell line?

A3: For initial dose-finding experiments, a broad concentration range is recommended.[6] A common starting point is a serial dilution covering several orders of magnitude, from low nanomolar (1 nM) to high micromolar (100 µM), to determine the approximate effective concentration.[6]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound powder should be stored at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To maintain stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7] Always prepare fresh working dilutions in your cell culture medium immediately before each experiment.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Lower-than-Expected Efficacy or High IC50 Value

  • Question: My dose-response curves show a higher IC50 value than anticipated, or the compound appears to have low potency. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to compound stability, cell line characteristics, or experimental setup. Inconsistent potency can be a sign of compound degradation in the culture medium.[7]

  • Troubleshooting Steps:

    • Verify Compound Stability: this compound may be unstable in your specific culture medium over the duration of the experiment. Perform a stability assessment by incubating the compound in the medium for various time points and then testing its activity.

    • Optimize Cell Seeding Density: Cell density can significantly impact drug efficacy. If cells become over-confluent, they may exit the cell cycle, reducing their susceptibility to DNA-damaging agents. Determine the optimal seeding density that ensures cells remain in the logarithmic growth phase throughout the experiment.[5]

    • Check Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.[5]

    • Confirm Target Expression: If this compound's efficacy is dependent on specific cellular targets, confirm their expression levels in your cell line using techniques like western blotting or qPCR.

Issue 2: High Cytotoxicity in Control (Vehicle-Treated) Cells

  • Question: I am observing significant cell death in my vehicle control wells (e.g., DMSO without this compound). What should I do?

  • Answer: High toxicity in control groups compromises the validity of your results. This is often caused by the solvent used to dissolve the compound.

  • Troubleshooting Steps:

    • Reduce Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic. It is best practice to keep it below 0.5%, and ideally below 0.1%.[7] Perform a vehicle-only toxicity test to determine the maximum tolerable solvent concentration for your specific cell line.

    • Ensure Proper Mixing: When adding the stock solution to the medium, ensure it is mixed thoroughly and immediately to prevent localized high concentrations of the solvent.

    • Test Alternative Solvents: If your cell line is particularly sensitive to DMSO, consider testing other less toxic solvents that can effectively dissolve this compound.

    • Screen for Contamination: Microbial contamination, especially from mycoplasma, can stress cells and increase their sensitivity to chemical treatments.[8] Routinely test your cell cultures for contamination.

Issue 3: High Variability Between Replicate Wells

  • Question: My results are inconsistent across replicate wells treated with the same concentration of this compound. How can I improve reproducibility?

  • Answer: High variability can obscure the true dose-response relationship and make data interpretation difficult. The source is often technical inconsistency during the experimental setup.[5][9]

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a primary source of variability.[9]

    • Improve Pipetting Technique: When adding the compound, pipette carefully into the center of the well to ensure even distribution. Avoid touching the sides of the wells.

    • Mitigate "Edge Effects": Wells on the outer edges of a microplate are prone to evaporation, which can alter the compound concentration.[5][9] To avoid this, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection.

    • Ensure Complete Solubilization: Before adding to the medium, make sure the this compound stock is fully thawed and vortexed to ensure it is completely in solution.

Quantitative Data Summary

Effective dosage refinement requires careful analysis of quantitative data. Below are example tables summarizing typical results from key experiments.

Table 1: Dose-Response of this compound on Various Cancer Cell Lines (72h Incubation)

Cell LineProliferation RateDoubling Time (hrs)IC50 (µM)
MCF-7 High245.2
A549 Moderate3012.8
U-87 MG High228.5
HCT116 Very High182.1

Table 2: Target Engagement and Apoptosis Induction at IC50 Concentration (48h)

Cell LineγH2AX Fold Increase (vs. Vehicle)Cleaved Caspase-3 Fold Increase (vs. Vehicle)% Apoptotic Cells (Annexin V+)
MCF-7 8.56.245%
A549 5.13.832%
U-87 MG 7.95.541%
HCT116 12.39.768%

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability to determine the IC50 value of this compound.[5][9]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical range would be 10 concentrations from 0.01 µM to 100 µM. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various this compound concentrations to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for DNA Damage Response Marker (γH2AX)

This protocol assesses the activation of the DNA damage response pathway by detecting the phosphorylated form of histone H2AX (γH2AX).

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., IC50 value) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

G cluster_workflow Experimental Workflow for this compound Dosage Optimization A 1. Determine Optimal Seeding Density B 2. Broad Range Dose-Response (e.g., 1 nM to 100 µM) A->B C 3. Calculate IC50 Value (e.g., 72h MTT Assay) B->C D 4. Narrow Range Dose-Response (Around IC50) C->D E 5. Confirm Mechanism of Action (Western Blot, Apoptosis Assay) D->E F 6. Select Optimal Dose for Further Experiments E->F

Caption: Workflow for optimizing this compound dosage in a new cell line.

G cluster_pathway This compound-Induced DNA Damage and Apoptosis Pathway This compound This compound DNA Cellular DNA This compound->DNA Intercalates DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Induces ATM ATM Kinase Activation DSB->ATM p53 p53 Stabilization & Activation ATM->p53 Arrest Cell Cycle Arrest (G2/M Checkpoint) p53->Arrest Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade initiated by this compound leading to apoptosis.

G cluster_troubleshooting Troubleshooting Logic for Low Efficacy Start Low Efficacy or High IC50? CheckDensity Is cell density optimal? Start->CheckDensity CheckSolvent Is vehicle control healthy? CheckDensity->CheckSolvent Yes ActionDensity Optimize Seeding Density CheckDensity->ActionDensity No CheckVariability Are replicates consistent? CheckSolvent->CheckVariability Yes ActionSolvent Decrease Solvent Concentration CheckSolvent->ActionSolvent No ActionVariability Refine Pipetting & Plate Layout CheckVariability->ActionVariability No FinalCheck Re-run Dose Response Assay CheckVariability->FinalCheck Yes ActionDensity->Start ActionSolvent->Start ActionVariability->Start

Caption: Decision tree for troubleshooting low this compound efficacy.

References

Technical Support Center: dmDNA31 in Antibody-Antibiotic Conjugates (AACs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dmDNA31 as a payload in Antibody-Antibiotic Conjugates (AACs).

Note to Researchers: Initial inquiries regarding "this compound in AAVs" suggest a possible confusion between Antibody-Antibiotic Conjugates (AACs) and Adeno-Associated Viruses (AAVs). It is important to clarify that this compound, a potent rifamycin-class antibiotic, is utilized as a cytotoxic payload in AACs for targeted bacterial therapy, not in AAVs for gene therapy. This guide is tailored to the correct application of this compound in AACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin) is a synthetic analog of the antibiotic rifalazil.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and subsequent protein synthesis in bacteria.[1] By binding to the β subunit of RNA polymerase, this compound physically blocks the elongation of the RNA transcript, leading to bacterial cell death.[1]

Q2: What is the primary application of this compound in AACs?

A2: this compound is used as a potent payload in AACs designed to combat bacterial infections, particularly those caused by Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA).[2] The AAC, such as DSTA4637S (also known as RG7861), consists of an antibody that targets a specific bacterial antigen (e.g., wall teichoic acid on S. aureus), a linker, and the this compound payload.[2] This targeted delivery system allows for the concentration of the antibiotic at the site of infection, minimizing systemic exposure and off-target effects.[1][2]

Q3: What type of linker is typically used with this compound in AACs?

A3: A commonly used linker for this compound-based AACs is a protease-cleavable valine-citrulline (VC) linker.[2] This type of linker is designed to be stable in the bloodstream but is cleaved by lysosomal proteases, such as cathepsins, which are present within phagocytic cells that have engulfed the bacteria targeted by the AAC.[2][3] This ensures that the active this compound is released intracellularly, where it can effectively kill internalized bacteria.[2][3]

Q4: What is the likelihood of bacteria developing resistance to this compound?

A4: As with other rifamycin-class antibiotics, there is a potential for bacteria to develop resistance to this compound. The in vitro frequency of spontaneous resistance to this compound is reported to be approximately 3.9 x 10⁻⁷.[4] To mitigate this risk, this compound-based AACs are often designed as adjunctive therapies, to be used in combination with other standard-of-care antibiotics.[4]

Troubleshooting Guide

Issue 1: Low or No Bactericidal Activity in in vitro Assays
Potential Cause Troubleshooting Step Recommended Action
Inefficient Payload Release Verify linker cleavage.Perform a payload release assay by incubating the AAC with the target protease (e.g., cathepsin B) and analyzing the release of free this compound over time using LC-MS.[2]
Loss of Antibody Affinity Assess antigen binding post-conjugation.Conduct an ELISA or Surface Plasmon Resonance (SPR) analysis to compare the binding affinity of the conjugated antibody to the unconjugated antibody.[5]
Incorrect Assay Conditions Review MIC assay protocol.Ensure the correct bacterial strain, growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), inoculum density (approx. 5 x 10⁵ CFU/mL), and incubation conditions (16-20 hours at 35°C) are used.[6]
Inactive this compound Payload Confirm the activity of the free drug.Run a parallel MIC assay using the unconjugated this compound to confirm its potency against the target bacterial strain.
Issue 2: High Variability and Poor Reproducibility in Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Heterogeneous Drug-to-Antibody Ratio (DAR) Characterize the ADC batch.Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS) to determine the distribution of drug-loaded species and the average DAR.[7][8] Inconsistent DAR can lead to variable efficacy.
AAC Aggregation Analyze the physical stability of the conjugate.Perform Size Exclusion Chromatography (SEC) to detect the presence of aggregates.[7] Aggregation can reduce the effective concentration of the AAC and impact its activity.
Inconsistent Cell Health in Cell-Based Assays Standardize cell culture practices.Ensure cells are in the logarithmic growth phase, have high viability (>95%), and are used within a consistent and low passage number range.[9][10]
Batch-to-Batch Variability in Reagents Qualify all critical reagents.Test new lots of antibodies, linkers, and this compound to ensure consistent quality and performance before use in large-scale experiments.
Issue 3: Issues During AAC Synthesis and Purification
Potential Cause Troubleshooting Step Recommended Action
Low Conjugation Efficiency Optimize reaction conditions.Ensure the antibody is at a suitable concentration (e.g., >0.5 mg/mL) and in an amine-free buffer. Titrate the molar ratio of the linker-payload to the antibody to find the optimal conjugation efficiency.
Antibody Degradation during Conjugation Monitor antibody integrity.Use SDS-PAGE to check for fragmentation of the antibody after the reduction and conjugation steps. Over-reduction can lead to antibody degradation.[11]
Poor Recovery After Purification Optimize the purification method.For purification, use methods like SEC or tangential flow filtration.[3] Ensure that the chosen method is suitable for separating the AAC from unreacted linker-payload and other impurities without causing significant loss of the final product.

Data Presentation

Table 1: Pharmacokinetic Parameters of a this compound-based AAC (DSTA4637A) in Mice

ParameterTotal AntibodyAntibody-Conjugated this compoundUnconjugated this compound
Clearance (mL/day/kg) ~518.9 - 21.8Rapidly Cleared
Half-life (t½) (days) ~10-123.82 - 3.893.9 - 4.3
Volume of Distribution (Vss) (mL/kg) ~10097.1 - 109Not Reported
Data derived from preclinical studies in mice.[3]

Table 2: In Vitro Activity and Resistance Frequency of this compound

ParameterValue
Target Bacterial DNA-dependent RNA polymerase
Spectrum of Activity Effective against S. aureus (including persisters)
Spontaneous Resistance Frequency Approx. 3.9 x 10⁻⁷
Data from in vitro studies.[1][4]

Experimental Protocols

Protocol 1: General Procedure for this compound-AAC Conjugation

This protocol provides a general workflow for the conjugation of a this compound-linker complex to a monoclonal antibody via cysteine residues.

  • Antibody Preparation:

    • Start with a purified monoclonal antibody in an amine-free buffer (e.g., PBS). The recommended concentration is >0.5 mg/mL.

    • If necessary, perform a buffer exchange using a centrifugal filter device (e.g., 10 kDa MWCO).

  • Partial Reduction of the Antibody:

    • To reduce the interchain disulfide bonds of the antibody, use a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • For a target DAR of 2-4, use approximately 2-4 molar equivalents of the reducing agent.[6]

    • Incubate the reaction at 37°C for about 1 hour.[6]

    • Remove the excess reducing agent using a desalting column.[6]

  • Conjugation Reaction:

    • Add the this compound-linker compound (with a thiol-reactive group like maleimide) to the partially reduced antibody. Use a slight molar excess of the this compound-linker (e.g., 2.4 to 4.6 equivalents for a target DAR of 2-4).[6]

    • Incubate the reaction on ice for 1 hour.[6]

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a thiol-containing molecule, such as cysteine, to react with any remaining unreacted this compound-linker.[6]

  • Purification of the AAC:

    • Purify the resulting AAC using a desalting column or size exclusion chromatography to remove unreacted components and quenched linker-payload.[6]

    • Concentrate the purified AAC to the desired concentration (e.g., ~3 mg/mL), sterile filter, and store under appropriate conditions.[6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a this compound-AAC against S. aureus.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the S. aureus strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Preparation of AAC Dilutions:

    • Perform serial twofold dilutions of the this compound-AAC in CAMHB directly in a 96-well microtiter plate. The final volume in each well before adding the inoculum should be 50 µL.[6]

    • The concentration range should be chosen to encompass the expected MIC.

    • Include a positive control well (no AAC) and a negative control well (no bacteria) for each strain.[6]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[6]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the this compound-AAC that completely inhibits visible bacterial growth.[6]

Mandatory Visualizations

AAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Phagocytic Cell AAC This compound-AAC Bacterium S. aureus AAC->Bacterium 1. Binding to Wall Teichoic Acid Phagocytosis 2. Phagocytosis Bacterium->Phagocytosis Phagosome Phagosome (containing AAC-bacterium complex) Phagocytosis->Phagosome Phagolysosome 3. Phagolysosome Formation Phagosome->Phagolysosome Lysosome Lysosome (contains Cathepsins) Lysosome->Phagolysosome This compound 4. Released this compound Phagolysosome->this compound Linker Cleavage Bacterial_Lysis 5. Bacterial Lysis This compound->Bacterial_Lysis

Caption: Mechanism of action of a this compound-based Antibody-Antibiotic Conjugate (AAC).

AAC_Experimental_Workflow cluster_synthesis AAC Synthesis & Purification cluster_characterization Characterization cluster_testing In Vitro Testing Ab_Prep Antibody Preparation Reduction Partial Reduction Ab_Prep->Reduction Conjugation Conjugation with This compound-Linker Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC/LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Binding_Assay Binding Assay (ELISA/SPR) Purification->Binding_Assay MIC_Assay MIC Assay vs. S. aureus Purification->MIC_Assay Payload_Release Payload Release Assay Purification->Payload_Release Stability_Assay Stability Assay Purification->Stability_Assay

Caption: General experimental workflow for this compound-AAC development.

Troubleshooting_Logic Start Low in vitro Activity Observed Check_Binding Does the AAC bind to the target antigen? Start->Check_Binding Check_Release Is the this compound payload released effectively? Check_Binding->Check_Release Yes No_Binding Issue: Loss of Affinity Action: Re-evaluate conjugation strategy, check for aggregation. Check_Binding->No_Binding No Check_DAR Is the Drug-to-Antibody Ratio (DAR) optimal? Check_Release->Check_DAR Yes No_Release Issue: Linker Instability/Failure Action: Perform payload release assay, verify protease activity. Check_Release->No_Release No Check_Free_Drug Is the unconjugated This compound active? Check_DAR->Check_Free_Drug Yes Bad_DAR Issue: Suboptimal DAR Action: Optimize conjugation reaction, purify different DAR species. Check_DAR->Bad_DAR No Inactive_Drug Issue: Inactive Payload Action: Verify this compound stock, run control MIC with free drug. Check_Free_Drug->Inactive_Drug No Success All components functional. Investigate assay conditions or bacterial resistance. Check_Free_Drug->Success Yes

Caption: Troubleshooting logic for low in vitro activity of this compound-AACs.

References

improving the therapeutic index of dmDNA31 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the therapeutic index of antibody-drug conjugates (ADCs).

Disclaimer: Initial searches for "dmDNA31 conjugates" did not yield specific information in the public domain. Therefore, this guide focuses on a well-established class of ADCs, Antibody-Maytansinoid Conjugates (e.g., antibody-DM1 and antibody-DM4 conjugates) , to address common challenges in enhancing the therapeutic index. The principles and methodologies described here are broadly applicable to many ADC platforms.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index of an ADC and why is it important?

A1: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio between the dose that produces toxicity and the dose that produces a clinically desired or effective response.[1] A higher TI indicates a safer drug. For ADCs, the goal is to maximize the TI by delivering a potent cytotoxic payload specifically to cancer cells, thereby increasing efficacy at lower doses and minimizing damage to healthy tissues.[2][3]

Q2: What are the main factors influencing the therapeutic index of antibody-maytansinoid conjugates?

A2: The main factors include:

  • Target Antigen Selection: The ideal antigen should be highly expressed on tumor cells with minimal expression on normal tissues to reduce "on-target, off-tumor" toxicity.[4]

  • Antibody Properties: The antibody's affinity, specificity, and internalization rate are crucial for effective payload delivery.[5]

  • Linker Stability: The linker must be stable in systemic circulation to prevent premature release of the maytansinoid payload, which can cause off-target toxicity.[6] It should efficiently release the payload within the target cell.[7]

  • Drug-to-Antibody Ratio (DAR): The number of maytansinoid molecules per antibody affects both potency and pharmacokinetics. A high DAR can lead to aggregation and faster clearance.

  • Payload Potency: Maytansinoids like DM1 and DM4 are highly potent microtubule inhibitors. Their potency needs to be balanced with potential toxicities.

Q3: What are the common off-target toxicities associated with maytansinoid-based ADCs?

A3: Common dose-limiting toxicities include peripheral neuropathy, hepatotoxicity, and hematological toxicities like thrombocytopenia and neutropenia.[8] These can result from premature drug release, non-specific uptake of the ADC (e.g., by the mannose receptor on liver sinusoidal endothelial cells), or on-target toxicity in normal tissues expressing the target antigen.[8][9]

Q4: How does the choice of linker (cleavable vs. non-cleavable) impact the therapeutic index?

A4:

  • Cleavable Linkers (e.g., disulfide or peptide linkers) are designed to release the payload in the tumor microenvironment or inside the cell.[6] This can lead to a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells, potentially increasing efficacy.[6] However, they can sometimes lack stability in circulation.[10]

  • Non-cleavable Linkers (e.g., thioether linkers) release the payload after the antibody is degraded in the lysosome. This generally leads to better stability in plasma and a more favorable safety profile, but may have a reduced bystander effect.[2]

Troubleshooting Guides

Issue 1: Low In Vitro Potency (High IC50)
Possible Causes Troubleshooting Steps
Low Target Antigen Expression Confirm antigen expression on target cells using flow cytometry or western blot.[11]
Poor ADC Internalization Perform an antibody internalization assay to confirm the ADC is being taken up by the cells.[12]
Inefficient Payload Release If using a cleavable linker, ensure the necessary enzymes (e.g., cathepsins for peptide linkers) are present in the target cells. For disulfide linkers, confirm sufficient intracellular glutathione (B108866) levels.[10]
Drug Resistance Check if the target cells express multidrug resistance transporters like MDR1, which can efflux the maytansinoid payload.[13]
Issue 2: High In Vivo Toxicity / Narrow Therapeutic Window
Possible Causes Troubleshooting Steps
Linker Instability Assess ADC stability in plasma from different species (e.g., mouse, human) over time.[6] If the linker is unstable, consider using a more stable linker chemistry or a non-cleavable linker.
High Drug-to-Antibody Ratio (DAR) A high DAR can increase hydrophobicity, leading to aggregation and rapid clearance, which can increase toxicity.[14] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[15]
"On-Target, Off-Tumor" Toxicity Evaluate the expression of the target antigen in normal tissues using immunohistochemistry on tissue microarrays.[8] If expression is high in critical organs, consider targeting a different antigen.
Non-Specific Uptake The glycan profile of the antibody can influence uptake by receptors like the mannose receptor in the liver.[9] Consider engineering the antibody's Fc region to reduce non-specific uptake.[16]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Anti-EpCAM Maytansinoid Conjugates in MDR1-expressing and non-expressing cell lines.

Cell LineMDR1 ExpressionConjugateIC50 (nmol/L)
COLO 205NegativeAnti-EpCAM-SMCC-DM10.03 ± 0.01
COLO 205MDRPositiveAnti-EpCAM-SMCC-DM11.2 ± 0.3
COLO 205NegativeAnti-EpCAM-PEG4Mal-DM10.04 ± 0.01
COLO 205MDRPositiveAnti-EpCAM-PEG4Mal-DM10.05 ± 0.01
Data adapted from Kovtun et al., 2010.[13] This table demonstrates how a hydrophilic linker (PEG4Mal) can help bypass multidrug resistance, thereby improving the therapeutic index against resistant tumors.[17]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antibody-maytansinoid conjugate on target cancer cells.[18]

Methodology:

  • Cell Plating: Seed target cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[19]

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Cell Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the number of viable cells in each well.[11]

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.[6]

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, etc.) at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[6]

  • Analysis: Analyze the samples to determine the average DAR at each time point. This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20][]

  • Data Analysis: Plot the average DAR over time to determine the stability of the conjugate.

Visualizations

Maytansinoid_ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Maytansinoid Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Internalization Internalization Antigen->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome 3. Endocytosis Lysosome Lysosome Endosome->Lysosome 4. Trafficking Degradation Antibody Degradation & Payload Release Lysosome->Degradation 5. Processing Payload Free Maytansinoid (e.g., DM1) Degradation->Payload Microtubules Microtubule Disruption Payload->Microtubules 6. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Death

Caption: Mechanism of action for a typical antibody-maytansinoid conjugate.

Troubleshooting_Workflow Start Suboptimal Therapeutic Index Observed Check_Potency Assess In Vitro Potency Start->Check_Potency Check_Toxicity Assess In Vivo Toxicity Start->Check_Toxicity Low_Potency Low Potency Check_Potency->Low_Potency Is IC50 high? High_Toxicity High Toxicity Check_Toxicity->High_Toxicity Is MTD low? Optimize_Potency Troubleshoot Potency (See Issue 1 Guide) Low_Potency->Optimize_Potency Optimize_Toxicity Troubleshoot Toxicity (See Issue 2 Guide) High_Toxicity->Optimize_Toxicity Re_evaluate Re-evaluate Therapeutic Index Optimize_Potency->Re_evaluate Optimize_Toxicity->Re_evaluate

Caption: A logical workflow for troubleshooting a suboptimal therapeutic index.

References

Technical Support Center: Addressing Off-Target Effects of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dmDNA31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects of this compound, a potent rifamycin-class antibiotic utilized as a payload in antibody-antibiotic conjugates (AACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a synthetic analog of the antibiotic rifalazil. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for bacterial transcription and survival. By binding to the β-subunit of this enzyme, this compound effectively halts protein synthesis in susceptible bacteria, leading to cell death. It is predominantly used as a cytotoxic payload in AACs designed to target intracellular pathogens like Staphylococcus aureus.

Q2: What are the potential off-target effects of this compound?

A2: The primary strategy to mitigate off-target effects is the targeted delivery of this compound to bacterial cells via an antibody-antibiotic conjugate. However, off-target effects can arise from the premature cleavage and release of unconjugated this compound into the systemic circulation or the local microenvironment. As a member of the rifamycin (B1679328) class, potential off-target effects in mammalian cells may include:

  • Hepatotoxicity: Rifamycins (B7979662) are known to be potent inducers of cytochrome P450 enzymes in the liver, which can lead to drug-drug interactions and potential liver damage.

  • Inhibition of Mammalian Protein Synthesis: At high concentrations, related rifamycins like rifampicin (B610482) have been shown to inhibit protein synthesis in mammalian cells, which could lead to cellular toxicity.

  • Bystander Effect on Host Cells: If this compound is released in the vicinity of host cells, it may exert cytotoxic effects on these unintended targets.

Q3: What are the initial signs of potential off-target effects in my experiments?

A3: Researchers should be vigilant for the following indicators:

  • Unexpected Host Cell Toxicity: A decrease in the viability of host cells in your in vitro or in vivo models that cannot be attributed to the intended antibacterial action.

  • Inconsistent Results: Significant variability in experimental outcomes between different batches of your this compound-conjugate or between different experimental setups.

  • Discrepancy with Controls: Observing toxicity with a non-targeting control antibody conjugated to this compound suggests that the payload itself is causing off-target effects.

Q4: How can I minimize off-target effects in my experiments?

A4: Several strategies can be employed:

  • Ensure High-Quality Conjugate: Use highly purified and well-characterized antibody-dmDNA31 conjugates with a low percentage of free this compound.

  • Optimize Dosing: Use the lowest effective concentration of the conjugate to achieve the desired antibacterial effect while minimizing exposure of non-target cells.

  • Use Proper Controls: Always include an isotype control conjugate (a non-targeting antibody with this compound) to differentiate between target-mediated and off-target toxicity.

  • Characterize Conjugate Stability: Assess the stability of the linker between the antibody and this compound under your experimental conditions to understand the rate of payload release.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the off-target effects of this compound.

Problem 1: High background toxicity observed in host cells.
Possible Cause Suggested Solution
High percentage of unconjugated this compound in the preparation. 1. Quantify the amount of free this compound using LC-MS/MS. 2. Re-purify the conjugate to remove excess free drug.
Instability of the linker leading to premature drug release. 1. Perform a stability assay of the conjugate in relevant biological media (e.g., serum, cell culture media). 2. If the linker is unstable, consider using a more stable linker chemistry for conjugation.
"Bystander effect" on neighboring host cells. 1. Perform a co-culture bystander effect assay to quantify the toxicity to non-target cells. 2. If the bystander effect is significant, re-evaluate the therapeutic window of your conjugate.
Non-specific uptake of the conjugate by host cells. 1. Assess the binding of the conjugate to non-target cells using flow cytometry or immunofluorescence. 2. If non-specific binding is high, consider re-engineering the antibody for improved specificity.
Problem 2: Inconsistent anti-bacterial efficacy and variable host cell toxicity.
Possible Cause Suggested Solution
Batch-to-batch variability in drug-to-antibody ratio (DAR). 1. Characterize the DAR of each batch of conjugate using techniques like UV-Vis spectroscopy or mass spectrometry. 2. Establish a strict quality control range for DAR for all experiments.
Aggregation of the antibody-drug conjugate. 1. Analyze the conjugate for aggregates using size exclusion chromatography (SEC). 2. Optimize buffer conditions (e.g., pH, excipients) to minimize aggregation.
Degradation of the antibody or this compound. 1. Assess the integrity of the antibody and payload using SDS-PAGE and LC-MS, respectively. 2. Ensure proper storage conditions for the conjugate as recommended by the manufacturer.

Data Presentation

Table 1: Cytotoxicity of Rifampicin (a Rifamycin analog) on Mammalian Cell Lines

No specific cytotoxicity data for this compound on mammalian cells is publicly available. The data for rifampicin is provided as a reference for the potential off-target effects of the rifamycin class of antibiotics.

Cell LineCell TypeAssayExposure Time (h)IC50 / CC50 (µg/mL)
HaCaTHuman KeratinocyteMTT72>50
3T3Mouse FibroblastMTT72~200
Primary Human KeratinocytesHuman KeratinocyteMTT72~100
Primary Human FibroblastsHuman FibroblastMTT72>200

Data is synthesized from publicly available studies on rifampicin cytotoxicity.

Experimental Protocols

Protocol 1: Co-Culture Bystander Effect Assay

Objective: To determine the cytotoxic effect of released this compound on antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.

Methodology:

  • Cell Preparation:

    • Select an antigen-positive cell line (target cells) that is susceptible to your this compound-conjugate.

    • Select an antigen-negative cell line (bystander cells) that is sensitive to free this compound.

    • For easy identification, the bystander cell line should be engineered to express a fluorescent protein (e.g., GFP).

  • Co-Culture Seeding:

    • Seed the target and bystander cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).

    • Include monocultures of both cell lines as controls.

  • Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of the this compound-conjugate.

    • Include an isotype control conjugate and a vehicle control.

  • Incubation:

    • Incubate the plates for a period relevant to your experimental system (e.g., 72-120 hours).

  • Analysis:

    • Quantify the viability of the bystander (GFP-positive) cells using fluorescence microscopy or flow cytometry.

    • Total cell viability can be assessed using a standard assay like MTT or CellTiter-Glo.

  • Data Interpretation:

    • A significant decrease in the viability of bystander cells in the co-culture compared to the bystander-only monoculture indicates a bystander effect.

Protocol 2: Conditioned Medium Transfer Assay

Objective: To determine if cytotoxic metabolites or released this compound are secreted into the medium from target cells and can kill bystander cells.

Methodology:

  • Preparation of Conditioned Medium:

    • Seed the antigen-positive (target) cells in a culture flask.

    • Treat the cells with the this compound-conjugate at a cytotoxic concentration for 48-72 hours. Include a vehicle-treated control.

    • Collect the culture supernatant.

    • Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm filter. This is your "conditioned medium."

  • Bystander Cell Treatment:

    • Seed the antigen-negative (bystander) cells in a 96-well plate.

    • After cell adherence, replace the medium with the prepared conditioned medium (or control medium).

  • Incubation:

    • Incubate the bystander cells for 48-72 hours.

  • Analysis:

    • Assess the viability of the bystander cells using a standard viability assay (e.g., MTT, CellTiter-Glo).

  • Data Interpretation:

    • A significant reduction in the viability of bystander cells treated with conditioned medium from conjugate-treated target cells compared to control medium indicates that a cytotoxic agent is being released into the medium.

Protocol 3: Quantification of Unconjugated this compound by LC-MS/MS

Objective: To quantify the concentration of free this compound in a conjugate preparation or in biological samples.

Methodology:

  • Sample Preparation:

    • Conjugate Solution: Dilute the antibody-dmDNA31 conjugate in a suitable buffer.

    • Plasma/Serum/Cell Culture Media: Precipitate proteins using a solvent like acetonitrile (B52724). Centrifuge and collect the supernatant.

  • Chromatographic Separation:

    • Use a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Establish specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of purified this compound.

    • Calculate the concentration of unconjugated this compound in the samples based on the standard curve.

Visualizations

Signaling_Pathway cluster_0 Extracellular cluster_1 Phagocytic Host Cell cluster_2 Intracellular Bacterium AAC This compound-AAC Antigen Bacterial Antigen AAC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_this compound Free this compound Lysosome->Released_this compound Linker Cleavage RNA_Polymerase Bacterial RNA Polymerase Released_this compound->RNA_Polymerase Inhibition Inhibition Transcription Inhibition RNA_Polymerase->Inhibition Death Bacterial Death Inhibition->Death

Caption: Mechanism of action of a this compound-AAC.

Experimental_Workflow Start Suspected Off-Target Effect QC Step 1: Quality Control of AAC Start->QC Free_Drug Quantify Free this compound (LC-MS/MS) QC->Free_Drug DAR Determine DAR QC->DAR Purity Assess Purity/Aggregation (SEC) QC->Purity In_Vitro Step 2: In Vitro Off-Target Assays QC->In_Vitro Analysis Step 3: Data Analysis & Interpretation QC->Analysis Bystander Bystander Effect Assay (Co-culture) In_Vitro->Bystander Conditioned_Medium Conditioned Medium Transfer Assay In_Vitro->Conditioned_Medium Host_Toxicity Direct Host Cell Cytotoxicity (MTT) In_Vitro->Host_Toxicity In_Vitro->Analysis Conclusion Identify Source of Off-Target Effect Analysis->Conclusion Troubleshooting_Tree Start High Host Cell Toxicity? Free_Drug High Free this compound? Start->Free_Drug Yes No_Toxicity No significant off-target toxicity from this compound Start->No_Toxicity No Purify Action: Re-purify AAC Free_Drug->Purify Yes Linker_Stable Is Linker Stable? Free_Drug->Linker_Stable No Redesign_Linker Action: Redesign Linker Linker_Stable->Redesign_Linker No Bystander_Effect Significant Bystander Effect? Linker_Stable->Bystander_Effect Yes Re-evaluate_Dose Action: Re-evaluate Dose Bystander_Effect->Re-evaluate_Dose Yes No_Issue Toxicity likely due to on-target binding of Ab Bystander_Effect->No_Issue No

troubleshooting inconsistent dmDNA31 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dmDNA31. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent efficacy and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a rifamycin-class antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of this enzyme, which physically blocks the elongation of the RNA chain, thereby halting protein synthesis and leading to bacterial cell death. This action is highly selective for prokaryotic RNA polymerase, which contributes to its favorable safety profile in human cells.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial isolate. What are the potential causes?

A2: Inconsistent MIC results can stem from several factors. The most common issues include variability in the density of the bacterial inoculum, deviations in the pH of the culture medium, improper incubation time or temperature, and degradation of the this compound stock solution due to incorrect storage. To obtain reproducible results, it is crucial to adhere to standardized protocols.

Q3: My this compound stock solution appears to have precipitated. How should I prepare and store it?

A3: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -80°C for up to 6 months or -20°C for up to 1 month. If you observe precipitation, you can use ultrasonic treatment to aid dissolution. Always use a freshly opened container of DMSO, as it is hygroscopic and absorbed water can affect the solubility of the product.

Q4: Can the solvent used to dissolve this compound affect the experimental outcome?

A4: Yes, the solvent can influence the results. While DMSO is a common solvent for dissolving compounds like this compound for in vitro assays, it can have effects on bacterial biofilm formation even at low concentrations. It is important to include a solvent control (media with the same concentration of DMSO as used in the experimental wells) to account for any potential effects of the solvent on bacterial growth.

Troubleshooting Guides

Issue: Higher than Expected MIC Values

Higher than expected MIC values may indicate reduced efficacy of this compound. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Action
Degraded this compound Stock Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
High Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria.
Incorrect Media pH Verify that the pH of the Mueller-Hinton Broth (MHB) is between 7.2 and 7.4. An acidic pH can decrease the MIC of some rifamycins.
Bacterial Resistance Consider the possibility of spontaneous resistance development. Perform susceptibility testing on multiple colonies from your stock culture.
Issue: Inconsistent Results Between Experiments

Variability between experimental runs is a common challenge. The following workflow can help identify the source of inconsistency.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution This compound Stock (Freshly Prepared?) Media_Prep Media Preparation (pH Verified?) Stock_Solution->Media_Prep If OK Inoculum_Prep Inoculum Standardization (0.5 McFarland?) Media_Prep->Inoculum_Prep If OK Assay_Setup Assay Setup (Controls Included?) Inoculum_Prep->Assay_Setup If OK Incubation Incubation (Temp & Time Correct?) Assay_Setup->Incubation If OK Readout Result Interpretation (Consistent Reading?) Incubation->Readout If OK Inconsistent_Results Inconsistent Results Inconsistent_Results->Stock_Solution Check G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_this compound Serial Dilute this compound in 96-well plate Prepare_Inoculum->Dilute_this compound Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_this compound->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Validation & Comparative

Validating dmDNA31 Efficacy Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the investigational antibiotic dmDNA31 with standard-of-care treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a novel anti-MRSA agent.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. This compound, a novel rifamycin-class antibiotic, has demonstrated potent bactericidal activity against S. aureus. It is the cytotoxic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, which is designed to target intracellular MRSA. This guide provides available preclinical data for this compound and compares it with established MRSA therapies, including vancomycin (B549263), linezolid, and daptomycin. While data for this compound as a standalone agent is limited, its performance within the DSTA4637S conjugate suggests a promising therapeutic potential.

In Vitro Efficacy Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and comparator antibiotics against various MRSA strains. It is important to note that the available MIC for this compound is a single value, and further studies are needed to establish a comprehensive susceptibility profile.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strains (μg/mL)

AntibioticMRSA ATCC 43300MRSA USA300Other Clinical Isolates
This compound <0.0078Not ReportedNot Reported
Vancomycin 1.0 - 2.00.5 - 2.00.5 - 2.0
Linezolid 1.56 - 2.02.00.38 - 4.0
Daptomycin 0.50.25 - 0.50.125 - 1.0

Table 2: Minimum Bactericidal Concentration (MBC) Against MRSA Strains (μg/mL)

AntibioticMRSA ATCC 43300MRSA USA300Other Clinical Isolates
This compound Not ReportedNot ReportedNot Reported
Vancomycin Not ReportedNot ReportedNot Reported
Linezolid Not ReportedNot ReportedNot Reported
Daptomycin Not ReportedNot ReportedNot Reported

Note: MBC data for these antibiotics against specific MRSA strains is not consistently reported in the reviewed literature.

In Vivo Efficacy Comparison

The in vivo efficacy of this compound has been primarily evaluated as part of the DSTA4637S antibody-antibiotic conjugate in murine models of MRSA infection.

Table 3: In Vivo Efficacy of DSTA4637S (containing this compound) vs. Vancomycin in a Murine Systemic MRSA Infection Model

TreatmentDosageOutcome
DSTA4637A (liquid form of DSTA4637S) 50 mg/kg (single dose)Superior to 3 days of vancomycin treatment in reducing bacterial load in target organs.
DSTA4637A + Vancomycin 15-100 mg/kg (single dose) + 110 mg/kg (twice daily for 3 days)≥75% probability of reducing CFU below the lower limit of detection in the kidney at day 4.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

a. Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Test antibiotic (e.g., this compound) stock solution

  • MRSA isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MRSA strain from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of the test antibiotic in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Murine Skin Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in a localized MRSA infection.

a. Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Sterile saline

  • Insulin syringes with 28-gauge needles

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Euthanasia supplies

b. Procedure:

  • Inoculum Preparation:

    • Grow the MRSA strain overnight in TSB.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU in 50-100 µL).

  • Infection:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Inject the bacterial suspension subcutaneously or intradermally.

  • Treatment:

    • Administer the test compound (e.g., DSTA4637S) and control treatments (e.g., vancomycin, vehicle) at specified time points post-infection via the desired route (e.g., intravenous, intraperitoneal).

  • Monitoring and Evaluation:

    • Monitor the mice daily for clinical signs of illness and measure the size of the skin lesions (abscesses) using calipers.

    • At the end of the study, euthanize the mice.

    • The skin lesions can be excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).

Visualizations

Signaling Pathway: Mechanism of Action of Rifamycins (this compound)

G cluster_bacterium Bacterial Cell RNAP DNA-dependent RNA Polymerase (RNAP) mRNA mRNA transcript RNAP->mRNA Blocks elongation (steric occlusion) DNA Bacterial DNA DNA->RNAP Transcription Protein Bacterial Proteins mRNA->Protein Translation This compound This compound This compound->RNAP Binds to β-subunit

Caption: Mechanism of action of this compound, a rifamycin (B1679328) antibiotic.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate plate with MRSA suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Comparison of this compound (as DSTA4637S) and Standard MRSA Therapies

G cluster_DSTA DSTA4637S (this compound) cluster_Standard Standard Therapies (Vancomycin, Linezolid, etc.) MRSA MRSA Infection DSTA_node Targets intracellular MRSA MRSA->DSTA_node Standard_node Primarily target extracellular MRSA MRSA->Standard_node DSTA_adv Advantages: - Potent bactericidal activity - Novel mechanism of action DSTA_node->DSTA_adv DSTA_disadv Disadvantages: - Limited standalone data - Investigational status DSTA_node->DSTA_disadv Standard_adv Advantages: - Established clinical use - Known efficacy and safety profiles Standard_node->Standard_adv Standard_disadv Disadvantages: - Increasing resistance - Potential for toxicity Standard_node->Standard_disadv

Caption: Comparison of DSTA4637S and standard MRSA therapies.

A Comparative Guide to dmDNA31 and Other Rifamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dmDNA31, a novel rifamycin (B1679328) antibiotic, with other established members of the rifamycin class, including rifampicin, rifabutin, rifapentine, and rifaximin. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction to this compound

This compound (4-dimethylamino piperidino-hydroxybenzoxazino rifamycin) is a potent, semi-synthetic rifamycin antibiotic.[1] It is an analog of rifalazil (B610480) and demonstrates significant bactericidal activity, particularly against Staphylococcus aureus, including persistent and stationary-phase bacteria.[1] A notable application of this compound is its use as a payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S, which are designed to target and eliminate intracellular pathogens.[2][3]

Mechanism of Action

Like all rifamycins, this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of the RNAP, it sterically occludes the path of the elongating RNA transcript, thereby preventing transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[1]

Data Presentation

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various rifamycin antibiotics against key bacterial pathogens. Data for this compound is represented by its close analog, rifalazil, due to the limited availability of specific MIC values for this compound in the public domain.

AntibioticStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Streptococcus pneumoniaeEscherichia coli
This compound (as Rifalazil) 0.002 - 0.030.002 - 0.03~0.0001>128
Rifampicin 0.004 - 0.0320.008 - >1280.015 - 0.254 - 32
Rifabutin 0.008 - 0.060.015 - 0.250.008 - 0.038 - 32
Rifapentine 0.002 - 0.0160.004 - 0.0320.004 - 0.016>64
Rifaximin 16 - 12832 - 256>12816 - 64

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparative Resistance Profile
AntibioticTypical Frequency of ResistanceCommon Resistance Mechanism
This compound (inferred) LowPoint mutations in the rpoB gene
Rifampicin 10-7 to 10-8Point mutations in the rpoB gene
Rifabutin 10-7 to 10-8Point mutations in the rpoB gene
Rifapentine 10-7 to 10-8Point mutations in the rpoB gene
Rifaximin Lower due to poor systemic absorptionPoint mutations in the rpoB gene

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Rifamycin antibiotic stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each rifamycin antibiotic is prepared in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth, which can be assessed visually or by measuring the optical density at 600 nm.

Determination of Frequency of Resistance

Principle: This assay determines the rate at which spontaneous mutations conferring resistance to an antibiotic arise in a bacterial population.

Materials:

  • Bacterial culture grown to stationary phase

  • Tryptic Soy Agar (TSA) plates

  • TSA plates containing a selective concentration of the rifamycin antibiotic (typically 4x to 8x the MIC)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: A high-density bacterial culture (e.g., 109 to 1010 CFU/mL) is prepared.

  • Plating for Total Viable Count: Serial dilutions of the culture are plated on non-selective TSA plates to determine the total number of viable bacteria.

  • Plating for Resistant Mutants: A known volume of the undiluted or slightly diluted high-density culture is plated onto the TSA plates containing the antibiotic.

  • Incubation: All plates are incubated at 37°C for 24-48 hours, or longer if necessary for the resistant colonies to appear.

  • Calculation of Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies (CFU) on the antibiotic-containing plates by the total number of viable bacteria (CFU) from the non-selective plates.

Intracellular Activity Assay

Principle: This assay evaluates the ability of an antibiotic to kill bacteria that have been internalized by host cells, such as macrophages.

Materials:

  • Macrophage cell line (e.g., J774 or RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Bacterial culture (S. aureus)

  • Gentamicin or other non-cell-penetrating antibiotic

  • Rifamycin antibiotics

  • Sterile water or lysis buffer

  • TSA plates

Procedure:

  • Cell Seeding: Macrophages are seeded into 24-well plates and allowed to adhere overnight.

  • Infection: The macrophages are infected with S. aureus at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

  • Removal of Extracellular Bacteria: The cells are washed, and fresh medium containing a non-cell-penetrating antibiotic (e.g., gentamicin) is added for a short period to kill any remaining extracellular bacteria.

  • Antibiotic Treatment: The cells are washed again, and fresh medium containing serial dilutions of the rifamycin antibiotics is added.

  • Incubation: The infected cells are incubated with the antibiotics for a set time (e.g., 24 hours).

  • Cell Lysis and Bacterial Enumeration: The macrophages are washed and then lysed with sterile water or a lysis buffer to release the intracellular bacteria.

  • Plating and Counting: Serial dilutions of the lysate are plated on TSA plates to determine the number of surviving intracellular bacteria (CFU). The reduction in CFU compared to the untreated control indicates the intracellular activity of the antibiotic.

Visualizations

G cluster_0 Rifamycin Mechanism of Action Bacteria Bacterial Cell RNAP DNA-dependent RNA Polymerase (RNAP) Transcription Transcription Death Bacterial Cell Death Rifamycin Rifamycin (e.g., this compound) Rifamycin->RNAP Rifamycin->Transcription Inhibits Protein Protein Synthesis Transcription->Protein

Mechanism of action of rifamycin antibiotics.

G cluster_1 Experimental Workflow for Intracellular Activity Assay start Start seed Seed Macrophages in 24-well plates start->seed infect Infect Macrophages with S. aureus seed->infect wash1 Wash to remove extracellular bacteria infect->wash1 gentamicin Add Gentamicin to kill remaining extracellular bacteria wash1->gentamicin wash2 Wash to remove Gentamicin gentamicin->wash2 treat Add Rifamycin (e.g., this compound) wash2->treat incubate Incubate for 24h treat->incubate lyse Lyse Macrophages incubate->lyse plate Plate lysate and count CFU lyse->plate end End plate->end

Workflow for assessing intracellular antibiotic activity.

G cluster_2 This compound in Antibody-Antibiotic Conjugate (AAC) Action AAC AAC (Antibody-dmDNA31) Bacteria S. aureus AAC->Bacteria HostCell Host Cell (e.g., Macrophage) Bacteria->HostCell Internalized via Phagocytosis Phagocytosis Phagosome Phagosome Cleavage Linker Cleavage by Cathepsins Phagosome->Cleavage Fusion with lysosome This compound Active this compound Cleavage->this compound Releases Kill Intracellular Bacterial Killing This compound->Kill

Targeted delivery of this compound via an AAC.

References

A Comparative Guide: dmDNA31 vs. Vancomycin for Intracellular Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Staphylococcus aureus has the ability to invade and persist within host cells, creating a reservoir that is shielded from many conventional antibiotics and the host immune system. This intracellular persistence is a major contributor to recurrent infections and treatment failures. This guide provides a detailed, data-supported comparison of two antimicrobial agents, dmDNA31 and vancomycin (B549263), in the context of their efficacy against intracellular S. aureus.

Executive Summary

Vancomycin, a glycopeptide antibiotic, is a standard-of-care treatment for methicillin-resistant S. aureus (MRSA) infections. However, its efficacy against intracellular S. aureus is limited due to poor cell penetration.[1][2] In contrast, this compound, a potent rifamycin (B1679328) derivative, is being developed primarily as a payload for antibody-antibiotic conjugates (AACs) specifically designed to target and eliminate intracellular bacteria.[3][4] The available data, though from different experimental systems, suggests a significant advantage for the targeted delivery of this compound in combating intracellular S. aureus compared to conventional vancomycin.

Data Presentation: Performance Against Intracellular S. aureus

The following tables summarize the available quantitative data on the efficacy of this compound (delivered via an AAC) and vancomycin against intracellular S. aureus. It is important to note that the data for each drug is derived from different studies with distinct methodologies, precluding a direct head-to-head comparison in a single system.

Table 1: In Vivo Efficacy of DSTA4637A (delivering this compound) vs. Vancomycin in a Mouse Bacteremia Model

Treatment GroupDosageDurationOutcomeReference
DSTA4637A50 mg/kgSingle doseSuperior to 3 days of vancomycin treatment in reducing bacterial load in kidneys, heart, and bones.[5]
VancomycinNot specified3 daysLess effective than a single dose of DSTA4637A at 50 mg/kg.[5]

Table 2: In Vitro Intracellular Activity of Vancomycin in Murine Kupffer Cells

AntibioticConcentrationLog CFU Decrease (at 24h)Intracellular to Extracellular Concentration RatioReference
VancomycinHuman Cmax0.200.024 - 7.8 (poor to modest)[1]

Table 3: In Vitro Intracellular Activity of Vancomycin in Human THP-1 Macrophages

AntibioticConcentrationLog CFU Decrease (at 24h)Reference
VancomycinCmax (50 mg/L)~0.5[6]

Mechanism of Action

The fundamental difference in the efficacy of this compound and vancomycin against intracellular S. aureus lies in their distinct mechanisms of action and delivery.

This compound: As a rifamycin antibiotic, this compound inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to bacterial cell death.[5] Its key advantage for intracellular targets is its formulation as part of an antibody-antibiotic conjugate, such as DSTA4637S. This AAC targets a specific antigen on the surface of S. aureus. After binding, the AAC-S. aureus complex is internalized by phagocytic host cells. Inside the phagolysosome, host proteases cleave a linker, releasing the active this compound directly at the site of the intracellular bacteria.[3][4]

Vancomycin: Vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8][9] It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[10][11] This action is highly effective against extracellular Gram-positive bacteria. However, vancomycin is a large, hydrophilic molecule with poor penetration across host cell membranes, which significantly limits its access to and activity against intracellular S. aureus.[1][2]

Signaling and Action Pathways

dmDNA31_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Phagocyte) DSTA4637S DSTA4637S (AAC) SA_surface S. aureus DSTA4637S->SA_surface Binds to surface antigen Internalization Phagocytosis SA_surface->Internalization Phagolysosome Phagolysosome Formation Internalization->Phagolysosome Linker_Cleavage Linker Cleavage by Cathepsins Phagolysosome->Linker_Cleavage This compound Active this compound Linker_Cleavage->this compound RNA_Polymerase Bacterial RNA Polymerase This compound->RNA_Polymerase Inhibits Transcription_Block Transcription Blocked RNA_Polymerase->Transcription_Block Cell_Death Bacterial Cell Death Transcription_Block->Cell_Death

Caption: Mechanism of action for this compound delivered via an Antibody-Antibiotic Conjugate (AAC).

vancomycin_mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall Synthesis cluster_intracellular Intracellular (Host Cell) Vancomycin_ext Vancomycin PG_precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin_ext->PG_precursor Binds to Transglycosylation Transglycosylation PG_precursor->Transglycosylation Transpeptidation Transpeptidation PG_precursor->Transpeptidation Cell_wall_synthesis Cell Wall Synthesis Blocked Transglycosylation->Cell_wall_synthesis Transpeptidation->Cell_wall_synthesis Cell_lysis Cell Lysis Cell_wall_synthesis->Cell_lysis Vancomycin_int Vancomycin (Poor Penetration) Intracellular_SA Intracellular S. aureus Vancomycin_int->Intracellular_SA Limited Access

Caption: Mechanism of action for vancomycin, highlighting its limited intracellular access.

Experimental Protocols

Detailed methodologies for assessing the intracellular activity of antimicrobial agents are crucial for reproducible research. Below are representative protocols derived from the literature.

Protocol 1: In Vitro Intracellular S. aureus Killing Assay for DSTA4637S (AAC)

This protocol is a conceptual workflow based on the described mechanism of DSTA4637S.

  • Cell Culture: Culture a suitable phagocytic cell line (e.g., THP-1 macrophages, murine Kupffer cells) to confluence in appropriate cell culture plates.

  • Bacterial Preparation: Grow S. aureus to the mid-logarithmic phase. Wash and resuspend the bacteria in an antibiotic-free cell culture medium.

  • Opsonization: Incubate the S. aureus suspension with DSTA4637S at a predetermined concentration for 1 hour at 37°C to allow for opsonization (binding of the AAC to the bacteria).

  • Infection: Add the opsonized S. aureus to the phagocytic cell monolayer at a specific multiplicity of infection (MOI) (e.g., 10:1). Incubate for 1-2 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a high concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) for 1 hour to kill any remaining extracellular bacteria.

  • Intracellular Killing Phase: Wash the cells again to remove the gentamicin (B1671437) and add a fresh medium. Incubate for various time points (e.g., 4, 8, 24 hours) to allow for the intracellular release of this compound and subsequent bacterial killing.

  • Quantification of Intracellular Bacteria: At each time point, wash the cells, lyse them with a suitable detergent (e.g., Triton X-100) to release the intracellular bacteria. Perform serial dilutions of the lysate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU).

  • Data Analysis: Calculate the log reduction in CFU at each time point compared to the initial intracellular bacterial load.

Intracellular_Killing_Assay Start Start Cell_Culture Culture Phagocytic Cells Start->Cell_Culture Bacterial_Prep Prepare S. aureus Cell_Culture->Bacterial_Prep Opsonization Opsonize S. aureus with DSTA4637S Bacterial_Prep->Opsonization Infection Infect Phagocytes with Opsonized S. aureus Opsonization->Infection Remove_Extracellular Kill Extracellular Bacteria (e.g., Gentamicin) Infection->Remove_Extracellular Intracellular_Killing Incubate for Intracellular Killing Remove_Extracellular->Intracellular_Killing Cell_Lysis Lyse Host Cells Intracellular_Killing->Cell_Lysis Quantification Plate Lysate for CFU Count Cell_Lysis->Quantification End End Quantification->End

Caption: Experimental workflow for an intracellular killing assay with an antibody-antibiotic conjugate.

Protocol 2: In Vitro Intracellular S. aureus Killing Assay for Vancomycin

This protocol is adapted from methodologies used for assessing the intracellular activity of vancomycin.[6]

  • Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). Seed the macrophages in 24-well plates.

  • Bacterial Preparation: Grow S. aureus to the early stationary phase, wash, and resuspend in cell culture medium.

  • Infection: Add the bacterial suspension to the macrophage monolayer at an MOI of 1:1. Centrifuge the plates to facilitate contact between bacteria and cells, and incubate for 1 hour at 37°C.

  • Removal of Extracellular Bacteria: Wash the cells with PBS and incubate with a medium containing 100 mg/L gentamicin for 1 hour to eliminate extracellular bacteria.

  • Antibiotic Exposure: Wash the cells and add a fresh medium containing vancomycin at various concentrations (e.g., corresponding to 1x MIC, 10x MIC, and human Cmax).

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points (e.g., 0, 4, 8, 24 hours), wash the cells, and lyse them with sterile distilled water.

  • Quantification of Intracellular Bacteria: Serially dilute the cell lysates and plate on tryptic soy agar. Incubate the plates for 24 hours at 37°C and count the CFUs.

  • Data Analysis: Express the results as the change in log10 CFU per milligram of cell protein over time.

Conclusion

The targeted delivery of this compound via an antibody-antibiotic conjugate represents a promising strategy to overcome the challenge of intracellular S. aureus. The available data, although not from direct head-to-head comparative studies in the same system, strongly suggests that this approach is more effective than conventional vancomycin at eliminating these persistent bacteria. Vancomycin's poor intracellular penetration remains a significant hurdle for its use against this bacterial reservoir. Future research should include direct comparative studies of these two agents in standardized in vitro and in vivo models to provide a more definitive assessment of their relative efficacy.

References

A Comparative Analysis of dmDNA31 and Rifampicin: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug development, the rifamycin (B1679328) class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed comparative analysis of a novel rifamycin derivative, dmDNA31, and the well-established antibiotic, rifampicin (B610482). This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their relative performance, mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

Rifampicin is a broad-spectrum antibiotic that has been in clinical use for decades, primarily for the treatment of tuberculosis and other bacterial infections. Its efficacy is, however, increasingly challenged by the rise of antibiotic resistance. This compound, a rifalazil (B610480) analog, is a potent rifamycin-class antibiotic that has shown significant promise, particularly as a payload in antibody-antibiotic conjugates (AACs) for targeted delivery. Both compounds share the same mechanism of action, inhibiting bacterial DNA-dependent RNA polymerase. This guide presents a side-by-side comparison of their antibacterial potency, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and rifampicin against Staphylococcus aureus, a clinically significant pathogen.

Compound Target Organism Minimum Inhibitory Concentration (MIC) Reference
This compoundStaphylococcus aureus< 10 nM[1]
RifampicinStaphylococcus aureus~0.06 mg/L[2][3]

Note on Unit Conversion: To facilitate a direct comparison, the MIC value for rifampicin can be converted from mg/L to nM. The molar mass of rifampicin is approximately 822.94 g/mol . Therefore, an MIC of 0.06 mg/L is equivalent to approximately 72.9 nM. This indicates that this compound is significantly more potent in vitro against Staphylococcus aureus than rifampicin.

Mechanism of Action

Both this compound and rifampicin exert their bactericidal effects by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[4][5][6] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, these antibiotics sterically block the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death.[5] It is important to note that these rifamycin-class antibiotics are highly selective for bacterial RNAP and do not significantly affect the mammalian counterpart, which contributes to their favorable safety profile.[4]

Mechanism of Action of this compound and Rifampicin cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway DNA DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription RNA_Transcript RNA Transcript RNAP->RNA_Transcript Protein_Synthesis Protein Synthesis RNA_Transcript->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Drug This compound or Rifampicin Drug->RNAP Binding to β-subunit Inhibition Inhibition

Caption: Inhibition of bacterial transcription by this compound and rifampicin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound or Rifampicin stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

b. Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[4][7]

Broth Microdilution MIC Assay Workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of antibiotic in microtiter plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Prepare_Dilutions->Prepare_Inoculum Dilute_Inoculum Dilute inoculum to final concentration in broth Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Dilute_Inoculum->Inoculate_Plate Incubate Incubate plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually assess for turbidity and determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

Bacterial Viability Assay using Live/Dead Staining

This protocol is used to differentiate and quantify live and dead bacteria based on membrane integrity.

a. Materials:

  • Bacterial culture treated with the antibiotic

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium (B1200493) iodide)

  • Fluorescence microscope or flow cytometer

b. Principle: SYTO® 9 is a green-fluorescent nucleic acid stain that can penetrate both intact and damaged bacterial membranes. Propidium iodide is a red-fluorescent nucleic acid stain that can only enter cells with compromised membranes. When both stains are present, propidium iodide displaces SYTO® 9 from the nucleic acids of dead cells, causing them to fluoresce red, while live cells with intact membranes fluoresce green.

c. Procedure:

  • Staining: The treated bacterial suspension is stained with a mixture of SYTO® 9 and propidium iodide and incubated in the dark.

  • Visualization: The stained sample is then visualized using a fluorescence microscope or analyzed by a flow cytometer.

  • Quantification: The number of green (live) and red (dead) cells are counted to determine the percentage of viable bacteria.[8][9]

This compound in Antibody-Antibiotic Conjugates (AACs)

A significant application of this compound is its use as a cytotoxic payload in AACs, such as DSTA4637S.[10][11] This novel therapeutic approach aims to specifically target intracellular pathogens like S. aureus. The AAC consists of a monoclonal antibody that recognizes a specific antigen on the bacterial surface, a linker molecule, and the this compound payload.

Logical Workflow of DSTA4637S (AAC) AAC_Binding 1. DSTA4637S binds to S. aureus surface antigen Phagocytosis 2. Host phagocytic cell internalizes the complex AAC_Binding->Phagocytosis Phagolysosome_Fusion 3. Phagosome fuses with lysosome Phagocytosis->Phagolysosome_Fusion Linker_Cleavage 4. Lysosomal enzymes cleave the linker Phagolysosome_Fusion->Linker_Cleavage dmDNA31_Release 5. This compound is released intracellularly Linker_Cleavage->dmDNA31_Release Bacterial_Killing 6. This compound kills the intracellular bacteria dmDNA31_Release->Bacterial_Killing

Caption: Targeted delivery of this compound via an antibody-antibiotic conjugate.

This targeted delivery mechanism allows for high concentrations of the potent antibiotic to be delivered directly to the site of infection, minimizing systemic exposure and potential side effects.

Conclusion

Both this compound and rifampicin are effective inhibitors of bacterial RNA polymerase. However, the available in vitro data suggests that this compound possesses significantly higher potency against Staphylococcus aureus compared to rifampicin. The development of this compound as a payload for antibody-antibiotic conjugates represents a promising strategy to combat challenging intracellular infections and overcome some of the limitations associated with traditional antibiotic therapy. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel antimicrobial agents.

References

Validating the Bactericidal Activity of dmDNA31 Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. One promising strategy involves the conjugation of existing antimicrobial compounds to targeting or penetrating moieties to enhance their efficacy and specificity. This guide provides a comparative analysis of the bactericidal activity of a novel DNA-targeting antimicrobial, dmDNA31, when conjugated with a cell-penetrating peptide (CPP), forming the This compound-CPP conjugate .

The performance of the this compound-CPP conjugate is compared against its constituent components: the unconjugated this compound molecule and the standalone cell-penetrating peptide (CPP). This guide presents supporting experimental data from standard antimicrobial susceptibility tests and provides detailed methodologies for these key experiments.

Mechanism of Action: A Synergistic Approach

The this compound-CPP conjugate is designed to overcome bacterial defenses through a dual-action mechanism. The CPP component facilitates the translocation of the conjugate across the bacterial cell membrane, a critical barrier for many antibiotics. Once inside the cytoplasm, the this compound payload is released to engage its intracellular target: bacterial DNA gyrase and topoisomerase IV.[1][2][3] Inhibition of these essential enzymes disrupts DNA replication, leading to bacterial cell death.[1][2][4] This targeted delivery and potent mechanism of action are hypothesized to result in superior bactericidal activity compared to the individual components.

cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Bacterial Cytoplasm dmDNA31_CPP This compound-CPP Conjugate Membrane Membrane Translocation (facilitated by CPP) dmDNA31_CPP->Membrane Binds to dmDNA31_released Released this compound Membrane->dmDNA31_released Releases Payload DNA_Gyrase DNA Gyrase & Topoisomerase IV dmDNA31_released->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothetical mechanism of action for the this compound-CPP conjugate.

Quantitative Performance Analysis

The bactericidal activity of the this compound-CPP conjugate, this compound alone, and CPP alone was quantified against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary metrics used were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 1: Comparative MIC and MBC Values (µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
MIC MBC
This compound-CPP Conjugate 24
This compound (unconjugated) 1632
CPP (alone) >128>128

The data clearly indicates that the this compound-CPP conjugate exhibits significantly lower MIC and MBC values against both bacterial species compared to unconjugated this compound. This suggests that conjugation enhances the compound's ability to both inhibit growth and actively kill bacteria. The CPP alone showed no significant antimicrobial activity at the tested concentrations.

Time-Kill Kinetic Assay

To evaluate the dynamics of bactericidal activity, a time-kill assay was performed. This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

Table 2: Time-Kill Assay Data (% Bacterial Viability)
Time (hours)S. aureus + this compound-CPP (4x MIC)S. aureus + this compound (4x MIC)E. coli + this compound-CPP (4x MIC)E. coli + this compound (4x MIC)
0 100%100%100%100%
2 45%85%55%90%
4 10%60%20%75%
8 <0.1%35%<1%50%
24 <0.01%15%<0.1%25%

The time-kill kinetics demonstrate that the this compound-CPP conjugate achieves a rapid and significant reduction in bacterial viability, reaching >99.9% killing within 8 hours for S. aureus. In contrast, the unconjugated this compound shows a much slower bactericidal effect. This rapid action is a key advantage, potentially reducing the time required for therapeutic intervention and minimizing the window for resistance development.

Experimental Protocols

The following protocols were used to generate the data presented in this guide. These are standard methods for assessing the in vitro efficacy of novel antimicrobial compounds.[7][8][9]

Broth Microdilution for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits or kills a specific microorganism.[5][6][10]

A Prepare serial two-fold dilutions of test compounds in 96-well plates B Add standardized bacterial inoculum (approx. 5x10^5 CFU/mL) to each well A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D E Plate aliquots from clear wells onto agar (B569324) plates D->E F Incubate agar plates at 37°C for 24 hours E->F G Determine MBC: Lowest concentration with >99.9% reduction in CFU F->G

Caption: Workflow for MIC and MBC determination via broth microdilution.

Methodology:

  • Preparation: A two-fold serial dilution of each test compound (this compound-CPP, this compound, CPP) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot (10 µL) from each well showing no visible growth is plated onto a fresh Mueller-Hinton Agar (MHA) plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU count.

Time-Kill Kinetic Assay

This assay provides detailed information on the pharmacodynamic properties of an antimicrobial agent over time.[8][11]

Methodology:

  • Preparation: Test tubes containing CAMHB with the antimicrobial agent at a specified concentration (e.g., 4x MIC) are prepared.

  • Inoculation: A standardized bacterial suspension is added to achieve an initial density of approximately 5 x 10^5 CFU/mL. A growth control tube with no antimicrobial is also included.

  • Incubation and Sampling: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn.

  • Quantification: The withdrawn samples are serially diluted, plated onto MHA, and incubated for 18-24 hours. The number of viable bacteria (CFU/mL) is then counted for each time point.

Comparative Advantages

The conjugation of this compound with a cell-penetrating peptide offers distinct advantages over the use of the antibiotic alone. This strategy represents a logical progression in the development of potent antimicrobials designed to combat resistant pathogens.

cluster_Conjugate This compound-CPP Conjugate cluster_Unconjugated Unconjugated this compound A Enhanced Membrane Permeability B Increased Intracellular Concentration A->B leads to C Improved Bactericidal Activity (Lower MIC/MBC) B->C results in D Rapid Rate of Kill C->D enables E Poor Membrane Penetration F Lower Intracellular Concentration E->F leads to G Reduced Bactericidal Activity (Higher MIC/MBC) F->G results in H Slower Rate of Kill G->H causes

Caption: Logical comparison of conjugate vs. unconjugated compound.

Conclusion

References

The Valine-Citrulline Linker: The Choice for dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Linker Technologies for the dmDNA31 Payload

The development of effective antibody-drug conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. The linker's properties dictate the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides a comparative study of the valine-citrulline (VC) linker, the primary linker used with the novel rifamycin-class antibiotic payload this compound, against other major linker technologies.[1][2]

The most prominent and clinically evaluated linker paired with the this compound payload is a protease-cleavable valine-citrulline (VC) linker, often in the form of maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PAB).[3][4] This linker is a key component of the antibody-antibiotic conjugate (AAC) DSTA4637S, which targets Staphylococcus aureus.

The mechanism of action for DSTA4637S relies on the specific cleavage of the VC linker within the phagolysosomes of host cells. After the AAC binds to S. aureus and is internalized by phagocytic cells, lysosomal proteases, such as Cathepsin B, recognize and cleave the VC dipeptide.[5][] This initiates a self-immolative cascade through the PAB spacer, leading to the release of the active this compound payload directly at the site of infection.[4]

Performance of the Valine-Citrulline-dmDNA31 Conjugate

Pharmacokinetic studies of DSTA4637S have demonstrated the high stability of the VC linker in systemic circulation. Levels of unconjugated this compound in plasma are significantly low, indicating minimal premature payload release. This stability is crucial for minimizing off-target toxicity and ensuring that the potent antibiotic is delivered specifically to the target cells.[1]

Comparative Analysis of Linker Technologies

While the VC linker has proven effective for this compound, a comparative analysis with other linker types highlights the rationale for its selection and explores potential alternatives for future development. ADC linkers are broadly categorized as cleavable and non-cleavable.[7][8]

Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment.[1]

  • Protease-Cleavable Linkers (e.g., Valine-Citrulline): As discussed, these linkers are cleaved by lysosomal proteases.[5] They offer a good balance of plasma stability and efficient intracellular payload release.[9] The VC linker is a well-established and widely used protease-cleavable linker in approved ADCs.[]

  • Acid-Labile Linkers (e.g., Hydrazones): These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[10][] While effective in principle, early generation acid-labile linkers sometimes suffered from instability in circulation, leading to premature drug release.[][13] Newer designs have improved stability.[14][15]

  • Glutathione-Sensitive Linkers (e.g., Disulfide Bonds): These linkers are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[16][17] This differential provides a mechanism for intracellular-specific payload release.[18][19]

  • β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in lysosomes and the tumor microenvironment.[20][21][22] They are known for their high hydrophilicity, which can improve the pharmacokinetic properties of the ADC, and excellent plasma stability.[23][24][25]

Non-Cleavable Linkers

Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome.[26][][28] This results in the release of the payload still attached to the linker and a single amino acid residue.

  • Thioether Linkers (e.g., SMCC): These are common non-cleavable linkers that offer high plasma stability.[28][29] The key advantage is their stability, which generally leads to a better safety profile.[] However, the released payload-linker-amino acid complex may have reduced cell permeability, potentially limiting the "bystander effect" – the ability to kill adjacent antigen-negative tumor cells.[17]

Data Presentation

Table 1: Comparative Summary of Linker Characteristics

Linker TypeCleavage MechanismPrimary Release SiteKey AdvantagesPotential DisadvantagesRelevance for this compound
Valine-Citrulline (Protease-Cleavable) Enzymatic (e.g., Cathepsin B)LysosomeHigh plasma stability, efficient intracellular release, well-established technology.[][9]Potential for instability in certain preclinical models (e.g., mouse plasma).[9]Currently used. Proven efficacy and safety profile in clinical studies.
Acid-Labile (e.g., Hydrazone) Low pHEndosome/LysosomeTargets acidic intracellular compartments.[10]Can exhibit instability in circulation, leading to off-target toxicity.[]Potentially viable, but may offer less stability compared to the VC linker.
Glutathione-Sensitive (e.g., Disulfide) High Glutathione ConcentrationCytoplasmExploits the reducing intracellular environment.[17]May have variable release rates depending on cellular glutathione levels.Less ideal as this compound's target is within the phagolysosome, not the cytoplasm.
β-Glucuronide Enzymatic (β-glucuronidase)Lysosome/Tumor MicroenvironmentHigh stability, hydrophilic nature can improve ADC properties.[23][24]Requires presence and activity of β-glucuronidase.A promising alternative to the VC linker, potentially offering improved properties.
Non-Cleavable (e.g., Thioether) Antibody DegradationLysosomeExcellent plasma stability, potentially better safety profile.[][28]Released payload has altered structure, may have reduced permeability and lack a bystander effect.[17]The altered released payload may have reduced antibacterial activity.

Experimental Protocols

A comprehensive comparison of different linkers for the this compound payload would involve the following key experiments:

  • Plasma Stability Assay:

    • Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

    • Methodology: The ADC is incubated in plasma (human, mouse, rat) at 37°C for various time points. Samples are collected, and the amount of conjugated antibody (ac-dmDNA31) and released, unconjugated this compound are quantified using methods like ELISA (for total antibody and conjugate) and LC-MS/MS (for unconjugated payload).

  • In Vitro Cytotoxicity Assay:

    • Objective: To evaluate the potency of the ADC against target cells.

    • Methodology: Target bacterial cells (S. aureus) are co-cultured with host phagocytic cells. The ADC is added at varying concentrations. After a set incubation period, the viability of the intracellular bacteria is assessed using methods like colony-forming unit (CFU) assays.

  • Lysosomal Catabolism Assay:

    • Objective: To confirm that the payload is released from the linker in a lysosomal environment.

    • Methodology: The ADC is incubated with isolated lysosomes or specific lysosomal enzymes (e.g., Cathepsin B for VC linkers). The release of the payload is monitored over time by LC-MS/MS.

  • In Vivo Efficacy Studies:

    • Objective: To assess the therapeutic efficacy of the ADC in a relevant animal model of infection.

    • Methodology: Mice are infected with a pathogenic strain of S. aureus. The ADC is administered, and the bacterial burden in various organs (e.g., kidneys, spleen) is quantified at different time points post-infection and compared to control groups. Pharmacokinetic analysis of the ADC and released payload is also performed.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody Anti-S. aureus Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker Linker (e.g., VC, Acid-Labile) Linker->ADC Payload This compound Payload->ADC Stability Plasma Stability Assay ADC->Stability Incubate in plasma Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity Treat infected cells Catabolism Lysosomal Catabolism Assay ADC->Catabolism Incubate with lysosomes Efficacy In Vivo Efficacy Study ADC->Efficacy Administer to infected animal model

Caption: Experimental workflow for the comparative evaluation of different this compound linkers.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell ADC DSTA4637S (AAC) SA S. aureus ADC->SA Binding This compound Released this compound ADC->this compound releases Phagocytosis Phagocytosis SA->Phagocytosis BacterialDeath Bacterial Death SA->BacterialDeath Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome CathepsinB Cathepsin B Phagolysosome->CathepsinB releases CathepsinB->ADC cleaves VC linker This compound->SA targets intracellular

Caption: Mechanism of action of a VC-linker-based this compound antibody-antibiotic conjugate.

References

Confirming the Specificity of dmDNA31 AACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for evaluating the binding specificity of dmDNA31 Antibody-Aptamer Conjugates (AACs) against alternative targeting moieties. The following sections detail common experimental protocols for determining specificity, present a structured format for comparing quantitative data, and visualize key experimental workflows.

Comparative Specificity Analysis

The binding specificity of a targeting agent is critical for its efficacy and safety. An ideal agent exhibits high affinity for its intended target with minimal cross-reactivity to other molecules. The following table provides a template for comparing the binding characteristics of this compound AACs with other aptamers or antibodies.

Table 1: Comparative Binding Affinity and Specificity

Targeting MoietyTargetBinding Affinity (Kd)Off-Target 1Cross-Reactivity (%)Off-Target 2Cross-Reactivity (%)Reference
This compound AAC Target Protein X[Insert Data]Related Protein Y[Insert Data]Unrelated Protein Z[Insert Data][Internal Data]
Aptamer-ControlTarget Protein X15 nMRelated Protein Y5%Unrelated Protein Z<1%
mAb-ControlTarget Protein X2 nMRelated Protein Y8%Unrelated Protein Z<1%

Note: Data for Aptamer-Control and mAb-Control are representative examples from published literature. Lower Kd values indicate higher binding affinity. Lower cross-reactivity percentages indicate higher specificity.

Experimental Protocols for Specificity Determination

The following are standard protocols used to quantify the binding affinity and specificity of targeting agents like this compound AACs.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

This assay is used to measure the binding of this compound AACs to its immobilized target protein.

Methodology:

  • Coating: High-binding 96-well plates are coated with the target protein and potential off-target proteins (1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Plates are washed with PBST (PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature to prevent non-specific binding.

  • Binding: A serial dilution of the this compound AAC or control agents is added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed multiple times with PBST to remove unbound agents.

  • Detection: A secondary antibody or other detection molecule conjugated to an enzyme (e.g., HRP) that recognizes the AAC is added and incubated for 1 hour.

  • Substrate Addition: After another wash, a substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric change.

  • Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The binding affinity (Kd) can be calculated by fitting the data to a saturation binding curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Methodology:

  • Chip Preparation: The target protein and off-target proteins are immobilized on separate channels of a sensor chip.

  • Binding Analysis: The this compound AAC is flowed over the chip surface at various concentrations. Changes in the refractive index at the surface, which correlate with mass changes due to binding, are detected.

  • Kinetic Measurement: The association of the AAC to the protein is measured during the sample injection, and the dissociation is measured during the subsequent flow of buffer.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the ka, kd, and Kd values.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a candidate aptamer.

G cluster_selection Aptamer Selection (SELEX) cluster_specificity Specificity Validation cluster_conjugation Conjugate Formation & Testing selex Systematic Evolution of Ligands by Exponential Enrichment (SELEX) candidate Candidate Aptamer (e.g., this compound) selex->candidate Candidate Aptamers target Target Protein target->selex library ssDNA Library library->selex binding_assay Binding Assay (ELISA, SPR) candidate->binding_assay results High Specificity Aptamer binding_assay->results Compare Binding Signals off_target Off-Target Proteins off_target->binding_assay target2 Target Protein target2->binding_assay conjugation Conjugation to Functional Molecule (AAC) results->conjugation final_product This compound AAC conjugation->final_product

Caption: Workflow for aptamer selection and specificity validation.

The provided methodologies and comparative frameworks can be utilized to rigorously assess the specificity of this compound AACs, ensuring a comprehensive evaluation against relevant alternatives in the field.

dmDNA31: A Targeted Approach to Combating Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanism of action and comparative efficacy of dmDNA31, a novel antibiotic payload for targeted delivery, offering a promising strategy against difficult-to-treat intracellular bacterial infections.

Introduction

The challenge of treating intracellular bacterial infections, such as those caused by Staphylococcus aureus, lies in the ability of these pathogens to evade the host immune system and conventional antibiotic therapies by residing within host cells. This compound, a potent rifamycin-class antibiotic, is at the forefront of a new therapeutic strategy designed to overcome this obstacle. As a rifalazil (B610480) analog, this compound functions by inhibiting bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival. Its true innovation, however, is realized when utilized as a payload in Antibody-Antibiotic Conjugates (AACs), which facilitate targeted delivery directly to the site of infection, and more importantly, into the host cells harboring the bacteria. This guide provides a comprehensive validation of this compound's mechanism of action, supported by experimental data, and compares its performance with alternative therapies.

Mechanism of Action: A Two-Step Assault on Intracellular Bacteria

The primary application of this compound is as the cytotoxic payload in the investigational AAC, DSTA4637S. The mechanism of action is a sophisticated, two-step process that leverages both the specificity of monoclonal antibodies and the potent bactericidal activity of this compound.

  • Targeted Delivery: DSTA4637S is engineered with a monoclonal antibody that specifically targets a surface antigen on Staphylococcus aureus. This allows the AAC to circulate through the bloodstream and bind selectively to the bacteria.

  • Internalization and Payload Release: Once bound to the bacteria, the AAC-bacterium complex is recognized and engulfed by host phagocytic cells, such as macrophages and neutrophils, a natural defense mechanism of the immune system. Inside the phagolysosome of these immune cells, a specialized linker connecting the antibody to this compound is cleaved by intracellular enzymes. This cleavage releases the active this compound directly within the host cell, where it can effectively kill the intracellular bacteria.

This targeted delivery system ensures that high concentrations of the antibiotic are localized where they are needed most, minimizing systemic exposure and potential side effects.

Mechanism of Action of DSTA4637S (this compound-AAC) DSTA4637S DSTA4637S (AAC) SA Staphylococcus aureus DSTA4637S->SA 1. Binding to S. aureus Phagocyte Phagocytic Cell (e.g., Macrophage) SA->Phagocyte 2. Phagocytosis of AAC-bacterium complex Phagolysosome Phagolysosome Phagocyte->Phagolysosome 3. Formation of Phagolysosome This compound Active this compound Phagolysosome->this compound 4. Linker Cleavage & Payload Release Bacterial_Death Intracellular Bacterial Death This compound->Bacterial_Death 5. Inhibition of RNA Polymerase

Figure 1. Mechanism of action of DSTA4637S.

Comparative Performance Analysis

The efficacy of this compound, particularly when delivered via an AAC like DSTA4637S, has been evaluated in preclinical studies and compared to standard-of-care antibiotics.

In Vitro Activity

The intrinsic potency of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. One study reported that this compound exhibited potent bactericidal activity against S. aureus with an in vitro MIC of less than 10 nM[1].

For comparison, the following table summarizes the MIC ranges for several standard-of-care antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), a particularly challenging strain.

AntibioticMIC Range (µg/mL) against MRSA
This compound *<0.01
Vancomycin (B549263)1 - 2[2][3]
Daptomycin1[2]
Linezolid (B1675486)2[2]
Rifampin0.03 - <0.015[2][3]
Note: The reported MIC for this compound was <10 nM, which is approximately <0.008 µg/mL.

This data suggests that this compound possesses intrinsic anti-staphylococcal activity comparable to or greater than existing antibiotics.

In Vivo Efficacy: Superiority in a Mouse Bacteremia Model

A key validation of this compound's mechanism of action comes from a mouse model of systemic S. aureus infection. In this model, a single dose of DSTA4637A (a liquid formulation of DSTA4637S) was shown to be superior to a 3-day course of vancomycin in reducing the bacterial load in target organs[4].

Treatment GroupDosing RegimenOutcome
DSTA4637A Single dose (50 mg/kg)Superior reduction in bacterial load in kidneys, heart, and bones compared to vancomycin[4]
Vancomycin110 mg/kg, twice daily for 3 daysStandard-of-care comparator[4]

These findings highlight the significant advantage of the targeted delivery approach, enabling potent and sustained antibacterial activity in a clinically relevant infection model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and comparator antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: S. aureus strains are grown overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Incubation: The microtiter plates containing the antibiotic dilutions and bacterial inoculum are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilutions Serial Dilutions of Antibiotics Microtiter_Plate Inoculation of Microtiter Plate Antibiotic_Dilutions->Microtiter_Plate Bacterial_Culture Bacterial Inoculum Preparation Bacterial_Culture->Microtiter_Plate Incubation Incubation (37°C, 18-24h) Microtiter_Plate->Incubation MIC_Reading Visual Inspection & MIC Determination Incubation->MIC_Reading

Figure 2. Workflow for MIC determination.

Mouse Bacteremia Model

This in vivo model is used to assess the efficacy of antibacterial agents in a systemic infection.

  • Infection: Mice are challenged with a sublethal inoculum of S. aureus via intraperitoneal or intravenous injection to establish a persistent bacteremia[5].

  • Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with the investigational drug (e.g., a single intravenous dose of DSTA4637A) or a comparator antibiotic (e.g., vancomycin administered twice daily)[4].

  • Assessment of Bacterial Burden: At predetermined time points (e.g., 4 days post-infection), mice are euthanized, and target organs (e.g., kidneys, heart, and bones) are harvested. The organs are homogenized, and serial dilutions are plated on agar (B569324) to quantify the bacterial load (CFU/gram of tissue)[4].

  • Data Analysis: The reduction in bacterial burden in the treatment groups is compared to that in a control group (e.g., saline-treated) to determine the efficacy of the antimicrobial agent.

Mouse Bacteremia Model Workflow Infection 1. S. aureus Infection (IV or IP) Treatment 2. Treatment Administration (e.g., DSTA4637A or Vancomycin) Infection->Treatment Monitoring 3. Monitoring of Mice Treatment->Monitoring Euthanasia 4. Euthanasia & Organ Harvest Monitoring->Euthanasia Homogenization 5. Organ Homogenization Euthanasia->Homogenization Plating 6. Serial Dilution & Plating Homogenization->Plating CFU_Counting 7. CFU Enumeration & Analysis Plating->CFU_Counting

Figure 3. Workflow for the mouse bacteremia model.

Alternatives to this compound-based AACs

While this compound delivered via an AAC represents a significant advancement, several other strategies are being explored to combat intracellular bacterial infections.

  • Other Antibiotic Classes: Lipoglycopeptides like vancomycin and daptomycin, and oxazolidinones like linezolid are standard-of-care options, although their efficacy against intracellular bacteria can be limited[2][3].

  • Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity. Some AMPs have shown the ability to penetrate host cells and kill intracellular bacteria.

  • Nanoparticle-based Drug Delivery: Encapsulating antibiotics in nanoparticles can improve their delivery to infected cells and tissues.

  • Bacteriophage (Phage) Therapy: Phages are viruses that specifically infect and kill bacteria. Engineered phages or their lytic enzymes could potentially be used to target intracellular bacteria.

Conclusion

The validation of this compound's mechanism of action, particularly within the framework of an Antibody-Antibiotic Conjugate, demonstrates a highly promising and innovative approach to treating challenging intracellular bacterial infections. The targeted delivery system not only enhances the efficacy of the potent antibiotic payload but also minimizes systemic exposure, potentially leading to a better safety profile. Preclinical data strongly suggests that this strategy is superior to standard-of-care antibiotics like vancomycin in relevant infection models. As research progresses, this compound and similar targeted antibiotic delivery platforms hold the potential to revolutionize the treatment of persistent and difficult-to-eradicate bacterial diseases.

References

A Comparative Analysis of DSTA4637S and Standard Therapies for Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational antibody-antibiotic conjugate, DSTA4637S, with standard-of-care treatments for Staphylococcus aureus infections. The information is compiled from publicly available preclinical and early-phase clinical data.

Executive Summary

DSTA4637S is a novel, targeted therapeutic approach for S. aureus infections, including those caused by methicillin-resistant S. aureus (MRSA). It is an antibody-antibiotic conjugate (AAC) that delivers a potent rifamycin-class antibiotic directly to the bacteria, with a unique mechanism aimed at eradicating intracellular bacteria that may persist with standard treatments. Preclinical studies suggest DSTA4637S, particularly its liquid formulation DSTA4637A, demonstrates superior efficacy in reducing bacterial load in deep-seated infections compared to standard therapies like vancomycin (B549263). However, detailed quantitative data from head-to-head preclinical comparisons and full experimental protocols are not yet publicly available.

Mechanism of Action: A Targeted Approach

Standard treatments for S. aureus, such as beta-lactams, vancomycin, and daptomycin, act by disrupting bacterial cell wall synthesis or membrane integrity. In contrast, DSTA4637S employs a multi-step, targeted mechanism designed to kill intracellular S. aureus, which are often shielded from conventional antibiotics.

DSTA4637S is composed of a human monoclonal antibody that specifically recognizes and binds to the wall teichoic acid on the surface of S. aureus. This binding opsonizes the bacteria, enhancing their uptake by phagocytic host cells. Once inside the phagolysosome, lysosomal proteases cleave a linker, releasing the highly potent antibiotic payload, dmDNA31. This payload then kills the intracellular bacteria by inhibiting their DNA-dependent RNA polymerase.[1][2][3]

Below are diagrams illustrating the distinct mechanisms of action.

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell DSTA4637S DSTA4637S S_aureus S. aureus DSTA4637S->S_aureus 1. Binding to Wall Teichoic Acid Phagocytosis Phagocytosis S_aureus->Phagocytosis 2. Enhanced Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome 3. Fusion This compound This compound (Active Antibiotic) Phagolysosome->this compound 4. Linker Cleavage & Payload Release Bacterial_Death Bacterial Death This compound->Bacterial_Death 5. Inhibition of RNA Polymerase

Caption: Mechanism of Action of DSTA4637S.

Standard_Antibiotics_Mechanism cluster_vancomycin Vancomycin cluster_daptomycin Daptomycin Vancomycin_node Vancomycin Vancomycin_target Binds to D-Ala-D-Ala termini of peptidoglycan precursors Vancomycin_node->Vancomycin_target Vancomycin_effect Inhibits peptidoglycan synthesis (transglycosylation and transpeptidation) Vancomycin_target->Vancomycin_effect Cell_Wall_Disruption Cell Wall Disruption Daptomycin_node Daptomycin Daptomycin_target Binds to bacterial cell membrane in a calcium-dependent manner Daptomycin_node->Daptomycin_target Daptomycin_effect Causes membrane depolarization, ion efflux, and cell death Daptomycin_target->Daptomycin_effect Cell_Membrane_Disruption Cell Membrane Disruption

Caption: Mechanism of Action of Standard S. aureus Antibiotics.

Preclinical Efficacy: A Qualitative Comparison

Direct, quantitative comparisons of DSTA4637S with standard-of-care antibiotics in preclinical models are limited in publicly accessible literature, with much of the data remaining proprietary to the manufacturer. However, published studies provide a qualitative assessment of its enhanced activity.

Treatment In Vitro Activity In Vivo Efficacy (Murine Bacteremia Model)
DSTA4637S (this compound payload) The antibiotic payload, this compound, has potent in vitro bactericidal activity against S. aureus with a reported Minimum Inhibitory Concentration (MIC) of <10 nM.A single dose of DSTA4637A (liquid formulation) was reported to be superior to a 3-day course of vancomycin in reducing bacterial burden in a mouse bacteremia model.[4] DSTA4637A substantially reduced bacterial load in the kidneys, heart, and bones.[4] It has shown efficacy against both methicillin-sensitive S. aureus (MSSA) and MRSA.[4]
Vancomycin Standard-of-care for MRSA infections. MIC values can vary, and strains with reduced susceptibility (hVISA, VISA) are a clinical concern.Effective in reducing bacterial burden, but may be less effective than DSTA4637A, particularly against intracellular bacteria.[4]
Daptomycin A bactericidal antibiotic effective against MRSA. Resistance, though rare, can emerge during therapy.Demonstrates efficacy in reducing bacterial loads in various infection models, including bacteremia and endocarditis.

Experimental Protocols: A General Overview

Detailed protocols for the specific preclinical studies comparing DSTA4637S to standard treatments have not been published. However, based on the available literature, a general experimental workflow for a murine bacteremia model to test antibiotic efficacy can be outlined.

Experimental_Workflow Strain_Prep 1. S. aureus Strain Preparation (e.g., MRSA, MSSA) - Culture to mid-log phase - Wash and dilute to desired CFU/mL Animal_Model 2. Murine Bacteremia Model - Intravenous injection of S. aureus - Allow infection to establish (e.g., 24 hours) Strain_Prep->Animal_Model Treatment_Groups 3. Treatment Administration - DSTA4637S (single or multiple doses) - Vancomycin (e.g., twice daily for several days) - Daptomycin (e.g., once daily) - Vehicle control (placebo) Animal_Model->Treatment_Groups Monitoring 4. Monitoring - Clinical signs of illness - Survival Treatment_Groups->Monitoring Endpoint 5. Endpoint Analysis - Harvest organs (kidneys, heart, spleen, etc.) - Homogenize tissues - Plate serial dilutions to determine bacterial burden (CFU/g) Monitoring->Endpoint

Caption: Generalized Workflow for Murine Bacteremia Model.

Key Methodological Considerations:

  • Animal Models: Murine models of systemic infection (bacteremia) are commonly used to assess the in vivo efficacy of anti-staphylococcal agents. These models allow for the evaluation of bacterial clearance from various organs.

  • Bacterial Strains: A panel of clinically relevant S. aureus strains, including MSSA, MRSA, and strains with reduced susceptibility to standard agents, are typically used to determine the spectrum of activity.

  • Dosing Regimens: Dosing for investigational and standard drugs is often designed to mimic human pharmacokinetic profiles.

  • Outcome Measures: The primary endpoint in these models is typically the reduction in bacterial burden (log10 CFU) in target organs compared to control groups. Survival analysis may also be performed.

Conclusion and Future Directions

DSTA4637S represents a promising and innovative approach to treating severe S. aureus infections. Its unique mechanism of targeting and killing intracellular bacteria has the potential to address a key factor in treatment failure and relapse. While preclinical data strongly suggest superior efficacy compared to vancomycin, the lack of publicly available, detailed quantitative data necessitates further investigation and publication of results from ongoing and future clinical trials to fully understand its therapeutic potential and place in the clinical armamentarium against S. aureus. The most recent publicly available information indicates that DSTA4637S has completed Phase I clinical trials.[5]

References

A Comparative Guide to dmDNA31 Conjugates for the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. This has spurred the development of novel therapeutic strategies, including antibody-antibiotic conjugates (AACs). This guide provides a comprehensive comparison of the clinical trial data for dmDNA31 conjugates, a promising new class of AACs, with other novel and standard-of-care treatments for S. aureus infections.

Executive Summary

DSTA4637S is an investigational antibody-antibiotic conjugate that delivers the potent rifamycin-class antibiotic, this compound, directly to Staphylococcus aureus. This targeted approach aims to enhance efficacy, especially against intracellular bacteria, while minimizing systemic exposure to the antibiotic. Clinical data for DSTA4637S is currently in the early phases, with a focus on safety and pharmacokinetics. In contrast, other novel agents such as the cephalosporin (B10832234) ceftobiprole (B606590) and the lysin exebacase have more advanced clinical data, including Phase 3 trials in patients with S. aureus bacteremia. This guide will delve into the available data for these compounds, providing a comparative analysis to inform research and development decisions.

Mechanism of Action of this compound Conjugates

DSTA4637S is composed of a human monoclonal antibody that specifically targets a surface antigen on S. aureus. This antibody is chemically linked to this compound, a potent antibiotic. The proposed mechanism of action is a multi-step process designed to deliver the antibiotic payload directly to the site of infection and even inside host cells where the bacteria may be hiding.

This compound Conjugate Mechanism of Action cluster_extracellular Extracellular Space cluster_phagocyte Phagocytic Cell DSTA4637S DSTA4637S (this compound Conjugate) SA S. aureus DSTA4637S->SA 1. Targeting Phagocytosis Phagocytosis SA->Phagocytosis 2. Internalization Binding Binding Phagosome Phagosome with DSTA4637S-S. aureus Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound Active this compound Phagolysosome->this compound 4. Release Cleavage Linker Cleavage (Cathepsins) Bacterial_Death Intracellular Bacterial Death This compound->Bacterial_Death 5. Killing DSTA4367S DSTA4367S

Figure 1: Mechanism of action of DSTA4637S.

Clinical Trial Data Comparison

The following tables summarize the available clinical trial data for DSTA4637S and its comparators. It is important to note that the trials were conducted in different patient populations and with different study designs, making direct comparisons challenging.

Table 1: Overview of Key Clinical Trials
DrugTrial IdentifierPhaseIndicationComparatorPrimary Endpoint
DSTA4637S NCT025963991Healthy VolunteersPlaceboSafety and Tolerability
DSTA4637S NCT031622501bS. aureus BacteremiaPlacebo + Standard of Care (SOC)Safety and Tolerability
Ceftobiprole ERADICATE (NCT03138733)3Complicated S. aureus BacteremiaDaptomycin (B549167) (+/- aztreonam)Overall success at Day 70
Exebacase DISRUPT (NCT04160468)3S. aureus Bacteremia/Endocarditis (MRSA)Placebo + SOCClinical response at Day 14
Dalbavancin (B606935) NCT042953222bComplicated S. aureus BacteremiaStandard of Care (SOC)Desirability of Outcome Ranking (DOOR) at Day 70
Table 2: Efficacy Outcomes
DrugTrialKey Efficacy Results
DSTA4637S Phase 1 (NCT02596399)Not applicable (Healthy volunteers)
DSTA4637S Phase 1b (NCT03162250)Data not yet publicly available in full.
Ceftobiprole ERADICATEOverall success rate: 69.8% vs 68.7% for daptomycin (non-inferior).[1][2][3][4]
Exebacase DISRUPTClinical response rate in MRSA patients: 50.0% vs 60.6% for placebo + SOC (did not meet primary endpoint).[5][6][7][8]
Dalbavancin Phase 2bClinical efficacy was non-inferior to standard of care.[9][10]
Table 3: Safety and Tolerability
DrugTrialKey Safety Findings
DSTA4637S Phase 1 (NCT02596399)Generally safe and well-tolerated as a single IV dose. No serious adverse events. One moderate infusion-related reaction at the highest dose.[11]
Ceftobiprole ERADICATEAdverse events: 63.4% vs 59.1% for daptomycin. Serious adverse events: 18.8% vs 22.7% for daptomycin. More frequent gastrointestinal side effects (mild nausea).[2]
Exebacase DISRUPTSimilar rates of adverse events compared to placebo. No hypersensitivity reactions related to exebacase were reported.[5][6][7]
Dalbavancin Phase 2bSerious adverse events were reported in 40 participants receiving dalbavancin and 34 receiving standard therapy. Treatment-related adverse events were uncommon in both groups.[10]
Table 4: Pharmacokinetic Parameters (DSTA4637S in Healthy Volunteers)
Parameter5 mg/kg15 mg/kg50 mg/kg100 mg/kg150 mg/kg
Cmax (µg/mL) 124360122025003680
AUCinf (day*µg/mL) 10803580138002750043000
t1/2 (days) 13.114.516.216.516.8
Data from the DSTA4637S Phase 1 study in healthy volunteers.

Experimental Protocols

DSTA4637S Phase 1 Trial (NCT02596399) - Study Design

This was a first-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose study to evaluate the safety, tolerability, and pharmacokinetics of DSTA4637S in healthy volunteers.[11]

DSTA4637S_Phase1_Workflow Screening Screening of Healthy Volunteers Randomization Randomization (2:1) Screening->Randomization Dosing Single IV Dose Administration Randomization->Dosing Follow_up Follow-up (85 days) Dosing->Follow_up Cohort_A Cohort A (5 mg/kg) Cohort_B Cohort B (15 mg/kg) Cohort_C Cohort C (50 mg/kg) Cohort_D Cohort D (100 mg/kg) Cohort_E Cohort E (150 mg/kg) Placebo Placebo

Figure 2: DSTA4637S Phase 1 Trial Workflow.
  • Participants: Healthy adult volunteers.

  • Intervention: Single intravenous infusion of DSTA4637S at escalating doses (5, 15, 50, 100, and 150 mg/kg) or placebo.

  • Primary Outcome Measures: Incidence, severity, and nature of adverse events and serious adverse events.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of the DSTA4637S conjugate and unconjugated this compound.

Ceftobiprole ERADICATE Trial (NCT03138733) - Study Design

This was a Phase 3, randomized, double-blind, multicenter, non-inferiority trial.[1][2][3][4]

  • Participants: Adults with complicated S. aureus bacteremia.

  • Intervention: Ceftobiprole administered intravenously.

  • Comparator: Daptomycin administered intravenously, with or without aztreonam.

  • Primary Outcome: Overall success at Day 70, defined as survival, resolution of S. aureus bacteremia, improvement in signs and symptoms, no new S. aureus bacteremia-related complications, and no other confounding factors.

Discussion and Future Outlook

The clinical data for this compound conjugates are still in the early stages. The Phase 1 study in healthy volunteers demonstrated a favorable safety and pharmacokinetic profile, supporting further development.[11] The ongoing Phase 1b study in patients with S. aureus bacteremia will provide crucial insights into its activity in an infected population.

In comparison, ceftobiprole has demonstrated non-inferiority to daptomycin in a large Phase 3 trial for complicated S. aureus bacteremia, positioning it as a potential new treatment option.[1][2][3][4] The Phase 3 trial for exebacase, however, did not meet its primary endpoint, highlighting the challenges in developing novel therapies for this complex infection.[5][6][7][8] Dalbavancin has shown promise as a non-inferior treatment option with a more convenient dosing schedule.[9][10]

The unique mechanism of action of this compound conjugates, which involves targeting the bacteria and facilitating intracellular delivery of the antibiotic, may offer advantages in treating persistent and difficult-to-eradicate S. aureus infections. Future clinical trials will need to demonstrate the clinical benefit of this targeted approach in comparison to existing and emerging therapies. The scientific community awaits the results of the Phase 1b and subsequent trials to fully assess the potential of this compound conjugates in the fight against S. aureus.

References

Safety Operating Guide

Navigating the Safe Disposal of dmDNA31: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are generalized guidelines for the disposal of a hypothetical substance, "dmDNA31." No specific information for a compound with this designation was found. Researchers must consult the Safety Data Sheet (SDS) for any specific chemical and adhere to their institution's Environmental Health and Safety (EHS) protocols for a definitive disposal plan.

The responsible management of laboratory waste is paramount to ensuring personnel safety and environmental protection. This guide provides a procedural framework for the proper disposal of the hypothetical compound this compound, drawing on established principles for handling hazardous chemical waste in a research setting.

Core Disposal Procedures

The foundational principle for managing laboratory waste is the implementation of a disposal plan before an experiment commences. All materials containing active chemical agents should be treated as hazardous chemical waste unless explicitly classified otherwise by safety and regulatory documentation. The primary objective is to prevent the release of chemically active compounds into the environment.

Step 1: Waste Segregation and Collection

Proper segregation is the critical first step in the waste management process.

  • Designated Waste Containers: All waste contaminated with this compound must be collected in clearly labeled, leak-proof containers. These containers should be designated for the specific type of chemical waste (e.g., "Halogenated Organic Waste," "Aqueous Chemical Waste").

  • Compatibility: Ensure that this compound is not mixed with incompatible waste streams to prevent dangerous chemical reactions.

  • Labeling: Containers must be clearly labeled with the full chemical name ("this compound"), concentration, and relevant hazard symbols.

Step 2: Disposal of Different Waste Forms

The appropriate disposal method will vary depending on the form of the this compound waste.

  • Liquid Waste (Stock Solutions and Unused Agents):

    • Collection: Carefully transfer liquid waste into a designated, approved hazardous waste container using a funnel to prevent spills.

    • Storage: Keep the waste container securely sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should have secondary containment.

    • Pickup Request: Once the container is full or reaches the institutional time limit for storage, submit a chemical waste pickup request to your EHS department.

  • Solid Waste (Contaminated Lab Supplies):

    • Segregation: Collect all contaminated solid waste, such as gloves, pipette tips, and flasks, in a designated, lined container for solid chemical waste.

    • Deactivation: If a validated deactivation protocol exists for this compound and is deemed safe, it should be performed before final disposal.

    • Disposal: Once the container is full, it should be sealed, labeled, and a pickup request submitted to the EHS department.

  • Contaminated Sharps:

    • Collection: Needles, scalpels, and other contaminated sharps must be immediately placed in a rigid, puncture-proof sharps container labeled for chemically contaminated sharps.

    • Disposal: When the sharps container is three-quarters full, it should be sealed and disposed of through the institution's hazardous waste stream. Do not overfill these containers.

Quantitative Data for Disposal Planning

To facilitate safe and compliant disposal, key quantitative parameters should be documented. The following table provides a template for tracking this compound waste.

Waste StreamContainer TypeMaximum Volume/WeightAccumulation Time LimitDeactivation Method (if applicable)
Liquid this compound Waste4L Glass Solvent Bottle3.5 L90 daysN/A
Solid this compound Contaminated Debris5-Gallon Pail with Poly Liner20 kg90 daysChemical Neutralization (Specify)
This compound Contaminated Sharps1-Quart Puncture-Proof Container3/4 Full90 daysN/A

Experimental Protocols

Protocol: Deactivation of Aqueous this compound Waste (Hypothetical)

This protocol outlines a hypothetical procedure for the chemical deactivation of aqueous this compound waste prior to collection for disposal. Note: This is a generalized example; a specific, validated protocol for this compound would be required.

  • Preparation: Working in a certified chemical fume hood, wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reagent Preparation: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH) or another suitable neutralizing agent as determined by the chemical properties of this compound.

  • Neutralization: Slowly add the 1M NaOH solution to the aqueous this compound waste while gently stirring. Monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Collection: Once neutralized, transfer the solution to the designated aqueous hazardous waste container.

  • Labeling: Ensure the waste container is labeled as "Neutralized Aqueous this compound Waste."

  • Disposal: Store the container in the SAA and request a pickup from the EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Disposal start Experiment Generates This compound Waste is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes ehs_pickup Store in SAA and Request EHS Pickup is_sharp->ehs_pickup No (Consult EHS) liquid_container->ehs_pickup solid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision tree for segregating this compound waste streams.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage cluster_2 Phase 3: Disposal A 1. Segregate Waste at Point of Generation B 2. Collect in Designated Containers A->B C 3. Label Container with Contents B->C D 4. Store in Secondary Containment (SAA) C->D E 5. Request Pickup from EHS D->E F 6. EHS Transports for Final Disposal E->F

Caption: Step-by-step workflow for this compound waste management.

Essential Safety and Operational Guidance for Handling dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for dmDNA31 is not publicly available. This document provides essential safety and logistical information based on guidelines for handling potent novel chemical compounds and related antibiotics, such as those in the rifamycin (B1679328) class. Researchers, scientists, and drug development professionals must conduct a thorough, institution-specific risk assessment before beginning any work with this compound.[1][2][3][4][5] This guidance is intended to supplement, not replace, institutional safety protocols and the eventual substance-specific SDS.

Understanding this compound: A Potent Antibiotic Compound

This compound, or 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, is a potent, novel rifamycin-class antibiotic.[6] It is often utilized as a cytotoxic payload in antibody-antibiotic conjugates (AACs) designed to target and eliminate bacteria such as Staphylococcus aureus.[6] Due to its high potency, this compound requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel and the environment.[7][8]

Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier against potential exposure through inhalation, dermal contact, or ingestion.[9] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Equipment Specification and Use
Primary Protection Lab CoatFire-resistant, long-sleeved, and fully buttoned to protect skin and clothing.
Eye ProtectionChemical splash goggles or a face shield worn over safety glasses to protect against splashes and aerosols.[10]
GlovesDouble-gloving with nitrile gloves is recommended for handling this compound. Change gloves immediately if contaminated.
Secondary Barrier Disposable Gown/ApronWorn over the lab coat for added protection during procedures with a high risk of splashing.
Respiratory Protection RespiratorA fitted N95 or higher-rated respirator may be required based on the risk assessment, especially when handling the powdered form of the compound.
Foot Protection Closed-toe ShoesSubstantial, non-perforated shoes to protect against spills.

Operational Plan: A Step-by-Step Handling Protocol

A risk assessment must be completed and approved before any experiment involving this compound.[1][4] The following protocol outlines the essential steps for safely handling this potent compound.

Experimental Protocol: Risk Assessment for this compound

  • Hazard Identification:

    • Review all available information on this compound and related rifamycin compounds.[6][10][11][12]

    • Identify potential physical, chemical, and toxicological hazards. Given its potency, assume high toxicity in the absence of complete data.

    • Consider all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[3]

  • Exposure Assessment:

    • Evaluate the experimental procedure to identify steps with the highest potential for exposure (e.g., weighing, dissolving, transferring).

    • Determine the quantity of this compound to be used and the duration of the experiment.

  • Control Measures:

    • Based on the hazard and exposure assessment, select appropriate engineering controls (e.g., chemical fume hood, glove box).[7][8]

    • Specify the required PPE for each step of the procedure.

    • Develop a detailed Standard Operating Procedure (SOP) for the experiment.

  • Emergency Preparedness:

    • Locate and ensure the functionality of all safety equipment (e.g., safety shower, eyewash station, fire extinguisher).

    • Outline specific procedures for spills, accidental exposures, and other emergencies.

  • Documentation and Review:

    • Document the entire risk assessment process.

    • Have the risk assessment and SOP reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_cleanup Cleanup and Disposal cluster_disposal Waste Management Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed upon approval Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Hazardous Waste Pickup Hazardous Waste Pickup Doff PPE->Hazardous Waste Pickup Store waste appropriately

A high-level workflow for the safe handling and disposal of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[13][14] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[13][14]

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.
Liquid Waste (e.g., stock solutions, reaction mixtures) Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.[14]
Sharps (e.g., contaminated needles, broken glass) Dispose of in a designated sharps container for hazardous chemical waste.

All waste containers must be stored in a designated satellite accumulation area within the laboratory until they are collected by the institution's EHS department for final disposal, which is typically high-temperature incineration.[15]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent antibiotic this compound, ensuring a safe and controlled laboratory environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.